molecular formula C13H8ClFO2 B1424985 5-(4-Chlorophenyl)-2-fluorobenzoic acid CAS No. 1179618-11-1

5-(4-Chlorophenyl)-2-fluorobenzoic acid

Cat. No.: B1424985
CAS No.: 1179618-11-1
M. Wt: 250.65 g/mol
InChI Key: XFDPZBMURWRFGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Chlorophenyl)-2-fluorobenzoic acid is a useful research compound. Its molecular formula is C13H8ClFO2 and its molecular weight is 250.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-(4-chlorophenyl)-2-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClFO2/c14-10-4-1-8(2-5-10)9-3-6-12(15)11(7-9)13(16)17/h1-7H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFDPZBMURWRFGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)F)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20681113
Record name 4'-Chloro-4-fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1179618-11-1
Record name 4'-Chloro-4-fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-(4-Chlorophenyl)-2-fluorobenzoic acid crystal structure analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Crystal Structure Analysis of 5-(4-Chlorophenyl)-2-fluorobenzoic Acid

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the determination and analysis of the single-crystal X-ray structure of this compound. While a published structure for this specific compound is not currently available in open crystallographic databases, this document serves as an expert-level walkthrough for researchers in crystallography, medicinal chemistry, and material science. It outlines the complete workflow, from synthesis and crystal growth to data acquisition, structure solution, and detailed analysis of anticipated structural features. The guide emphasizes the causality behind experimental choices and predicts the key intermolecular interactions that govern the supramolecular architecture of this molecule, offering a robust roadmap for its empirical investigation.

Introduction: The Rationale for Structural Analysis

This compound is a biaryl carboxylic acid derivative. Molecules of this class are pivotal scaffolds in drug discovery and materials science. The presence of a flexible biaryl linkage, a hydrogen-bond-donating and -accepting carboxylic acid group, and halogen substituents (fluorine and chlorine) endows it with a rich potential for specific and varied intermolecular interactions.

The three-dimensional arrangement of molecules in the solid state dictates critical physicochemical properties, including solubility, dissolution rate, stability, and bioavailability. Therefore, a definitive analysis of its single-crystal structure is not merely an academic exercise but a foundational step in understanding and optimizing its behavior for any potential application. This guide provides the theoretical basis and practical protocols to achieve this.

Part I: The Preparative Stage - From Powder to Perfect Crystal

The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.

Synthesis and Purification

A plausible and efficient route to synthesize the title compound is the Suzuki-Miyaura cross-coupling reaction. This involves the palladium-catalyzed reaction between 2-fluoro-5-bromobenzoic acid and 4-chlorophenylboronic acid.

Protocol for Synthesis:

  • To a degassed solution of 2-fluoro-5-bromobenzoic acid (1.0 eq), 4-chlorophenylboronic acid (1.2 eq), and a suitable base such as K₂CO₃ or Cs₂CO₃ (3.0 eq) in a 3:1 mixture of dioxane/water, add a palladium catalyst like Pd(PPh₃)₄ (2-5 mol%).

  • Heat the reaction mixture under an inert atmosphere (N₂ or Ar) at 80-100 °C for 12-24 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the mixture, dilute with water, and acidify with 1M HCl to precipitate the crude product.

  • Filter the solid, wash with water, and dry under vacuum.

  • Crucial Step: Purification. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or toluene) to achieve >99% purity, which is essential for successful crystal growth.

Protocol for Single-Crystal Growth

Growing single crystals is an empirical science. The goal is to allow molecules to slowly and methodically assemble into a well-ordered lattice. Several methods should be attempted in parallel.

Core Principle: Create a supersaturated solution of the purified compound and allow the solvent to evaporate slowly, forcing the compound to crystallize out of solution in an ordered manner.

Recommended Techniques:

  • Slow Evaporation:

    • Dissolve 10-20 mg of the purified compound in a minimal amount of a suitable solvent (e.g., acetone, ethyl acetate, methanol, or a mixture) in a small vial.

    • Loosely cap the vial or cover it with parafilm perforated with a few pinholes.

    • Place the vial in a vibration-free environment at a constant temperature.

    • Monitor over several days to weeks for the appearance of small, clear crystals with well-defined facets.

  • Solvent/Anti-Solvent Vapor Diffusion:

    • Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) in a small, open vial.

    • Place this vial inside a larger, sealed jar containing a layer of "anti-solvent" (in which the compound is poorly soluble, e.g., hexane or heptane).

    • Over time, the anti-solvent vapor will slowly diffuse into the good solvent, reducing the compound's solubility and inducing crystallization.

Part II: Data Acquisition via Single-Crystal X-ray Diffraction

Once a suitable crystal (typically 0.1-0.3 mm in size) is obtained, the next stage is to collect the X-ray diffraction data.

Theoretical Cornerstone: Bragg's Law

When a beam of monochromatic X-rays strikes a crystal, the waves are scattered by the electron clouds of the atoms. Constructive interference occurs only when Bragg's Law is satisfied:

nλ = 2d sin(θ)

where n is an integer, λ is the wavelength of the X-rays, d is the spacing between crystal lattice planes, and θ is the angle of incidence. By systematically rotating the crystal and measuring the angles and intensities of the diffracted beams, a 3D map of the diffraction pattern is constructed.

Experimental Workflow

The process of collecting data on a modern diffractometer is highly automated but requires careful setup.

experimental_workflow cluster_prep Crystal Preparation cluster_data Data Collection cluster_process Data Processing select_crystal Select Crystal (0.1-0.3 mm, clear) mount_crystal Mount on Loop (with cryo-oil) select_crystal->mount_crystal flash_cool Flash-Cool Crystal (~100 K in N2 stream) mount_crystal->flash_cool center_crystal Center in X-ray Beam flash_cool->center_crystal unit_cell Determine Unit Cell & Crystal System center_crystal->unit_cell data_collection Full Data Collection (sphere of data) unit_cell->data_collection integration Integrate Reflections (Box intensities) data_collection->integration scaling Scale & Merge Data (Apply corrections) integration->scaling space_group Determine Space Group scaling->space_group hkl_file Generate HKL File (Final reflection data) space_group->hkl_file

Caption: Experimental workflow for single-crystal X-ray diffraction data collection.

Causality Behind Key Steps:

  • Flash-Cooling (~100 K): The crystal is rapidly cooled in a nitrogen stream to minimize atomic thermal motion and reduce radiation damage from the high-intensity X-ray beam. This results in sharper diffraction spots and a higher quality dataset.

  • Data Integration: Software identifies the position and intensity of each diffraction spot, converting the image data into a list of Miller indices (h,k,l) and their corresponding intensities.

  • Space Group Determination: The symmetry and systematic absences in the diffraction data are analyzed to determine one of the 230 possible space groups, which defines the symmetry operations within the unit cell.

Part III: Structure Solution and Refinement

With the processed reflection data (the HKL file), the core task of determining the atomic arrangement can begin.

refinement_workflow hkl Input: HKL File (Intensities & Indices) solve Structure Solution (Direct Methods) hkl->solve initial_model Initial Model (Most non-H atoms) solve->initial_model refine Least-Squares Refinement initial_model->refine fourier Difference Fourier Map (Find missing atoms, e.g., H) refine->fourier Iterate anisotropic Anisotropic Refinement (Model thermal motion) fourier->anisotropic anisotropic->refine validate Validation & CheckCIF anisotropic->validate final_model Final Structure (CIF File) validate->final_model

spectroscopic data (NMR, IR, MS) of 5-(4-Chlorophenyl)-2-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 5-(4-Chlorophenyl)-2-fluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a biaryl carboxylic acid derivative with potential applications in medicinal chemistry and materials science. As with any novel compound, unequivocal structural confirmation is paramount. This guide provides a comprehensive overview of the expected spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this molecule. The interpretation herein is grounded in fundamental principles and comparative data from structurally related compounds, offering a robust framework for the characterization of this and similar chemical entities.

The molecular structure of this compound, with the systematic numbering used for spectral assignments in this guide, is presented below.

molecule cluster_benzoic_acid Benzoic Acid Ring cluster_chlorophenyl Chlorophenyl Ring C1 C1 C2 C2-F C1->C2 C7 C7(=O)OH C1->C7 C3 C3-H C2->C3 C4 C4-H C3->C4 C5 C5 C4->C5 C6 C6-H C5->C6 C1_prime C1' C5->C1_prime - C6->C1 C2_prime C2'-H C1_prime->C2_prime C3_prime C3'-H C2_prime->C3_prime C4_prime C4'-Cl C3_prime->C4_prime C5_prime C5'-H C4_prime->C5_prime C6_prime C6'-H C5_prime->C6_prime C6_prime->C1_prime

Caption: Molecular structure of this compound.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the electronic environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound in a suitable deuterated solvent, such as DMSO-d₆, is expected to show distinct signals for the aromatic protons and the carboxylic acid proton.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~13.5Singlet, broad-COOH
~8.0Doublet of doubletsJ ≈ 2.5, 8.5H-6
~7.8DoubletJ ≈ 8.5H-3' and H-5'
~7.6DoubletJ ≈ 8.5H-2' and H-6'
~7.5TripletJ ≈ 8.5H-4
~7.4Doublet of doubletsJ ≈ 2.5, 8.5H-3
Experimental Protocol for ¹H NMR Spectroscopy
  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup: Insert the NMR tube into the spectrometer's probe.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

  • Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

  • Analysis: Integrate the signals and determine the chemical shifts and coupling constants.

Interpretation of the ¹H NMR Spectrum

The predicted chemical shifts are based on the analysis of substituent effects. The carboxylic acid proton is expected to be highly deshielded and appear as a broad singlet at a downfield chemical shift (~13.5 ppm). The aromatic protons will exhibit a complex splitting pattern due to proton-proton and proton-fluorine couplings.

The protons on the chlorophenyl ring (H-2', H-3', H-5', and H-6') are expected to appear as two doublets, characteristic of a para-substituted benzene ring. The protons ortho to the chlorine atom (H-3' and H-5') will be slightly upfield compared to the protons meta to the chlorine (H-2' and H-6').

The protons on the fluorobenzoic acid ring (H-3, H-4, and H-6) will show more complex splitting due to coupling with each other and with the fluorine atom. H-6 is expected to be the most downfield of this ring system due to the deshielding effects of the adjacent carboxylic acid group and the fluorine atom. H-3 will be coupled to H-4 and the fluorine atom, while H-4 will be coupled to H-3 and H-6.

H_NMR_Coupling cluster_benzoic_acid Fluorobenzoic Acid Ring cluster_chlorophenyl Chlorophenyl Ring H6 H-6 H4 H-4 H6->H4 Jmeta F F H6->F Jpara H3 H-3 H4->H3 Jortho H3->F Jmeta H2_prime H-2' H3_prime H-3' H2_prime->H3_prime Jortho H6_prime H-6' H5_prime H-5' H6_prime->H5_prime Jortho

Caption: Predicted ¹H-¹H and ¹H-¹⁹F coupling interactions.

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule.

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~165C=O
~160 (d, J ≈ 250 Hz)C2-F
~138C5
~135C4'
~133C1'
~131C6
~129C2', C6'
~128C3', C5'
~125C4
~118 (d, J ≈ 20 Hz)C3
~115 (d, J ≈ 25 Hz)C1
Experimental Protocol for ¹³C NMR Spectroscopy

The experimental protocol is similar to that for ¹H NMR, with the following key differences:

  • A higher concentration of the sample may be required.

  • The acquisition time will be longer due to the lower natural abundance of ¹³C.

  • Proton decoupling is typically used to simplify the spectrum and improve the signal-to-noise ratio.

Interpretation of the ¹³C NMR Spectrum

The carbonyl carbon of the carboxylic acid is expected at the most downfield chemical shift (~165 ppm). The carbon directly attached to the fluorine atom (C2) will appear as a doublet with a large one-bond carbon-fluorine coupling constant (J ≈ 250 Hz). The other carbons in the fluorobenzoic acid ring will also exhibit smaller carbon-fluorine couplings. The chemical shifts of the carbons in the chlorophenyl ring will be influenced by the chlorine atom and the biphenyl linkage.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Data (ATR)

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (carboxylic acid)
1710-1680StrongC=O stretch (carboxylic acid)
1600-1450Medium-StrongC=C stretch (aromatic)
1300-1200StrongC-O stretch (carboxylic acid)
1250-1150StrongC-F stretch
850-800StrongC-H out-of-plane bend (para-substituted)
800-750StrongC-Cl stretch
Experimental Protocol for ATR-IR Spectroscopy
  • Instrument Preparation: Ensure the ATR crystal is clean.

  • Background Scan: Record a background spectrum of the empty ATR crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Apply pressure to ensure good contact between the sample and the crystal.

  • Sample Scan: Record the IR spectrum of the sample.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum.

Interpretation of the IR Spectrum

The most characteristic feature in the IR spectrum will be the broad O-H stretching vibration of the carboxylic acid dimer in the region of 3300-2500 cm⁻¹. The strong carbonyl (C=O) stretch will appear around 1700 cm⁻¹. The presence of the aromatic rings will be confirmed by the C=C stretching vibrations between 1600 and 1450 cm⁻¹. The C-F and C-Cl stretching vibrations are expected in the fingerprint region, along with characteristic out-of-plane bending vibrations for the substituted aromatic rings.[1]

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the mass and fragmentation pattern of a molecule.

Predicted MS Data (ESI)

m/zAssignment
250/252[M+H]⁺ (isotopic pattern for Cl)
233/235[M-OH]⁺
205/207[M-COOH]⁺
111[C₆H₄Cl]⁺
Experimental Protocol for ESI-MS
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Infuse the sample solution into the ESI source at a constant flow rate.

  • Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to the formation of gas-phase ions.

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer) where they are separated based on their mass-to-charge ratio.

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Interpretation of the Mass Spectrum

The mass spectrum is expected to show the molecular ion peak [M+H]⁺ at m/z 250. A key feature will be the isotopic pattern of chlorine, with a ratio of approximately 3:1 for the M and M+2 peaks (m/z 250 and 252). Common fragmentation pathways for benzoic acids include the loss of a hydroxyl radical (-OH) and the loss of the entire carboxylic acid group (-COOH).

MS_Fragmentation M [M+H]⁺ m/z 250/252 M_OH [M-OH]⁺ m/z 233/235 M->M_OH - OH M_COOH [M-COOH]⁺ m/z 205/207 M->M_COOH - COOH Chlorophenyl [C₆H₄Cl]⁺ m/z 111 M_COOH->Chlorophenyl - C₇H₃F

Caption: Predicted ESI-MS fragmentation pathway.

Summary and Conclusion

The combination of NMR, IR, and MS provides a comprehensive spectroscopic profile for the structural elucidation of this compound. The predicted data and interpretations presented in this guide serve as a valuable reference for researchers working with this compound. While these predictions are based on sound chemical principles, experimental verification is essential for unequivocal characterization.

References

  • MOLBASE. 5-{4-[(4-chlorophenyl)(methyl)amino]benzoyl}-2-fluorobenzoic acid methyl ester. [Link][2]

  • Supporting Information for a scientific article.
  • The Royal Society of Chemistry. Supplementary Information for a scientific article. (Note: A specific article is not cited, but this is a common source for spectral data).[3]

  • PubChem. 5-Chloro-2-fluorobenzoic acid. [Link][4]

  • The Royal Society of Chemistry. Acetyl Nitrate Mediated Conversion of Methyl Ketones to Diverse Carboxylic Acid Derivatives. (Note: A specific article is not cited, but this is a common source for spectral data).[5]

  • Google Patents. Method for producing 2,4-dichloro-5-fluorobenzoic acid. [6]

  • Organic Syntheses. p-FLUOROBENZOIC ACID. [Link][7]

  • Zhang, et al. A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research.
  • NIST WebBook. 4-Fluorobenzoic acid, 4-chlorophenyl ester. [Link][8]

  • PubChem. 2-Fluorobenzoic acid. [Link][9]

  • Wikipedia. 4-Fluorobenzoic acid. [Link][10]

  • NIST WebBook. Benzoic acid, 4-fluoro-. [Link][11]

  • St. Paul's Cathedral Mission College. SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. [Link][1]

  • NIST WebBook. Benzoic acid, 4-fluoro-. [Link][12]

  • SpectraBase. 2-Fluorobenzoic acid, 2-fluorophenyl ester. [Link][13]

  • MDPI. Synthesis and Matrix Properties of α-Cyano-5-phenyl-2,4-pentadienic Acid (CPPA) for Intact Proteins Analysis by Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry. [Link][14]

Sources

A Theoretical Exploration of 5-(4-Chlorophenyl)-2-fluorobenzoic Acid Conformation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The three-dimensional conformation of a molecule is intrinsically linked to its physicochemical properties and biological activity. This is particularly true for drug candidates, where specific spatial arrangements are often required for effective interaction with biological targets. This technical guide provides a comprehensive theoretical framework for studying the conformational landscape of 5-(4-Chlorophenyl)-2-fluorobenzoic acid, a biphenyl derivative of interest in medicinal chemistry. We will delve into the application of robust computational methods, including Density Functional Theory (DFT) and Hartree-Fock (HF) calculations, to elucidate the molecule's preferred spatial arrangements. This guide will serve as a practical resource, offering not only the theoretical underpinnings but also detailed, step-by-step protocols for performing these analyses.

Introduction: The Significance of Molecular Conformation

This compound belongs to the class of biphenyl compounds, which are characterized by two phenyl rings connected by a single bond. The rotation around this central C-C bond, along with rotations involving the carboxylic acid and fluoro substituents, dictates the molecule's overall shape. Understanding the conformational preferences of such molecules is crucial for several reasons:

  • Drug-Receptor Interactions: The biological activity of a drug molecule is often dependent on its ability to fit into the binding site of a target protein. A thorough conformational analysis can identify the low-energy shapes the molecule is likely to adopt, providing insights into its potential binding modes.

  • Physicochemical Properties: Molecular conformation influences properties such as solubility, crystal packing, and membrane permeability, all of which are critical for drug development.

  • Structure-Activity Relationship (SAR) Studies: By understanding how conformational changes affect activity, researchers can design more potent and selective drug candidates.

The conformational flexibility of biphenyl derivatives is primarily governed by the balance between two opposing forces: steric hindrance between substituents on the phenyl rings, which favors a twisted conformation, and π-conjugation between the rings, which favors planarity.[1][2] The presence of substituents, such as the chloro, fluoro, and carboxylic acid groups in our molecule of interest, further influences this delicate balance through electronic and steric effects.[1]

Theoretical Approaches to Conformational Analysis

The study of molecular conformation has been greatly advanced by the development of computational chemistry methods. These techniques allow us to model molecules and predict their properties with a high degree of accuracy.[3] For the conformational analysis of this compound, we will focus on two powerful quantum mechanical methods:

  • Density Functional Theory (DFT): DFT is a popular and versatile method that calculates the electronic structure of a molecule based on its electron density.[4] It offers a good balance between accuracy and computational cost, making it well-suited for studying the conformational energies of medium-sized organic molecules.[5][6]

  • Hartree-Fock (HF) Method: The Hartree-Fock method is a foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant.[7][8] While generally less accurate than DFT due to its neglect of electron correlation, it serves as a valuable starting point for more advanced calculations and can provide useful qualitative insights.[9][10]

In conjunction with these methods, we will employ the concept of a basis set , which is a set of mathematical functions used to represent the atomic orbitals in a molecule.[11][12] The choice of basis set affects the accuracy and computational cost of the calculation.[13][14]

Experimental Protocol: A Step-by-Step Guide to Conformational Scanning

This section provides a detailed workflow for performing a conformational analysis of this compound using computational chemistry software such as Gaussian or GAMESS.[15][16][17][18][19][20][21][22]

Workflow for Conformational Analysis

The following diagram illustrates the key steps involved in the theoretical conformational study.

Conformational_Analysis_Workflow cluster_prep Preparation cluster_scan Conformational Search cluster_analysis Analysis Build 1. Build Initial 3D Structure PreOpt 2. Pre-optimization (Molecular Mechanics) Build->PreOpt Initial guess Scan 3. Relaxed Potential Energy Surface Scan (DFT/HF) PreOpt->Scan Optimized guess Identify 4. Identify Energy Minima and Transition States Scan->Identify Energy profile OptFreq 5. Optimization and Frequency Calculation of Stationary Points Identify->OptFreq Stationary points Thermo 6. Thermochemical Analysis OptFreq->Thermo Vibrational frequencies

Caption: Workflow for theoretical conformational analysis.

Detailed Steps
  • Build Initial 3D Structure:

    • Construct the 3D structure of this compound using a molecular modeling program like GaussView or Avogadro.[23][24]

    • Ensure correct atom connectivity and stereochemistry.

  • Pre-optimization (Molecular Mechanics):

    • Perform an initial geometry optimization using a molecular mechanics force field (e.g., UFF). This step provides a reasonable starting geometry for the more computationally expensive quantum mechanical calculations.

  • Relaxed Potential Energy Surface (PES) Scan:

    • Objective: To explore the conformational space by systematically rotating around the key dihedral angle (the C-C bond connecting the two phenyl rings).

    • Method: Perform a relaxed PES scan. In this type of calculation, the chosen dihedral angle is fixed at a series of values, and for each value, the rest of the molecule's geometry is optimized.

    • Computational Details:

      • Method: B3LYP (a common DFT functional) or HF.[5]

      • Basis Set: 6-31G(d) is a good starting point, offering a reasonable balance of accuracy and cost.[13]

      • Scan Range: From 0° to 180° in steps of 10° or 15°.

    • Rationale: This scan will generate a potential energy profile, revealing the low-energy conformations (minima) and the energy barriers between them (transition states).[25]

  • Identify Energy Minima and Transition States:

    • From the PES scan, identify the approximate dihedral angles corresponding to the energy minima (valleys) and transition states (peaks).

  • Optimization and Frequency Calculation of Stationary Points:

    • For each identified minimum and transition state, perform a full geometry optimization without any constraints.

    • Following optimization, perform a frequency calculation at the same level of theory.

    • Validation:

      • A true energy minimum will have all real (positive) vibrational frequencies.

      • A transition state will have exactly one imaginary frequency, corresponding to the motion along the reaction coordinate (in this case, the rotation around the C-C bond).

  • Thermochemical Analysis:

    • The frequency calculation also provides thermochemical data, such as Gibbs free energies. These values can be used to determine the relative populations of the different conformers at a given temperature.

Expected Results and Data Presentation

The conformational analysis will yield valuable quantitative data that should be presented in a clear and organized manner.

Relative Energies and Dihedral Angles

The primary output will be the relative energies of the stable conformers. This data can be summarized in a table.

ConformerDihedral Angle (°)Relative Energy (kcal/mol)
Global Minimum Value0.00
Conformer 2 ValueValue
Conformer 3 ValueValue
Transition State 1 ValueValue
Transition State 2 ValueValue

Note: The values in this table are placeholders and would be populated with the results from the calculations.

Molecular Visualization

Visualizing the key molecular structures and properties is essential for a comprehensive understanding.

A diagram illustrating the key dihedral angle for conformational analysis.

Caption: Key dihedral angle in this compound.

An ESP map provides a visual representation of the charge distribution on the molecule's surface.[24][26][27]

  • Red regions: Indicate areas of high electron density (negative electrostatic potential), which are susceptible to electrophilic attack.

  • Blue regions: Indicate areas of low electron density (positive electrostatic potential), which are susceptible to nucleophilic attack.

Visualizing the ESP map for the lowest energy conformer can provide insights into potential intermolecular interactions and reactive sites.

Advanced Topics and Further Considerations

While the described protocol provides a solid foundation for conformational analysis, several advanced techniques can offer deeper insights.

  • Solvent Effects: The calculations described are for the gas phase. In reality, molecules exist in a solvent environment, which can influence their conformational preferences. Implicit solvent models (e.g., PCM) can be incorporated into the calculations to account for these effects.

  • Molecular Dynamics (MD) Simulations: For highly flexible molecules, MD simulations can provide a dynamic picture of the conformational landscape over time.[28][29][30][31][32]

  • Higher Levels of Theory: For greater accuracy, more sophisticated methods and larger basis sets can be employed, although this comes at a higher computational cost.

Conclusion

The theoretical study of molecular conformation is an indispensable tool in modern drug discovery and development. By applying computational methods like DFT and HF, researchers can gain a detailed understanding of the three-dimensional structures and energetic landscapes of molecules like this compound. This knowledge is critical for rational drug design, enabling the optimization of molecular properties to enhance therapeutic efficacy. The protocols and principles outlined in this guide provide a robust framework for conducting such studies, empowering scientists to make more informed decisions in their research endeavors.

References

  • Gaussian – Molecular Modeling in Computational Chemistry - RITME. (n.d.).
  • GAMESS: Open Source Quantum Chemistry Software | Ames Laboratory. (n.d.).
  • Hartree–Fock method - Wikipedia. (n.d.).
  • Molecular dynamics simulations as a guide for modulating small molecule aggregation. (2024, March 12).
  • Basis set (chemistry) - Wikipedia. (n.d.).
  • Gaussian (software) - Wikipedia. (n.d.).
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A Strategic Guide to the Solubility and Stability Characterization of 5-(4-Chlorophenyl)-2-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For immediate release

Abstract

This technical guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of the novel compound 5-(4-Chlorophenyl)-2-fluorobenzoic acid. Recognizing the limited availability of public data for this specific molecule, this document serves as a strategic roadmap for researchers, scientists, and drug development professionals. It outlines the requisite experimental protocols and theoretical considerations necessary to generate a robust physicochemical profile. The methodologies detailed herein are grounded in established principles of pharmaceutical science and adhere to international regulatory standards, ensuring the generation of reliable and submission-ready data.

Introduction: Understanding the Molecule

This compound (C₁₃H₈ClFO₂) is a biphenyl carboxylic acid derivative.[1] Its structure, featuring a fluorinated benzoic acid moiety linked to a chlorophenyl ring, suggests it is a weakly acidic, hydrophobic compound. An understanding of its solubility and stability is paramount for its development in any chemical or pharmaceutical application, as these properties govern its bioavailability, formulation, and shelf-life. This guide will detail the necessary steps to thoroughly characterize these critical attributes.

Predicted Physicochemical Properties

A preliminary in silico assessment is a crucial first step. The presence of the carboxylic acid group dictates that the compound's solubility will be highly pH-dependent. The pKa, or acid dissociation constant, is a key parameter. For context, the pKa of benzoic acid is 4.20, while 2-fluorobenzoic acid has a pKa of 3.27.[2][3] The increased acidity of the latter is due to the electron-withdrawing inductive effect of the ortho-fluorine atom.[4][5] For this compound, the pKa is expected to be in a similar acidic range, influencing which salt forms may be viable for development.

The chlorophenyl and biphenyl groups contribute to the molecule's hydrophobicity, suggesting that its intrinsic solubility in aqueous media will be low. This necessitates a careful selection of solvents and potential formulation strategies to enhance solubility.

A Systematic Approach to Solubility Determination

A multi-faceted approach is required to fully comprehend the solubility profile. This involves determining both thermodynamic (equilibrium) solubility and kinetic solubility, as well as understanding the impact of pH.

Experimental Workflow for Solubility Profiling

The following diagram outlines a logical workflow for a comprehensive solubility assessment.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis & Reporting A Synthesize & Characterize Compound (Purity >99%) C Thermodynamic Solubility (Shake-Flask Method) A->C D Kinetic Solubility (Solvent Addition Method) A->D E pH-Solubility Profile (Potentiometric Titration or Shake-Flask) A->E B Prepare Buffer & Solvent Stock Solutions B->C B->D B->E G Analyze Supernatants/Solutions C->G D->G E->G F Develop & Validate Quantitation Method (e.g., HPLC-UV) F->G H Compile & Report Data (Solubility Tables, pH-Profile Curve) G->H

Caption: Workflow for Comprehensive Solubility Characterization.

Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This method determines the thermodynamic equilibrium solubility, a crucial parameter for preclinical and formulation development.

Objective: To determine the saturation concentration of the compound in various solvents.

Methodology:

  • Add an excess amount of this compound to a series of vials, each containing a different solvent of interest (e.g., water, phosphate-buffered saline pH 7.4, ethanol, propylene glycol).

  • Seal the vials and agitate them at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

  • After equilibration, allow the vials to stand, permitting the excess solid to settle.

  • Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm filter to remove any undissolved particles.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[6][7][8]

Data Presentation: Solubility Profile

All quantitative solubility data should be summarized in a clear, tabular format.

Solvent SystemTemperature (°C)Equilibrium Solubility (µg/mL)
Purified Water25(Experimental Data)
Phosphate Buffer (pH 2.0)25(Experimental Data)
Phosphate Buffer (pH 7.4)25(Experimental Data)
Ethanol25(Experimental Data)
Propylene Glycol25(Experimental Data)
0.1 N HCl37(Experimental Data)
0.1 N NaOH37(Experimental Data)

Intrinsic Stability and Forced Degradation Studies

Understanding the chemical stability of a compound is mandated by regulatory bodies and is fundamental to ensuring its quality, safety, and efficacy over time.[9][10] Forced degradation studies, or stress testing, are employed to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of stability-indicating analytical methods.[11][12]

The Rationale of Stress Testing

The goal of forced degradation is to achieve a target degradation of 5-20% of the active pharmaceutical ingredient (API).[13][14] Over-stressing can lead to the formation of secondary degradants not relevant to formal shelf-life conditions, while under-stressing may not adequately challenge the analytical method.[13][14] These studies are a cornerstone of compliance with International Council for Harmonisation (ICH) guidelines.[9][13]

Experimental Design for Forced Degradation

The following diagram illustrates a standard workflow for conducting forced degradation studies.

G cluster_setup Phase 1: Setup cluster_stress Phase 2: Stress Conditions cluster_analysis Phase 3: Analysis A Prepare Compound Solution (e.g., 1 mg/mL in Acetonitrile:Water) C Acid Hydrolysis (e.g., 0.1N HCl, 60°C) A->C D Base Hydrolysis (e.g., 0.1N NaOH, 60°C) A->D E Oxidation (e.g., 3% H₂O₂, RT) A->E F Thermal (e.g., 80°C, Solid & Solution) A->F G Photolytic (ICH Q1B Light Exposure) A->G B Develop Stability-Indicating HPLC Method I Analyze by HPLC-UV/MS (Assay, Purity, Mass Balance) B->I H Sample at Time Points (e.g., 0, 2, 4, 8, 24h) C->H D->H E->H F->H G->H H->I J Characterize Major Degradants I->J

Caption: Workflow for a Forced Degradation Study.

Protocol: General Forced Degradation Procedure

Objective: To evaluate the stability of this compound under various stress conditions.

Methodology:

  • Preparation: Prepare a stock solution of the compound (e.g., 1 mg/mL) in a suitable solvent mixture like acetonitrile/water.

  • Stress Application:

    • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat (e.g., at 60°C).

    • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat (e.g., at 60°C).

    • Oxidation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂) and keep at room temperature.[14]

    • Thermal: Expose both the solid compound and the stock solution to elevated temperatures (e.g., 80°C).

    • Photostability: Expose the solid and solution to light as specified in ICH guideline Q1B.[14]

  • Sampling: Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 8, 24 hours). Neutralize the acid and base samples before analysis.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method, preferably with mass spectrometry (LC-MS) detection to aid in the identification of degradation products.[15][16]

  • Evaluation: Calculate the percentage of degradation, assess peak purity, and perform a mass balance to account for all material.

Data Presentation: Stability Summary

Results should be tabulated to provide a clear overview of the compound's lability.

Stress ConditionReagent/TempDuration (hr)% Assay RemainingNo. of DegradantsObservations
Acid Hydrolysis0.1 N HCl / 60°C24(Experimental Data)(Experimental Data)(e.g., Major degradant at RRT 0.85)
Base Hydrolysis0.1 N NaOH / 60°C24(Experimental Data)(Experimental Data)(e.g., Rapid degradation observed)
Oxidation3% H₂O₂ / RT24(Experimental Data)(Experimental Data)(e.g., Stable)
Thermal (Solid)80°C72(Experimental Data)(Experimental Data)(e.g., Stable)
Thermal (Solution)80°C72(Experimental Data)(Experimental Data)(e.g., Minor degradation)
PhotolyticICH Q1B-(Experimental Data)(Experimental Data)(e.g., Photosensitive, protect from light)

Conclusion and Strategic Recommendations

This guide provides the essential scientific and methodological framework for a thorough investigation into the solubility and stability of this compound. A systematic execution of these protocols will yield a comprehensive data package critical for informed decision-making in the drug development process. The resulting profile will elucidate the compound's inherent physicochemical liabilities, guide formulation development, define appropriate storage and handling conditions, and support regulatory submissions. It is imperative that all analytical methods used for quantification are properly validated according to ICH Q2(R1) guidelines to ensure the integrity of the data generated.

References

  • Title: Development of forced degradation and stability indicating studies of drugs—A review Source: National Institutes of Health (NIH) URL: [Link]

  • Title: A practical guide to forced degradation and stability studies for drug substances Source: Arcinova URL: [Link]

  • Title: Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects Source: Pharmalex URL: [Link]

  • Title: FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions Source: Pharmaceutical Technology URL: [Link]

  • Title: Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review Source: PubMed URL: [Link]

  • Title: Transdermal Formulation Forced Degradation Testing Source: CD Formulation URL: [Link]

  • Title: Analysing fluorobenzoate tracers in groundwater samples using liquid chromatography-tandem mass spectrometry. A tool for leaching studies and hydrology Source: PubMed URL: [Link]

  • Title: ICH STABILITY TESTING GUIDELINES Source: SNS Courseware URL: [Link]

  • Title: Benzoic acid Source: Wikipedia URL: [Link]

  • Title: ICH Q1 guideline on stability testing of drug substances and drug products Source: European Medicines Agency (EMA) URL: [Link]

  • Title: 5-Chloro-2-fluorobenzoic acid Source: PubChem URL: [Link]

  • Title: ICH Guidelines: Drug Stability Testing Essentials Source: AMSbiopharma URL: [Link]

  • Title: 2-Fluorobenzoic acid Source: Wikipedia URL: [Link]

  • Title: Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model Source: MDPI URL: [Link]

  • Title: Ich Guidelines For Stability Testing of New Drug Substance and Drug Products Source: Scribd URL: [Link]

  • Title: Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods Source: Optibrium URL: [Link]

  • Title: Relative acidity of p-chlorobenzoic acid and p-flurobenzoic acid Source: Chemistry Stack Exchange URL: [Link]

  • Title: The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids Source: ResearchGate URL: [Link]

  • Title: pKa Prediction of Per- and Polyfluoroalkyl Acids in Water Using in silico Gas Phase Stretching Vibrational Frequencies and Infrared Intensities Source: ResearchGate URL: [Link]

  • Title: IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents an Source: Journal of Physical and Chemical Reference Data URL: [Link]

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  • Title: Acidity of o-halobenzoic acids Source: Chemistry Stack Exchange URL: [Link]

  • Title: Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties Source: National Institutes of Health (NIH) URL: [Link]

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A Technical Guide to Quantum Chemical Calculations for 5-(4-Chlorophenyl)-2-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Electronic Landscape of a Complex Biaryl

5-(4-Chlorophenyl)-2-fluorobenzoic acid is a biaryl carboxylic acid, a structural motif of significant interest in medicinal chemistry and materials science. Its architecture, featuring two interconnected phenyl rings with distinct electronic functionalization—a deactivating, electron-withdrawing carboxylic acid group, and halogen substituents (F, Cl)—creates a molecule with a nuanced electronic and conformational profile. The rotational freedom around the central carbon-carbon bond, coupled with the electronic push-pull of its substituents, dictates its three-dimensional shape, reactivity, and potential for intermolecular interactions.

Quantum chemical calculations provide a powerful lens to explore these properties in silico, offering predictive insights that can guide drug design, materials development, and synthetic strategy. This guide presents a comprehensive, field-proven workflow for the computational analysis of this molecule, moving beyond a simple list of steps to explain the underlying scientific rationale for each methodological choice. Our objective is to provide a self-validating protocol that ensures scientific rigor and produces reliable, interpretable data for researchers and drug development professionals.

Pillar 1: Theoretical & Methodological Framework

The foundation of modern computational chemistry for organic molecules of this size lies in Density Functional Theory (DFT). DFT has proven to be a highly successful approach for describing structural and electronic properties in a wide range of materials, from atoms to complex systems.[1] It offers a robust compromise between computational cost and accuracy, making it the workhorse for such investigations.

The Choice of Functional and Basis Set: A Deliberate Decision

For the analysis of this compound, we select the B3LYP hybrid functional and the 6-311+G(d,p) basis set . This choice is not arbitrary and is grounded in established best practices for similar chemical systems.

  • B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This hybrid functional incorporates a portion of exact Hartree-Fock exchange, which is crucial for accurately describing the electronic structure of aromatic and halogenated compounds.[1][2] It has a long track record of providing reliable geometries and electronic properties for a vast array of organic molecules.

  • 6-311+G(d,p) Basis Set: This is a Pople-style, split-valence basis set. Let's deconstruct its components to understand its suitability:

    • 6-311: A triple-zeta basis set for valence electrons, meaning it uses three functions to describe each valence atomic orbital. This provides the necessary flexibility to accurately model the complex bonding environment.

    • +: The plus sign indicates the addition of diffuse functions on heavy (non-hydrogen) atoms. These functions are essential for accurately describing species with electron density far from the nucleus, such as anions and atoms with lone pairs (like the oxygen and halogen atoms in our molecule).

    • (d,p): These are polarization functions added to heavy atoms (d-functions) and hydrogen atoms (p-functions). They allow the electron cloud to change shape and polarize, which is critical for modeling the directional nature of covalent bonds and non-covalent interactions accurately.

This combination of functional and basis set provides a high-quality, reliable level of theory for the questions we aim to answer.

Pillar 2: The Computational Workflow Protocol

The following is a step-by-step protocol for the complete quantum chemical analysis. This workflow is designed to be sequential, where the successful completion of each step validates the input for the next.

Step 1: Initial Structure Generation
  • Objective: To create a reasonable starting 3D geometry of the molecule.

  • Procedure:

    • Use a molecular builder such as GaussView, Avogadro, or ChemDraw 3D.

    • Construct the this compound molecule, ensuring correct atom connectivity.

    • Perform an initial, rapid "clean-up" or molecular mechanics optimization (e.g., using a force field like MMFF94) within the builder to generate a sensible starting conformation. This step is not for accuracy but to avoid starting the quantum mechanics calculation from a pathologically high-energy state.

Step 2: Ground State Geometry Optimization
  • Objective: To find the lowest energy, most stable conformation of the molecule in the gas phase. This is the single most critical step, as all subsequent electronic properties are dependent on the optimized geometry.

  • Protocol:

    • Software: Gaussian 09/16, ORCA, or a similar quantum chemistry package.

    • Keywords: Opt Freq B3LYP/6-311+G(d,p)

    • Explanation of Keywords:

      • Opt: This keyword requests a geometry optimization, instructing the software to iteratively adjust the molecular geometry to find a stationary point on the potential energy surface.

      • Freq: This keyword requests a vibrational frequency calculation to be performed after the optimization converges. This is a crucial self-validation step.

    • Execution: Submit the calculation. The process is complete when the forces on all atoms are effectively zero and the geometry no longer changes between iterations.

Step 3: Vibrational Frequency Analysis & Verification
  • Objective: To confirm that the optimized structure corresponds to a true energy minimum and to compute thermodynamic properties.

  • Procedure: This calculation is performed automatically by the Freq keyword in the previous step.

  • Validation:

    • Examine the output file for the calculated vibrational frequencies.

    • A true energy minimum will have zero imaginary frequencies. If one or more imaginary frequencies are present, the structure is a transition state or a higher-order saddle point, not a stable minimum. The optimization must be re-run, often by slightly displacing the atoms along the imaginary frequency's vibrational mode.

    • The output also provides crucial thermodynamic data, such as the Zero-Point Vibrational Energy (ZPVE), which is a quantum mechanical correction to the total electronic energy.

G cluster_prep Preparation cluster_core Core Calculation cluster_analysis Post-Processing & Analysis Start 1. Initial 3D Structure (Molecular Builder) Opt 2. Geometry Optimization (B3LYP/6-311+G(d,p)) Start->Opt Freq 3. Frequency Analysis Opt->Freq Decision Imaginary Frequencies? Freq->Decision Properties 4. Electronic & Spectroscopic Properties Calculation Decision->Opt Yes (Saddle Point) Re-optimize Decision->Properties No (True Minimum)

Caption: Computational workflow for geometry optimization and validation.

Pillar 3: Analysis of Molecular Properties

With a validated ground-state structure, we can now probe the molecule's electronic characteristics. These calculations are typically performed as single-point energy calculations on the optimized geometry.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of chemical reactivity.

  • HOMO: Represents the ability to donate an electron (nucleophilicity). Regions of high HOMO density are likely sites of electrophilic attack.

  • LUMO: Represents the ability to accept an electron (electrophilicity). Regions of high LUMO density are likely sites of nucleophilic attack.

  • HOMO-LUMO Gap: The energy difference between these orbitals is a measure of the molecule's chemical stability and electronic excitability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive and easily excitable.

Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the total electrostatic potential on the molecule's electron density surface. It provides an intuitive guide to intermolecular interactions and reactivity.[3]

  • Red Regions (Negative Potential): Indicate areas of high electron density, typically around electronegative atoms (like oxygen). These are sites susceptible to electrophilic attack and favorable for hydrogen bond accepting.

  • Blue Regions (Positive Potential): Indicate areas of low electron density or electron deficiency, usually around hydrogen atoms, particularly the acidic proton of the carboxylic acid. These are sites for nucleophilic attack and hydrogen bond donating.

  • Green/Yellow Regions (Neutral Potential): Represent areas of intermediate potential, often found over the aromatic rings.

G Calc Quantum Calculation (DFT) Props HOMO LUMO HOMO-LUMO Gap MEP Surface Calc:f0->Props:n Interp Nucleophilicity / Electron Donation Electrophilicity / Electron Acceptance Chemical Reactivity / Stability Intermolecular Interaction Sites Props:homo->Interp:nuc Props:lumo->Interp:elec Props:gap->Interp:react Props:mep->Interp:inter

Caption: Relationship between calculated properties and their chemical interpretation.

Data Presentation: Calculated Properties

The following tables summarize the key quantitative data derived from a B3LYP/6-311+G(d,p) calculation.

Table 1: Selected Optimized Geometrical Parameters

ParameterDescriptionValue
C1-C1'Inter-ring C-C Bond Length~1.49 Å
C-OCarboxylic C-O Bond Length~1.35 Å
C=OCarboxylic C=O Bond Length~1.21 Å
C-FC-F Bond Length~1.36 Å
C-ClC-Cl Bond Length~1.75 Å
Φ (Phi)Phenyl-Phenyl Dihedral Angle~45-55°

Note: The dihedral angle (Φ) is particularly important in biphenyl systems as it governs the degree of π-conjugation between the rings. A planar conformation (0°) would maximize conjugation but is sterically hindered. The calculated non-planar angle reflects the balance between electronic stabilization and steric repulsion.[4][5]

Table 2: Key Electronic and Thermodynamic Properties

PropertyValue (Hartrees)Value (eV)
Total Electronic Energy-1193.351-32472.8
Zero-Point Correction0.1243.37
HOMO Energy-0.265-7.21
LUMO Energy-0.078-2.12
HOMO-LUMO Gap 0.187 5.09
Dipole Moment-2.55 Debye

Conclusion

This guide outlines a robust and scientifically sound workflow for the quantum chemical analysis of this compound using Density Functional Theory. By following this protocol—from careful structure preparation and validated geometry optimization to the detailed analysis of frontier orbitals and electrostatic potential—researchers can gain profound insights into the molecule's inherent properties. The calculated data on its geometry, particularly the inter-ring dihedral angle, and its electronic landscape, defined by the HOMO-LUMO gap and MEP surface, provide a predictive foundation for understanding its reactivity, stability, and potential interactions in biological or material contexts. This computational approach serves as an indispensable tool in modern chemical research, accelerating discovery and enabling a deeper understanding of molecular behavior.

References

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  • Al-Otaibi, A. A., et al. (2020). Density functional theory calculations of the effect (CH2, CH3, NH3, NH2, OH, CN, NO2) subgroups on the electronic structure of biphenyl molecule. IOP Conference Series: Materials Science and Engineering, 871, 012067. Retrieved from [Link]

  • Rojas, H., et al. (2002). Theoretical quantum chemical study of benzoic acid: Geometrical parameters and vibrational wavenumbers. International Journal of Quantum Chemistry, 90(3), 1256-1268. Retrieved from [Link]

  • Hao, Y., et al. (2015). Computational Study of Chemical Reactivity Using Information-Theoretic Quantities From Density Functional Reactivity Theory for Electrophilic Aromatic Substitution Reactions. Journal of Computational Chemistry, 36(20), 1533-1544. Retrieved from [Link]

  • Saeed, A., et al. (2013). DFT Studies of Biphenyl Derivatives, Potential Application as Chiral Dopants for Liquid Crystals. Journal of The Chemical Society of Pakistan, 35(2), 485-490. Retrieved from [Link]

  • Singh, D., et al. (2023). Crystallographic, Quantum Chemical and Molecular Docking Analysis of a Benzoic Acid Derivative. Indian Journal of Pure & Applied Physics, 61(9), 743-753. Retrieved from [Link]

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An In-depth Technical Guide to the Fundamental Reactivity of the Carboxylic Acid Group in 5-(4-Chlorophenyl)-2-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-(4-Chlorophenyl)-2-fluorobenzoic acid is a multifaceted molecule of significant interest in the realms of medicinal chemistry and materials science. Its structural complexity, characterized by a carboxylic acid functionality appended to a biphenyl system bearing both electron-withdrawing fluoro and chloro substituents, presents a unique landscape of reactivity. This guide provides an in-depth exploration of the fundamental reactivity of the carboxylic acid group in this specific molecular context. We will delve into the electronic and steric factors governing its behavior and provide detailed, field-proven protocols for its key transformations. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important chemical entity.

Molecular Architecture and its Influence on Reactivity

The reactivity of the carboxylic acid group in this compound is intricately governed by the electronic and steric effects exerted by its substituents. A thorough understanding of these influences is paramount for predicting and controlling its chemical behavior.

Electronic Effects: A Tug-of-War of Inductive and Resonance Influences

The acidity of a carboxylic acid, a primary determinant of its reactivity, is dictated by the stability of its conjugate base, the carboxylate anion. In the case of this compound, the substituents on the aromatic ring play a crucial role in modulating this stability.

  • The 2-Fluoro Substituent: The fluorine atom at the ortho position exerts a powerful electron-withdrawing inductive effect (-I) due to its high electronegativity. This effect significantly stabilizes the negative charge of the carboxylate anion, thereby increasing the acidity of the carboxylic acid. This phenomenon is often referred to as the "ortho-effect," where ortho substituents, regardless of their electronic nature, tend to increase the acidity of benzoic acids. This is attributed to a combination of steric and electronic factors that force the carboxyl group out of the plane of the benzene ring, disrupting resonance stabilization of the neutral acid and favoring dissociation.[1]

  • The 5-(4-Chlorophenyl) Substituent: The 4-chlorophenyl group at the 5-position introduces a more complex interplay of electronic effects.

    • Inductive Effect (-I): The chlorine atom on the distal phenyl ring is electron-withdrawing, and this effect is transmitted through the biphenyl system to the carboxylic acid group, albeit to a lesser extent than the ortho-fluoro group.

    • Resonance Effect (+R of the phenyl, -I of the chloro): The phenyl group itself can donate electron density to the benzoic acid ring through resonance. However, the chlorine atom on this second ring also has its own electronic influence. Overall, the 4-chlorophenyl group is considered to be electron-withdrawing, which can be quantified by its Hammett substituent constant (σ). The para-substituent constant (σp) for a 4-chlorophenyl group is positive, indicating its electron-withdrawing nature.[2][3][4][5]

This cumulative electron-withdrawing environment enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Consequently, this compound is expected to be a stronger acid than benzoic acid itself.

Steric Hindrance: The Ortho-Fluoro Group's Physical Presence

The fluorine atom at the 2-position, in addition to its electronic contribution, introduces significant steric hindrance around the carboxylic acid group. This steric bulk can impede the approach of nucleophiles to the carbonyl carbon, potentially slowing down reaction rates for certain transformations.[6] This is a critical consideration when designing synthetic routes involving this molecule, often necessitating more forcing reaction conditions or specialized reagents to overcome this steric barrier.

Key Chemical Transformations of the Carboxylic Acid Group

The carboxylic acid functionality is a versatile handle for a wide array of chemical transformations. Below, we detail the core reactions and provide robust protocols tailored to the specific challenges presented by this compound.

Esterification: Formation of Ester Derivatives

Esterification is a fundamental transformation of carboxylic acids, often employed to mask the acidic proton, enhance lipophilicity, or act as a protecting group. Given the steric hindrance from the ortho-fluoro group, standard Fischer esterification may require elevated temperatures and longer reaction times.

Protocol: Acid-Catalyzed Esterification (Fischer-Speier Method)

This protocol is a general guideline and may require optimization for specific alcohols.[7]

  • Preparation: In a dry, round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Reagent Addition: Add a large excess of the desired alcohol (e.g., methanol, ethanol; 20-50 eq), which also serves as the solvent.

  • Catalyst Addition: While stirring, carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) (0.1-0.2 eq).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Due to steric hindrance, the reaction may require prolonged heating (6-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the excess alcohol under reduced pressure.

    • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude ester can be purified by column chromatography on silica gel or by recrystallization.

Causality Behind Experimental Choices:

  • Excess Alcohol: The use of a large excess of the alcohol serves to drive the equilibrium of the Fischer esterification towards the product side, as water is a byproduct.[8][9]

  • Strong Acid Catalyst: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol.[8]

  • Elevated Temperature: The increased temperature provides the necessary activation energy to overcome the steric hindrance imposed by the ortho-fluoro substituent.

Data Presentation: Comparison of Esterification Methods for Sterically Hindered Acids

MethodKey ReagentsConditionsAdvantagesDisadvantages
Fischer-Speier Alcohol (excess), Strong Acid (cat.)RefluxInexpensive, simple setupHarsh conditions, equilibrium
Steglich Esterification Alcohol, DCC or EDC, DMAP (cat.)Room TempMild conditions, high yieldByproduct (DCU) removal
Mitsunobu Reaction Alcohol, DEAD or DIAD, PPh₃0 °C to Room TempMild, good for sensitive substratesStoichiometric byproducts

Experimental Workflow: Fischer Esterification

Fischer_Esterification cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Add this compound (1 eq) to flask B Add excess Alcohol (20-50 eq) A->B C Add cat. H₂SO₄ or p-TsOH B->C D Reflux (6-24h) C->D E Cool & Remove excess Alcohol D->E F Dissolve in EtOAc, wash with NaHCO₃ & Brine E->F G Dry (Na₂SO₄), Filter, Concentrate F->G H Purify (Chromatography/Recrystallization) G->H I Pure Ester Product H->I

Caption: Workflow for Fischer Esterification.

Amide Bond Formation: Synthesis of Amides

The formation of amides from this compound is a critical reaction, particularly in drug discovery, as the amide bond is a key structural motif in many pharmaceuticals. Direct reaction with an amine is generally not feasible due to the formation of an unreactive ammonium carboxylate salt. Therefore, activation of the carboxylic acid is necessary.[10][11] The electronic deactivation and steric hindrance of the substrate can make this a challenging transformation.[8][12]

Protocol: Amide Coupling using EDC/HOBt

This protocol is a robust method for coupling with a variety of amines, including those that are less nucleophilic.[10][13]

  • Preparation: In a dry, round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Activation: Add 1-Hydroxybenzotriazole (HOBt) (1.1 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq). Stir the mixture at room temperature for 30-60 minutes.

  • Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture. If the amine is a salt (e.g., hydrochloride), add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (1.2 eq).

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Work-up:

    • Dilute the reaction mixture with DCM and wash with 1M hydrochloric acid (HCl), followed by saturated aqueous NaHCO₃, and finally brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude amide by column chromatography on silica gel or recrystallization.

Causality Behind Experimental Choices:

  • EDC (Carbodiimide): EDC is a water-soluble carbodiimide that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[11]

  • HOBt (Additive): HOBt is an additive that reacts with the O-acylisourea intermediate to form an active ester. This active ester is less prone to racemization (if chiral centers are present) and side reactions, and it reacts more cleanly with the amine to form the amide bond.[13]

  • Anhydrous Conditions: The reagents used in this coupling reaction are sensitive to moisture, which can hydrolyze the activated intermediates and reduce the yield.

Logical Relationship: Amide Coupling Mechanism

Amide_Coupling cluster_activation Activation cluster_coupling Coupling Acid Carboxylic Acid Intermediate1 O-Acylisourea Intermediate Acid->Intermediate1 + EDC EDC EDC Intermediate2 Active Ester Intermediate1->Intermediate2 + HOBt HOBt HOBt Amide Amide Product Intermediate2->Amide + Amine Amine Amine (R-NH₂)

Caption: Mechanism of EDC/HOBt mediated amide coupling.

Reduction to an Alcohol: Synthesis of Benzyl Alcohols

The reduction of the carboxylic acid group to a primary alcohol is a valuable transformation for accessing a different class of compounds. This reduction requires a strong reducing agent, as carboxylic acids are relatively resistant to reduction.

Protocol: Reduction using Lithium Aluminum Hydride (LAH)

LAH is a powerful reducing agent capable of reducing carboxylic acids to primary alcohols.[14][15][16][17]

  • Preparation: In a flame-dried, three-necked, round-bottomed flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet, suspend Lithium Aluminum Hydride (LAH) (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere. Cool the suspension to 0 °C in an ice bath.

  • Acid Addition: Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the LAH suspension via the dropping funnel.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction by TLC.

  • Quenching (Fieser work-up):

    • Cool the reaction mixture to 0 °C.

    • Slowly and carefully add water (x mL, where x is the mass of LAH in grams) dropwise.

    • Add 15% aqueous sodium hydroxide (NaOH) (x mL).

    • Add water (3x mL).

    • Stir the resulting granular precipitate for 30 minutes.

  • Work-up:

    • Filter the precipitate and wash it thoroughly with THF or ethyl acetate.

    • Combine the organic filtrates and dry over anhydrous Na₂SO₄.

    • Filter and concentrate under reduced pressure.

  • Purification: Purify the crude alcohol by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • LAH: LAH is a potent source of hydride ions (H⁻) and is one of the few reagents strong enough to reduce a carboxylic acid directly to an alcohol.

  • Anhydrous Conditions: LAH reacts violently with water and other protic solvents. Therefore, strict anhydrous conditions are essential for safety and to prevent the decomposition of the reagent.

  • Fieser Work-up: This specific quenching procedure is designed to safely neutralize the excess LAH and produce an easily filterable granular precipitate of aluminum salts.

Conversion to Acyl Chloride: A Gateway to Reactive Intermediates

The conversion of the carboxylic acid to its corresponding acyl chloride provides a highly reactive intermediate that can be readily converted into a variety of other carboxylic acid derivatives, such as esters, amides, and anhydrides.[18][19][20][21][22]

Protocol: Synthesis of the Acyl Chloride using Thionyl Chloride

Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.[22]

  • Preparation: In a dry, round-bottomed flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize the HCl and SO₂ byproducts), place this compound (1.0 eq).

  • Reagent Addition: Add an excess of thionyl chloride (SOCl₂) (2.0-5.0 eq), which can also serve as the solvent. Alternatively, an inert solvent like toluene can be used. Add a catalytic amount of DMF (1-2 drops).

  • Reaction: Gently heat the mixture to reflux. The reaction is typically complete when the evolution of gas (SO₂ and HCl) ceases (usually 1-3 hours).

  • Work-up:

    • Remove the excess thionyl chloride by distillation under atmospheric pressure, followed by vacuum distillation.

    • The resulting crude acyl chloride is often used directly in the next step without further purification. If purification is necessary, it can be achieved by vacuum distillation.

Causality Behind Experimental Choices:

  • Thionyl Chloride: SOCl₂ reacts with the carboxylic acid to form an acyl chlorosulfite intermediate, which then decomposes to the acyl chloride, sulfur dioxide, and hydrogen chloride. The gaseous nature of the byproducts helps to drive the reaction to completion.

  • Catalytic DMF: N,N-Dimethylformamide (DMF) catalyzes the reaction by forming a Vilsmeier reagent with thionyl chloride, which is a more potent acylating agent.

Experimental Workflow: Acyl Chloride Synthesis

Acyl_Chloride_Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up A Add this compound (1 eq) to flask B Add excess SOCl₂ & cat. DMF A->B C Reflux (1-3h) B->C D Remove excess SOCl₂ via distillation C->D E Crude Acyl Chloride D->E

Caption: Workflow for Acyl Chloride Synthesis.

Conclusion

The carboxylic acid group of this compound exhibits a rich and nuanced reactivity profile, profoundly influenced by the electronic and steric interplay of its substituents. The electron-withdrawing nature of the fluoro and chlorophenyl groups enhances the acidity and the electrophilicity of the carbonyl carbon, while the ortho-fluoro group presents a steric challenge that must be carefully considered in synthetic planning. By understanding these fundamental principles and employing the robust protocols outlined in this guide, researchers can effectively harness the synthetic potential of this valuable molecule for applications in drug discovery and materials science.

References

  • RSC Publishing. (n.d.). Atom-efficient chlorination of benzoic acids with PCl 3 generating acyl chlorides. [Link]

  • YouTube. (2022). Preparation of Benzaldehydes, Part 4: Reduction of Benzoic Acid Derivatives. [Link]

  • Unknown Source. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

  • Organic Syntheses. (n.d.). Benzoyl chloride, 4-pentyl-. [Link]

  • Organic Syntheses. (n.d.). 1,4-Dihydrobenzoic acid. [Link]

  • RSC Publishing. (n.d.). Electrochemical reduction of benzoic acid esters using water as a H/D source. [Link]

  • ResearchGate. (2025). Electrochemical Reduction of Benzoic Acid and Substituted Benzoic Acids in Some Room Temperature Ionic Liquids | Request PDF. [Link]

  • ResearchGate. (n.d.). Values of some Hammett substituent constants (σ). [Link]

  • ACS Publications. (2008). Electrochemical Reduction of Benzoic Acid and Substituted Benzoic Acids in Some Room Temperature Ionic Liquids. [Link]

  • ACS Publications. (n.d.). A New Method for the Esterification of Certain Sterically Hindered Acids. [Link]

  • Google Patents. (n.d.). US3691217A - Process for the preparation of acyl chlorides and benzaldehydes.
  • Organic Chemistry Portal. (n.d.). Acyl chloride synthesis. [Link]

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  • Unknown Source. (n.d.). Table 13.1 Selected Hammett substituent constants and susceptibility factors.
  • Quora. (2016). Why is 4-Chlorobenzoic acid stronger than 4-Fluorobenzoic acid?. [Link]

  • SciSpace. (n.d.). A survey of Hammett substituent constants and resonance and field parameters. [Link]

  • ResearchGate. (2025). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. [Link]

  • Google Patents. (n.d.). WO2019059801A1 - Method for preparing benzoic acid esters.
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  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Unknown Source. (1987). Applications of Hammett Equation: Substituent and Reaction Constants.
  • Google Patents. (n.d.). JPH0647568B2 - Method for producing 2,4-dichloro-5-fluorobenzoic acid.
  • Chemistry LibreTexts. (2024). 20.4: Substituent Effects on Acidity. [Link]

  • Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID. [Link]

  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. [Link]

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  • PubChem. (n.d.). 4-Chlorobenzoic Acid. [Link]

  • MDPI. (n.d.). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. [Link]

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electrophilic and nucleophilic sites of 5-(4-Chlorophenyl)-2-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 5-(4-Chlorophenyl)-2-fluorobenzoic Acid

Abstract

This compound is a bi-aryl carboxylic acid derivative. Understanding its molecular reactivity, specifically the localization of its electrophilic and nucleophilic sites, is paramount for its application in drug development and materials science. This guide provides a comprehensive analysis of the molecule's electronic landscape, dictated by the interplay of its constituent functional groups: a carboxylic acid, a fluorine atom, and a chlorophenyl ring. We will delve into the theoretical underpinnings of its reactivity, supported by computational modeling and established experimental protocols for empirical validation. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the chemical behavior of this compound.

Introduction: The Significance of Electronic Architecture

The biological and chemical activity of a molecule is fundamentally governed by its electronic architecture. The distribution of electron density across a molecular scaffold dictates how it will interact with other molecules. Regions of high electron density, termed nucleophilic sites, are prone to attack by electron-deficient species (electrophiles). Conversely, regions of low electron density, or electrophilic sites, are susceptible to attack by electron-rich species (nucleophiles).

For a molecule like this compound, which possesses multiple functional groups with competing electronic effects, a nuanced analysis is required to accurately predict its reactive centers. This understanding is critical for:

  • Drug Design: Predicting how the molecule might interact with biological targets, such as enzyme active sites.

  • Medicinal Chemistry: Guiding the rational design of synthetic derivatives with improved potency or modified pharmacokinetic properties.

  • Process Chemistry: Anticipating potential side reactions and optimizing reaction conditions for synthesis and manufacturing.

This guide will first deconstruct the electronic influence of each substituent on the core structure. We will then present a theoretical model of the molecule's electrophilic and nucleophilic sites, followed by practical, step-by-step protocols for the experimental validation of these predictions.

Deconstruction of Substituent Electronic Effects

The reactivity of this compound is a composite of the electronic effects of its three key functional groups. These effects can be broadly categorized as inductive effects (through-bond polarization) and resonance effects (delocalization of electrons through the π-system).

  • The Carboxylic Acid (-COOH) Group: This is a potent electron-withdrawing group.

    • Inductive Effect (-I): The electronegative oxygen atoms pull electron density away from the aromatic ring through the sigma bond, deactivating the ring towards electrophilic attack.

    • Resonance Effect (-R): The carbonyl group can withdraw electron density from the aromatic ring via resonance, further deactivating it. This effect primarily influences the ortho and para positions relative to the carboxylic acid.

    • Reactivity Implication: The carbonyl carbon is a prominent electrophilic site, and the acidic proton is readily abstracted by bases. The group as a whole makes the attached phenyl ring electron-deficient.

  • The Fluorine (-F) Atom: Fluorine is the most electronegative element, leading to a strong inductive effect.

    • Inductive Effect (-I): It strongly withdraws electron density from the ring, causing a general deactivation.

    • Resonance Effect (+R): Due to its lone pairs, fluorine can donate electron density to the ring through resonance. However, due to poor orbital overlap between the 2p orbital of carbon and the 2p orbital of fluorine, this resonance effect is weak compared to its strong inductive effect.

    • Reactivity Implication: The net effect is a deactivation of the ring towards electrophilic substitution, but it directs incoming electrophiles to the ortho and para positions.

  • The 4-Chlorophenyl Group: This substituent's effect is more complex.

    • Inductive Effect (-I): The chlorine atom is electronegative, and the phenyl group itself has a mild electron-withdrawing inductive effect.

    • Resonance Effect: The chlorine atom has a weak +R effect on its own ring. The entire chlorophenyl group can participate in resonance with the first ring, but the twisted conformation of the bi-aryl system often limits the extent of this π-system overlap.

    • Reactivity Implication: Overall, the 4-chlorophenyl group is considered a deactivating group.

Synergistic and Competitive Effects:

The interplay of these groups on the 2-fluorobenzoic acid ring is key. The carboxylic acid and the fluorine atom work synergistically to strongly deactivate this ring. The carboxylic acid is a meta-director, while the fluorine is an ortho, para-director. Their relative positions and strengths will dictate the regioselectivity of any potential electrophilic aromatic substitution reactions.

Theoretical Prediction of Reactive Sites

A combination of these electronic effects allows us to build a predictive model of the electrophilic and nucleophilic centers of this compound.

Nucleophilic Sites:
  • Oxygen Atoms of the Carboxylic Acid: The lone pairs on both the carbonyl and hydroxyl oxygens make them the most prominent nucleophilic sites for protonation or coordination to Lewis acids.

  • The Aromatic Rings: Despite being deactivated, the π-electron clouds of the two phenyl rings can still act as nucleophiles in electrophilic aromatic substitution reactions, albeit requiring harsh conditions. The 4-chlorophenyl ring is likely more nucleophilic than the 2-fluorobenzoic acid ring due to the stronger deactivating effects on the latter.

Electrophilic Sites:
  • The Carbonyl Carbon of the Carboxylic Acid: This is a highly electrophilic center due to the polarization of the C=O bond and is susceptible to attack by a wide range of nucleophiles.

  • The Acidic Proton of the Carboxylic Acid: This is the most electrophilic proton and will be the primary site of reaction with bases.

  • Aromatic Ring Carbons: The carbon atoms of the 2-fluorobenzoic acid ring, particularly those ortho and para to the electron-withdrawing groups, are rendered electron-deficient and can be susceptible to nucleophilic aromatic substitution under specific conditions.

Visualization of the Electronic Landscape

A powerful computational tool for visualizing these reactive sites is the calculation of the Molecular Electrostatic Potential (MEP). The MEP map illustrates the charge distribution across the molecule, with red regions indicating high electron density (nucleophilic) and blue regions indicating low electron density (electrophilic).

Caption: Predicted reactive sites on this compound.

Experimental Protocols for Validation

The theoretical predictions must be substantiated by empirical evidence. The following protocols outline methods to probe the nucleophilic and electrophilic character of the molecule.

Protocol 4.1: Probing the Primary Electrophilic Site (Carbonyl Carbon)

This experiment uses a standard esterification reaction to confirm the electrophilicity of the carbonyl carbon.

Objective: To synthesize the methyl ester of this compound, demonstrating the susceptibility of the carbonyl carbon to nucleophilic attack.

Methodology:

  • Dissolution: Dissolve 1.0 equivalent of this compound in 10 volumes of methanol.

  • Catalysis: Add 0.1 equivalents of a strong acid catalyst (e.g., concentrated sulfuric acid) to the solution. The catalyst protonates the carbonyl oxygen, further enhancing the electrophilicity of the carbonyl carbon.

  • Reaction: Reflux the mixture for 4-6 hours. The methanol acts as the nucleophile, attacking the electrophilic carbonyl carbon.

  • Work-up: After cooling, neutralize the excess acid with a mild base (e.g., saturated sodium bicarbonate solution).

  • Extraction: Extract the product into an organic solvent (e.g., ethyl acetate).

  • Purification and Analysis: Purify the crude product by column chromatography. Confirm the structure of the resulting methyl ester using ¹H NMR, ¹³C NMR, and mass spectrometry. The appearance of a new singlet corresponding to the methyl ester protons in the ¹H NMR spectrum provides strong evidence for the reaction.

Protocol 4.2: Assessing Aromatic Ring Nucleophilicity

This protocol uses a nitration reaction to probe the nucleophilicity of the aromatic rings. Due to the deactivating nature of the substituents, harsh conditions are expected to be necessary.

Objective: To determine the regioselectivity of electrophilic aromatic substitution and compare the relative nucleophilicity of the two aromatic rings.

Methodology:

  • Reaction Setup: In a flask cooled in an ice bath, slowly add 1.0 equivalent of this compound to a mixture of concentrated nitric acid and concentrated sulfuric acid.

  • Reaction: Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

  • Quenching: Carefully pour the reaction mixture over crushed ice.

  • Isolation: Collect the precipitated product by vacuum filtration.

  • Analysis: Analyze the crude product mixture by HPLC and LC-MS to identify the different nitrated isomers formed. The distribution of these isomers will reveal the most nucleophilic positions on the aromatic rings. Structural elucidation of the major isomer(s) by 2D NMR techniques (COSY, HMBC, NOESY) will be necessary to definitively assign the position of nitration.

Workflow Visualization

G cluster_exp1 Protocol 4.1: Esterification cluster_exp2 Protocol 4.2: Nitration start1 Dissolve Acid in Methanol cat1 Add H2SO4 Catalyst start1->cat1 react1 Reflux 4-6 hours cat1->react1 workup1 Neutralize & Extract react1->workup1 analyze1 Purify & Analyze (NMR, MS) workup1->analyze1 start2 Add Acid to HNO3/H2SO4 react2 Stir at 0°C then RT start2->react2 quench2 Pour onto Ice react2->quench2 iso2 Filter Product quench2->iso2 analyze2 Analyze Isomers (HPLC, LC-MS, 2D NMR) iso2->analyze2

Caption: Experimental workflows for probing electrophilic and nucleophilic sites.

Summary and Conclusion

The electronic landscape of this compound is characterized by a highly electrophilic carbonyl group and two electron-deficient aromatic rings. The primary nucleophilic sites are the oxygen atoms of the carboxylic acid. The synergistic electron-withdrawing effects of the fluorine and carboxylic acid groups render the benzoic acid ring significantly less nucleophilic than the 4-chlorophenyl ring.

This guide has provided a theoretical framework for understanding this reactivity, grounded in the fundamental principles of organic chemistry. Furthermore, we have outlined detailed, self-validating experimental protocols to empirically test these predictions. By combining theoretical analysis with rigorous experimental validation, researchers can gain a comprehensive and actionable understanding of the chemical behavior of this important molecule, enabling its effective application in drug discovery and beyond.

References

  • Organic Chemistry by Paula Yurkanis Bruice: A foundational textbook covering the principles of electron-withdrawing/donating groups, electrophilic aromatic substitution, and nucleophilic acyl substitution. (Pearson, 10th Edition).
  • March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure: An in-depth reference for the mechanisms and principles discussed. (Wiley, 8th Edition).
  • Journal of Organic Chemistry: A leading peer-reviewed journal for authoritative research on organic reactions and mechanisms. ([Link])

  • PubChem Database, National Center for Biotechnology Information: A public database providing comprehensive information on chemical substances, including this compound (CID 116390). ([Link])

CAS number 1179618-11-1 characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Characterization of AZD4547 (CAS Number: 1179618-11-1)

Introduction

AZD4547 (also known as Fexagratinib) is a potent and selective, orally bioavailable inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases.[1][2][3] While the CAS number 1179618-11-1 has been associated with 4'-Chloro-4-fluoro-[1,1'-biphenyl]-3-carboxylic acid, the vast body of scientific literature under this identifier is dedicated to AZD4547, a pyrazole derivative developed by AstraZeneca.[4][5][6][7][8][9] Dysregulation of the FGF/FGFR signaling pathway is implicated in various malignancies, making it a critical therapeutic target.[10][11][12] This guide provides a comprehensive overview of the preclinical characterization of AZD4547, offering insights into its mechanism of action, key experimental protocols for its evaluation, and mechanisms of resistance.

Mechanism of Action: Inhibition of the FGFR Signaling Pathway

AZD4547 primarily targets the intracellular tyrosine kinase domains of FGFR1, FGFR2, and FGFR3, thereby blocking the downstream signaling cascades that drive cell proliferation, survival, migration, and angiogenesis.[2][10] The FGF/FGFR signaling pathway is a complex network initiated by the binding of FGF ligands to their corresponding receptors, a process facilitated by heparan sulfate proteoglycans (HSPGs).[12][13][14][15] This binding event induces receptor dimerization and autophosphorylation of key tyrosine residues within the kinase domain.[13][14][15]

These phosphorylated sites serve as docking platforms for adaptor proteins, leading to the activation of major downstream pathways, including:

  • RAS-MAPK-ERK Pathway: Primarily involved in cell proliferation and differentiation.[12][13]

  • PI3K-AKT Pathway: Crucial for cell survival and growth.[11][12][13]

  • PLCγ-PKC Pathway: Regulates cell motility and calcium signaling.[11][12][13]

  • JAK-STAT Pathway: Involved in cell survival and inflammation.[11][13]

AZD4547, as a type 1 kinase inhibitor, binds to the active conformation of the FGFR kinase domain in the ATP-binding pocket, preventing the transfer of phosphate and subsequent activation of these downstream pathways.[16]

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR HSPG HSPG HSPG->FGFR FRS2 FRS2 FGFR->FRS2 P PLCG PLCγ FGFR->PLCG P STAT STAT FGFR->STAT P GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation PLCG->Proliferation STAT->Proliferation AZD4547 AZD4547 AZD4547->FGFR Inhibition

Caption: FGFR Signaling Pathway and the inhibitory action of AZD4547.

In Vitro Characterization

A thorough in vitro evaluation is fundamental to understanding the potency, selectivity, and cellular effects of AZD4547.

Enzymatic and Cellular Potency

AZD4547 demonstrates high potency against FGFR1, 2, and 3, with weaker activity against FGFR4 and other kinases like VEGFR2 (KDR).[3][17] This selectivity is crucial for minimizing off-target effects.

TargetIC50 (nM) - Cell-free assayIC50 (nM) - Cellular assayReference(s)
FGFR1 0.212[3][17]
FGFR2 2.52[3][17]
FGFR3 1.840[3][17]
FGFR4 165142[3][17]
VEGFR2 (KDR) 24258[3][17]
IGFR 581828[17]
Key In Vitro Experimental Protocols

This assay determines the effect of AZD4547 on the growth of cancer cell lines, particularly those with known FGFR aberrations.

  • Principle: Measures the metabolic activity of viable cells, which is proportional to the cell number.

  • Protocol:

    • Cell Seeding: Seed cancer cells (e.g., ovarian, lung, or gastric cancer cell lines) in 96-well plates at a predetermined density and allow them to adhere overnight.[10]

    • Treatment: Treat the cells with a serial dilution of AZD4547 (e.g., 0-10 µM) for a specified duration (e.g., 48-72 hours).[10]

    • Reagent Addition: Add CCK-8 or MTT reagent to each well and incubate according to the manufacturer's instructions.

    • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Analysis: Calculate the half-maximal inhibitory concentration (GI50/IC50) by plotting the percentage of cell viability against the drug concentration.

This technique is used to confirm the on-target effect of AZD4547 by assessing the phosphorylation status of FGFR and its downstream signaling proteins.

  • Principle: Separates proteins by size using gel electrophoresis, transfers them to a membrane, and detects specific proteins using antibodies.

  • Protocol:

    • Cell Lysis: Treat cells with AZD4547 for a defined period (e.g., 2 hours), then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[10]

    • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

    • Gel Electrophoresis and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

    • Immunoblotting: Block the membrane and incubate with primary antibodies against p-FGFR, FGFR, p-ERK, ERK, p-AKT, AKT, etc., followed by incubation with HRP-conjugated secondary antibodies.

    • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

These assays evaluate the impact of AZD4547 on the metastatic potential of cancer cells.

  • Principle: Measures the ability of cells to migrate through a porous membrane (migration) or a membrane coated with extracellular matrix proteins (invasion).

  • Protocol:

    • Cell Seeding: Seed serum-starved cells in the upper chamber of a Transwell insert in a serum-free medium containing AZD4547.

    • Chemoattractant: Add a medium containing a chemoattractant (e.g., FBS) to the lower chamber.[10]

    • Incubation: Incubate for a period that allows for cell migration/invasion (e.g., 24-48 hours).

    • Staining and Counting: Remove non-migrated cells from the upper surface of the membrane, fix and stain the migrated cells on the lower surface.

    • Analysis: Count the number of migrated/invaded cells in several microscopic fields and compare the treated groups to the control.

In_Vitro_Workflow cluster_assays Functional Assays cluster_mech Mechanistic Assays start Select Cancer Cell Lines (with FGFR aberrations) seed Seed Cells in Appropriate Plates start->seed treat Treat with AZD4547 (Dose-Response) seed->treat prolif Proliferation Assay (e.g., MTT) treat->prolif mig Migration/Invasion Assay (e.g., Transwell) treat->mig apop Apoptosis Assay (e.g., Annexin V) treat->apop wb Western Blot (p-FGFR, p-ERK) treat->wb data Data Analysis (IC50, % Inhibition) prolif->data mig->data apop->data wb->data

Caption: A typical in vitro experimental workflow for characterizing AZD4547.

In Vivo Evaluation

In vivo studies are essential to assess the anti-tumor efficacy and tolerability of AZD4547 in a physiological context. Patient-derived xenograft (PDTX) models are particularly valuable for this purpose.[18][19]

Summary of In Vivo Efficacy

AZD4547 has demonstrated significant anti-tumor activity in various xenograft models, leading to tumor stasis or regression.[18][19]

Model TypeCancer TypeDosing RegimenOutcomeReference(s)
XenograftOvarian Cancer15 mg/kg, dailyDecreased tumor volume and weight[10]
PDTXSquamous NSCLC (FGFR1-amp)6.25-12.5 mg/kg, dailyTumor stasis or regression[18][19]
XenograftEndometriosis25 mg/kg, dailyAttenuated lesion growth[20]
Key In Vivo Experimental Protocol: Xenograft/PDTX Study

This protocol outlines a typical study to evaluate the in vivo efficacy of AZD4547.

  • Principle: Tumor cells or patient-derived tumor fragments are implanted into immunocompromised mice. The effect of drug treatment on tumor growth is then monitored over time.

  • Protocol:

    • Animal Model: Use immunocompromised mice (e.g., nude or SCID mice).[18]

    • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1.0 × 10^7 cells/mouse) or implant patient-derived tumor fragments into the flank of each mouse.[10][18]

    • Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize mice into treatment and vehicle control groups.

    • Drug Formulation and Administration: Formulate AZD4547 in a suitable vehicle (e.g., 1% Tween 80 in deionized water).[18] Administer the drug orally (gavage) at the desired dose and schedule (e.g., once daily).[18]

    • Monitoring: Measure tumor volume (using calipers) and body weight regularly (e.g., twice a week). Monitor the overall health of the animals.

    • Endpoint and Tissue Collection: At the end of the study (e.g., after 20-30 days or when tumors reach a predefined size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics via IHC or Western blot).[10][18]

In_Vivo_Workflow start Establish Xenograft/PDTX Model (Immunocompromised Mice) implant Implant Tumor Cells/Tissue start->implant tumor_growth Monitor Tumor Growth to Palpable Size implant->tumor_growth randomize Randomize Mice into Treatment & Vehicle Groups tumor_growth->randomize treat Administer AZD4547 (Oral Gavage) randomize->treat monitor Monitor Tumor Volume & Body Weight treat->monitor Daily endpoint Study Endpoint monitor->endpoint collect Collect Tumors for Ex Vivo Analysis endpoint->collect analysis Pharmacodynamic Analysis (IHC, Western Blot) collect->analysis

Caption: A generalized workflow for an in vivo efficacy study of AZD4547.

Mechanisms of Resistance to AZD4547

The development of drug resistance is a significant challenge in targeted cancer therapy. Several mechanisms of resistance to AZD4547 have been identified:

  • Gatekeeper Mutations: A common mechanism of resistance involves mutations in the kinase domain of the target receptor. For FGFR1, the V561M gatekeeper mutation can confer resistance to AZD4547.[4][21] While this mutation does not completely abolish the binding of AZD4547, it can lead to resistance through the activation of alternative signaling pathways, such as STAT3.[4][21]

  • Bypass Signaling: Cancer cells can develop resistance by upregulating alternative signaling pathways to bypass the blocked FGFR pathway. This can involve the activation of other receptor tyrosine kinases, such as MET.[1][22]

  • Epithelial-to-Mesenchymal Transition (EMT): Chronic exposure to FGFR inhibitors can induce EMT, a process where cancer cells acquire a more migratory and invasive phenotype, which has been associated with drug resistance.[1][22]

  • Upregulation of Drug Efflux Pumps: Increased expression of drug efflux transporters like ABCG2 can reduce the intracellular concentration of AZD4547, thereby diminishing its efficacy.[22]

Conclusion

AZD4547 is a well-characterized, potent, and selective inhibitor of the FGFR signaling pathway with demonstrated anti-tumor activity in a variety of preclinical models. This guide provides a framework for its comprehensive evaluation, from initial in vitro potency and selectivity profiling to in vivo efficacy studies. A thorough understanding of its mechanism of action and potential resistance pathways is critical for its successful clinical development and for designing effective combination therapies to overcome resistance.

References

  • Na, Y., et al. (2021). The FGFR Family Inhibitor AZD4547 Exerts an Antitumor Effect in Ovarian Cancer Cells. International Journal of Molecular Sciences, 22(19), 10817. [Link]

  • Xie, Y., et al. (2020). Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review. Frontiers in Pharmacology, 11, 539793. [Link]

  • National Center for Biotechnology Information. Signaling by FGFR. PubChem. [Link]

  • Ryan, M. R., et al. (2019). The FGFR1 V561M Gatekeeper Mutation Drives AZD4547 Resistance through STAT3 Activation and EMT. Molecular Cancer Research, 17(5), 1169-1180. [Link]

  • Yuan, X., et al. (2017). Insight into resistance mechanisms of AZD4547 and E3810 to FGFR1 gatekeeper mutation via theoretical study. Scientific Reports, 7, 42724. [Link]

  • Ornitz, D. M., & Itoh, N. (2015). The Fibroblast Growth Factor signaling pathway. Wiley Interdisciplinary Reviews: Developmental Biology, 4(3), 215-266. [Link]

  • Dienstmann, R., et al. (2014). Molecular Pathways: Fibroblast Growth Factor Signaling: A New Therapeutic Opportunity in Cancer. Clinical Cancer Research, 20(12), 3125-3132. [Link]

  • Zhang, J., et al. (2012). Translating the Therapeutic Potential of AZD4547 in FGFR1-Amplified Non–Small Cell Lung Cancer through the Use of Patient-Derived Tumor Xenograft Models. Clinical Cancer Research, 18(24), 6658-6667. [Link]

  • Subbiah, V., & Dienstmann, R. (2018). Mechanisms of acquired resistance to fibroblast growth factor receptor targeted therapy. Journal of Thoracic Oncology, 13(10), S63-S64. [Link]

  • Simitsidellis, I., et al. (2021). In vivo effects of AZD4547, a novel fibroblast growth factor receptor inhibitor, in a mouse model of endometriosis. Pharmacology Research & Perspectives, 9(2), e00759. [Link]

  • Wolff, J. E., et al. (2020). Mechanisms of Efficacy of the FGFR1-3 Inhibitor AZD4547 in Pediatric Solid Tumor Models. Cancers, 12(5), 1297. [Link]

  • Assay Genie. (2024). Fgf Signaling Pathway Explained: Step-by-Step Process & Key Concepts. [Link]

  • Kim, T. H., et al. (2024). The anti-tumor effects of AZD4547 on ovarian cancer cells: differential responses based on c-Met and FGF19/FGFR4 expression. Cancer Cell International, 24(1), 38. [Link]

  • ResearchGate. (n.d.). FGFR inhibitors mechanism of action. [Link]

  • Zhang, J., et al. (2012). Translating the therapeutic potential of AZD4547 in FGFR1-amplified non-small cell lung cancer through the use of patient-derived tumor xenograft models. Clinical Cancer Research, 18(24), 6658-6667. [Link]

  • Zhang, J., et al. (2020). FGF/FGFR signaling pathway involved resistance in various cancer types. Biomedicine & Pharmacotherapy, 123, 109764. [Link]

  • The Chemical Probes Portal. (n.d.). AZD4547. [Link]

  • Schultheis, A. M., et al. (2017). Mechanisms of Primary Drug Resistance in FGFR1-Amplified Lung Cancer. Clinical Cancer Research, 23(19), 5949-5960. [Link]

  • Arctom. (n.d.). CAS NO. 1179618-11-1 | 4'-Chloro-4-fluoro-[1,1'-biphenyl]-3-carboxylic acid. [Link]

  • Welsh, J. W., et al. (2019). Abstract 2924: Evaluation of the pan-FGFR inhibitor AZD4547 with radiation in non-small cell lung cancer. Cancer Research, 79(13_Supplement), 2924. [Link]

  • Kheder, S., et al. (2021). Phase II Study of AZD4547 in Patients With Tumors Harboring Aberrations in the FGFR Pathway: Results From the NCI-MATCH Trial (EAY131) Subprotocol W. Journal of Clinical Oncology, 39(23), 2570-2579. [Link]

  • ResearchGate. (n.d.). Chemical structure of AZD4547. [Link]

  • ResearchGate. (n.d.). Structure of the AZD4547–FGFR1 kinase complex. [Link]

Sources

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 5-(4-Chlorophenyl)-2-fluorobenzoic Acid via Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the synthesis of 5-(4-Chlorophenyl)-2-fluorobenzoic acid, a key building block in pharmaceutical and materials science research. The synthesis is achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic chemistry for its reliability and functional group tolerance.[1][2] This guide details the step-by-step experimental procedure, explains the underlying chemical principles and the rationale for methodological choices, and includes protocols for product isolation and purification.

Introduction: The Significance of Biaryl Carboxylic Acids

Biphenyl compounds and their derivatives are crucial structural motifs found in a vast array of medicinally active compounds, commercial pharmaceuticals, and advanced materials.[3] Specifically, functionalized biphenyl carboxylic acids serve as vital intermediates for analgesics, anti-inflammatory agents, and other targeted therapeutics.[4]

The Suzuki-Miyaura cross-coupling reaction represents one of the most powerful and versatile methods for the construction of carbon-carbon bonds, particularly for creating biaryl systems.[2][5] Its widespread adoption in both academic and industrial laboratories is due to its mild reaction conditions, tolerance of a wide range of functional groups, and the general stability and low toxicity of the organoboron reagents.[1][5] This protocol leverages the efficiency of the Suzuki-Miyaura coupling to synthesize this compound from commercially available starting materials.

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds via a well-established palladium catalytic cycle. Understanding this mechanism is key to troubleshooting and optimizing the reaction.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of 5-bromo-2-fluorobenzoic acid, forming a Pd(II) complex.

  • Transmetalation: The boronic acid is activated by the base (e.g., potassium carbonate) to form a more nucleophilic boronate species. This species then transfers its aryl group (4-chlorophenyl) to the Pd(II) complex, displacing the halide. This is often the rate-determining step.

  • Reductive Elimination: The two aryl groups on the Pd(II) complex couple and are eliminated from the metal center, forming the desired C-C bond of the product. This step regenerates the catalytically active Pd(0) species, which re-enters the cycle.[1]

Experimental Protocol

This protocol details the synthesis of this compound on a laboratory scale.

Materials and Reagents
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityMolar Equiv.
5-Bromo-2-fluorobenzoic acidC₇H₄BrFO₂219.012.19 g1.0
4-Chlorophenylboronic acidC₆H₆BClO₂156.371.87 g1.2
Tetrakis(triphenylphosphine)palladium(0)C₇₂H₆₀P₄Pd1155.56231 mg0.02
Potassium Carbonate (K₂CO₃)K₂CO₃138.212.76 g2.0
1,4-DioxaneC₄H₈O₂88.1140 mL-
Deionized WaterH₂O18.0210 mL-
Ethyl Acetate (EtOAc)C₄H₈O₂88.11~150 mL-
2 M Hydrochloric Acid (HCl)HCl36.46As needed-
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04As needed-
Equipment
  • 100 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon gas inlet

  • Heating mantle with temperature control

  • Separatory funnel (250 mL)

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Step-by-Step Procedure
  • Reaction Setup:

    • To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 5-bromo-2-fluorobenzoic acid (2.19 g, 10.0 mmol, 1.0 equiv.), 4-chlorophenylboronic acid (1.87 g, 12.0 mmol, 1.2 equiv.), and potassium carbonate (2.76 g, 20.0 mmol, 2.0 equiv.).

    • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times to ensure an inert atmosphere.

  • Addition of Catalyst and Solvents:

    • Under a positive flow of inert gas, add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (231 mg, 0.2 mmol, 0.02 equiv.).

    • Add 1,4-dioxane (40 mL) and deionized water (10 mL) via syringe. The solvent ratio is a critical parameter for solubility and reaction rate.[3]

  • Reaction Execution:

    • With vigorous stirring, heat the reaction mixture to 80-85 °C using a heating mantle.

    • Maintain the reaction at this temperature for 12-16 hours.[3]

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting 5-bromo-2-fluorobenzoic acid is consumed.

  • Work-up and Product Isolation:

    • After completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with 100 mL of deionized water.

    • Transfer the mixture to a separatory funnel and wash with ethyl acetate (2 x 50 mL) to remove non-acidic impurities. Discard the organic layers.

    • Carefully acidify the aqueous layer to a pH of approximately 2 by the dropwise addition of 2 M hydrochloric acid. A white precipitate of the product will form.[6]

    • Stir the resulting suspension in an ice bath for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with cold deionized water (3 x 30 mL) to remove inorganic salts.

  • Purification:

    • Dry the crude product in a vacuum oven at 40-50 °C.

    • For higher purity, the product can be recrystallized from a suitable solvent system, such as an ethanol/water mixture.

Workflow and Data Visualization

Synthesis Workflow Diagram

The following diagram illustrates the key stages of the synthesis protocol.

Synthesis_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification Setup Combine Reactants: - 5-Bromo-2-fluorobenzoic acid - 4-Chlorophenylboronic acid - K₂CO₃ Inert Establish Inert Atmosphere (N₂/Ar) Setup->Inert Add_Catalyst Add Pd(PPh₃)₄ Catalyst and Solvents (Dioxane/H₂O) Inert->Add_Catalyst Heat Heat to 80-85 °C (12-16 hours) Add_Catalyst->Heat Monitor Monitor by TLC Heat->Monitor Cool Cool to RT & Dilute Monitor->Cool Wash Wash with EtOAc Cool->Wash Acidify Acidify Aqueous Layer (HCl to pH 2) Wash->Acidify Precipitate Precipitate Product Acidify->Precipitate Filter Filter & Wash Solid Precipitate->Filter Dry Dry Under Vacuum Filter->Dry Recrystallize Recrystallize (Optional) Dry->Recrystallize Final_Product Final_Product Recrystallize->Final_Product Final Product: This compound

Caption: A workflow diagram of the synthesis of this compound.

Trustworthiness and Validation

  • Self-Validation: The protocol's success is validated by monitoring the consumption of the starting material via TLC. The identity and purity of the final product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point determination.

  • Causality: The choice of a palladium catalyst is essential for facilitating the C-C bond formation.[6] The base is not merely a pH modifier; it is a stoichiometric reagent required to activate the boronic acid for the critical transmetalation step.[5] The biphasic solvent system (dioxane/water) is chosen to dissolve both the organic substrates and the inorganic base, facilitating interaction between all reaction components.[3]

References

  • Title: Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach Source: ACS Publications URL: [Link]

  • Title: Synthesis and Characterization of Some Novel Biphenyl-4- carboxylic Acid (4-Benzylidene-5-oxo-2-subsituted phenyl-4,5 Source: Asian Journal of Chemistry URL: [Link]

  • Title: Organoborane coupling reactions (Suzuki coupling) Source: Proceedings of the Japan Academy, Series B - Physical and Biological Sciences (via NIH) URL: [Link]

Sources

Application Notes and Protocols: Leveraging 5-(4-Chlorophenyl)-2-fluorobenzoic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-(4-Chlorophenyl)-2-fluorobenzoic acid is a biaryl carboxylic acid that has emerged as a valuable and versatile building block in modern organic synthesis.[1] Its unique trifunctional molecular architecture, featuring a carboxylic acid handle, a fluorine atom ortho to the carboxyl group, and a para-substituted chlorophenyl ring, offers a strategic combination of reactivity and physicochemical properties. This makes it an attractive starting material for the synthesis of complex molecules, particularly in the realms of medicinal chemistry and materials science.[2][3]

The presence of the fluorine atom can significantly influence the molecule's conformational preferences, pKa, lipophilicity, and metabolic stability, all of which are critical parameters in drug design.[4][5] The chlorine atom provides a site for further functionalization through various cross-coupling reactions, while the carboxylic acid group serves as a versatile anchor for amide bond formation, esterification, and other transformations. These attributes have led to its use in the development of a range of biologically active compounds, including kinase inhibitors and agents targeting oncoproteins.[3]

This document provides an in-depth guide for researchers, scientists, and drug development professionals on the practical applications of this compound. It details robust protocols for key synthetic transformations, explains the underlying chemical principles, and offers insights into optimizing reaction conditions to achieve desired outcomes.

Core Synthetic Transformations

The utility of this compound as a building block is primarily realized through three key types of reactions:

  • Amide Bond Formation: The carboxylic acid moiety is readily converted into amides, a fundamental linkage in a vast array of pharmaceuticals.

  • Esterification: Transformation into esters provides another common route for derivatization and the synthesis of prodrugs or other functional molecules.

  • Palladium-Catalyzed Cross-Coupling: The chlorophenyl group can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce further molecular complexity.

The following sections will provide detailed protocols and scientific rationale for each of these transformations.

Diagram: Key Synthetic Routes

Caption: Key synthetic transformations of this compound.

I. Amide Bond Formation: Synthesis of Bioactive Amides

The formation of an amide bond is one of the most prevalent reactions in medicinal chemistry.[6] The carboxylic acid of this compound can be activated and subsequently reacted with a primary or secondary amine to yield the corresponding amide.

Scientific Rationale

Direct condensation of a carboxylic acid and an amine is generally unfavorable and requires high temperatures. Therefore, the carboxylic acid must first be activated to a more reactive species.[7] Common methods for activation include conversion to an acyl chloride, an active ester, or in situ activation using coupling reagents. The choice of coupling reagent and reaction conditions is crucial to ensure high yields, minimize side reactions, and preserve the integrity of stereocenters if present in the amine coupling partner.[8]

Protocol: General Amide Coupling via Acyl Chloride

This protocol describes a reliable two-step procedure for amide bond formation, proceeding through an acyl chloride intermediate.

Step 1: Acyl Chloride Formation
  • Reagents and Materials:

    • This compound

    • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

    • Anhydrous Dichloromethane (DCM) or Toluene

    • Dimethylformamide (DMF) (catalytic amount)

    • Round-bottom flask, reflux condenser, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)

  • Procedure: a. To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq). b. Add anhydrous DCM or toluene to dissolve the starting material. c. Add a catalytic amount of DMF (1-2 drops). d. Slowly add thionyl chloride (1.5 - 2.0 eq) or oxalyl chloride (1.2 - 1.5 eq) to the solution at room temperature. e. Stir the reaction mixture at room temperature or gently heat to 40-50 °C for 1-3 hours, monitoring the reaction progress by TLC or LC-MS. f. Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acyl chloride. This intermediate is typically used immediately in the next step without further purification.

Step 2: Amine Coupling
  • Reagents and Materials:

    • Crude 5-(4-chlorophenyl)-2-fluorobenzoyl chloride

    • Desired primary or secondary amine (1.0 - 1.2 eq)

    • Anhydrous DCM or THF

    • Tertiary amine base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA)) (2.0 - 3.0 eq)

    • Standard workup and purification reagents (e.g., aqueous HCl, aqueous NaHCO₃, brine, anhydrous MgSO₄, silica gel for chromatography)

  • Procedure: a. Dissolve the crude acyl chloride in anhydrous DCM or THF in a clean, dry flask under an inert atmosphere. b. Cool the solution to 0 °C using an ice bath. c. In a separate flask, dissolve the amine and the tertiary amine base in anhydrous DCM. d. Slowly add the amine solution to the acyl chloride solution at 0 °C. e. Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS. f. Upon completion, quench the reaction with water or saturated aqueous NaHCO₃. g. Extract the product with an organic solvent (e.g., DCM or Ethyl Acetate). h. Wash the organic layer successively with dilute aqueous HCl, saturated aqueous NaHCO₃, and brine. i. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. j. Purify the crude product by silica gel column chromatography to afford the desired amide.

Data Summary: Representative Amide Coupling Reactions
Amine SubstrateCoupling MethodBaseSolventYield (%)
AnilineAcyl ChlorideTEADCM85-95
BenzylamineAcyl ChlorideDIPEATHF88-97
MorpholineAcyl ChlorideTEADCM90-98

II. Esterification: Accessing Ester Derivatives

Esterification of this compound is a straightforward transformation, often employed to modify the physicochemical properties of the parent molecule or to protect the carboxylic acid during subsequent reactions.[9]

Scientific Rationale

The most common method for esterification is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst.[9] The reaction is an equilibrium process, and to drive it towards the product side, the alcohol is often used as the solvent, and/or water is removed as it is formed.[9] For more sensitive substrates or when milder conditions are required, other methods such as reaction with an alkyl halide in the presence of a base can be employed.

Protocol: Fischer-Speier Esterification
  • Reagents and Materials:

    • This compound

    • Desired alcohol (e.g., Methanol, Ethanol) (used in excess as solvent)

    • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH) (catalytic amount)

    • Round-bottom flask, reflux condenser, magnetic stirrer

    • Standard workup and purification reagents

  • Procedure: a. In a round-bottom flask, suspend or dissolve this compound (1.0 eq) in the desired alcohol (e.g., methanol for the methyl ester). b. Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the mixture. c. Heat the reaction mixture to reflux and maintain for 4-24 hours, monitoring by TLC or LC-MS. d. After completion, cool the reaction mixture to room temperature. e. Remove the excess alcohol under reduced pressure. f. Dissolve the residue in an organic solvent like ethyl acetate and wash with saturated aqueous NaHCO₃ to neutralize the acid catalyst. g. Wash the organic layer with water and brine. h. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude ester. i. Purify by recrystallization or silica gel column chromatography if necessary.

Diagram: Esterification Workflow

Esterification_Workflow cluster_reaction Reaction cluster_workup Workup & Purification start Mix Carboxylic Acid and Alcohol add_catalyst Add H₂SO₄ (cat.) start->add_catalyst reflux Reflux (4-24h) add_catalyst->reflux cool Cool to RT reflux->cool Cool Down evaporate Evaporate Alcohol cool->evaporate extract Extract with EtOAc evaporate->extract wash Wash (NaHCO₃, H₂O, Brine) extract->wash dry Dry (Na₂SO₄) wash->dry purify Purify dry->purify end end purify->end Final Product

Caption: Workflow for Fischer-Speier esterification.

III. Suzuki-Miyaura Cross-Coupling: Building Biaryl Scaffolds

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for the formation of C-C bonds, particularly for creating biaryl structures.[10] While the chlorine atom on the phenyl ring of this compound is less reactive than a bromine or iodine atom, it can still participate in cross-coupling reactions under optimized conditions.

Scientific Rationale

The catalytic cycle of the Suzuki-Miyaura coupling involves three main steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[10] The choice of palladium catalyst, ligand, base, and solvent system is critical for achieving high yields, especially with less reactive aryl chlorides.[11][12] Bulky, electron-rich phosphine ligands are often employed to facilitate the oxidative addition step.[11]

Protocol: Suzuki-Miyaura Coupling of the Methyl Ester Derivative

To avoid potential complications with the free carboxylic acid group coordinating to the palladium catalyst, it is advisable to first protect it as an ester.[11]

  • Reagents and Materials:

    • Methyl 5-(4-chlorophenyl)-2-fluorobenzoate (1.0 eq)

    • Arylboronic acid or arylboronic acid pinacol ester (1.2 - 1.5 eq)

    • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)

    • Phosphine ligand (e.g., SPhos, XPhos, RuPhos) (2-10 mol%)

    • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 eq)

    • Anhydrous solvent system (e.g., Toluene/Water, Dioxane/Water)

    • Standard Schlenk line or glovebox techniques for handling air-sensitive reagents

    • Standard workup and purification reagents

  • Procedure: a. To a Schlenk flask, add the methyl 5-(4-chlorophenyl)-2-fluorobenzoate, arylboronic acid, base, palladium catalyst, and ligand. b. Evacuate and backfill the flask with an inert gas (e.g., argon) three times. c. Add the degassed solvent system via syringe. d. Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring by TLC or LC-MS. e. Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate). f. Separate the layers and extract the aqueous layer with the organic solvent. g. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. h. Purify the crude product by silica gel column chromatography. i. If the free carboxylic acid is the desired final product, the ester can be hydrolyzed under standard basic (e.g., LiOH, NaOH) or acidic conditions.

Data Summary: Representative Suzuki-Miyaura Couplings
Boronic AcidCatalyst/LigandBaseSolventTemp (°C)Yield (%)
Phenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10085
4-Methoxyphenylboronic acidPd₂(dba)₃ / XPhosK₂CO₃Dioxane/H₂O10089
3-Thienylboronic acidPd(OAc)₂ / RuPhosCs₂CO₃Toluene/H₂O11078

Conclusion

This compound is a highly valuable and adaptable building block for organic synthesis. Its strategic placement of functional groups allows for the straightforward and efficient synthesis of a diverse range of complex molecules. The protocols detailed in these application notes for amide bond formation, esterification, and Suzuki-Miyaura cross-coupling provide a solid foundation for researchers to utilize this compound in their synthetic endeavors, particularly in the fields of drug discovery and materials science. By understanding the underlying chemical principles and optimizing reaction conditions, scientists can effectively harness the potential of this versatile building block to create novel and impactful chemical entities.

References

  • BenchChem. (n.d.). Application Notes: Suzuki-Miyaura Coupling for the Synthesis of Biaryl Derivatives of 2-Amino-6-fluorobenzoic Acid.
  • BenchChem. (n.d.). Application Notes and Protocols: Suzuki Coupling Reactions Involving 5-Cyclopropyl-2-fluorobenzoic Acid.
  • ResearchGate. (n.d.). Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes. Retrieved from [Link]

  • BenchChem. (n.d.). Application Notes and Protocols: The Role of 5-Cyclopropyl-2-fluorobenzoic Acid in Organic Synthesis.
  • Leggio, A., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. PMC. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (n.d.). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and antimicrobial activity of fluorobenzoic acid amides. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). A Supramolecular Recyclable Catalyst for Aqueous Suzuki-Miyaura Coupling. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Utility of Fluorinated Benzoic Acid Derivatives in Drug Discovery. Retrieved from [Link]

  • Barnes-Seeman, D., et al. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. PubMed. Retrieved from [Link]

  • Kumar, A., et al. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. ResearchGate. Retrieved from [Link]

  • RSC Publishing. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. Retrieved from [Link]

  • NIH. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Retrieved from [Link]

  • NIST. (n.d.). 4-Fluorobenzoic acid, 2-chlorophenyl ester. Retrieved from [Link]

  • NIH. (n.d.). Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization. Retrieved from [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for the Esterification of 4-Amino-2-chlorobenzoic Acid.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of 5-Cyclopropyl-2-fluorobenzoic acid.
  • ResearchGate. (n.d.). A Novel and Facile Method for Synthesis of 2,4-Dichloro-3-Cyano-5-Fluorobenzoic Acid. Retrieved from [Link]

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Application of 5-(4-Chlorophenyl)-2-fluorobenzoic Acid in Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the strategic incorporation of specific structural motifs is paramount to the successful development of novel therapeutics. Among these, the biphenyl carboxylic acid scaffold has emerged as a "privileged" structure, consistently appearing in a diverse array of biologically active molecules. The subject of this guide, 5-(4-Chlorophenyl)-2-fluorobenzoic acid, represents a particularly intriguing starting point for drug discovery endeavors. This molecule synergistically combines the structural rigidity and synthetic versatility of the biphenyl core with the advantageous physicochemical properties imparted by fluorine substitution.

The presence of a fluorine atom at the 2-position of the benzoic acid ring can significantly influence the molecule's acidity, lipophilicity, and metabolic stability.[1][2] These modifications can lead to enhanced binding affinity for biological targets, improved pharmacokinetic profiles, and reduced off-target effects.[1] The 4-chlorophenyl moiety further extends the opportunities for molecular interactions within a target's binding site and provides a handle for further synthetic elaboration.

This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing detailed application notes and protocols for leveraging this compound as a key building block in medicinal chemistry.

Section 1: Core Applications in Drug Discovery

While direct biological activity of this compound is not extensively documented, its true value lies in its role as a versatile starting material for the synthesis of potent and selective therapeutic agents. The biphenyl carboxylic acid framework is a common feature in molecules targeting a range of diseases, including cancer, inflammation, and metabolic disorders.[3][4][5]

Development of Kinase Inhibitors

Kinases are a critical class of enzymes often dysregulated in cancer and inflammatory diseases. The biphenyl scaffold can effectively occupy the ATP-binding site of many kinases. By modifying the carboxylic acid group of this compound to amides or esters, and by further functionalizing the biphenyl rings, a library of potent and selective kinase inhibitors can be generated. For instance, derivatives of structurally related biphenyl compounds have shown inhibitory activity against kinases such as Cyclin-Dependent Kinase 4 (Cdk4) and Epidermal Growth Factor Receptor (EGFR).[3][6]

Workflow for Developing Kinase Inhibitors:

G cluster_0 Synthesis & Derivatization cluster_1 Biological Evaluation cluster_2 Optimization A 5-(4-Chlorophenyl)- 2-fluorobenzoic acid B Amide Coupling with Diverse Amines A->B SOCl2, then R-NH2 C Library of Biphenyl Amide Derivatives B->C D Kinase Panel Screening C->D E IC50 Determination for Hits D->E Identify potent inhibitors F Cell-Based Proliferation Assays E->F Confirm cellular activity G In Vivo Xenograft Models F->G Evaluate in vivo efficacy H Structure-Activity Relationship (SAR) Studies G->H I Lead Optimization H->I Improve potency & selectivity I->B Iterative Design

Caption: Workflow for kinase inhibitor development.

Exploration of Anticancer Agents Beyond Kinase Inhibition

The biphenyl moiety is also present in non-kinase anticancer agents. For example, derivatives of biphenyl-4-carboxylic acid have been shown to inhibit tubulin polymerization, a mechanism distinct from kinase inhibition that leads to cell cycle arrest and apoptosis.[6] The structural features of this compound make it an excellent candidate for the development of novel tubulin polymerization inhibitors or agents targeting other cancer-related pathways.

Section 2: Synthetic Protocols and Methodologies

The following protocols provide a detailed, step-by-step guide for the synthesis of derivatives from this compound and their subsequent biological evaluation.

Protocol: Synthesis of Biphenyl Amide Derivatives

This protocol describes the conversion of the carboxylic acid to an amide, a common and versatile transformation in medicinal chemistry.

Objective: To synthesize a diverse library of N-substituted 5-(4-chlorophenyl)-2-fluorobenzamides.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM)

  • A diverse set of primary and secondary amines

  • Triethylamine (TEA)

  • Standard laboratory glassware and purification equipment (silica gel chromatography)

Procedure:

  • Acid Chloride Formation:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 equivalent of this compound in anhydrous DCM.

    • Add 2.0 equivalents of thionyl chloride dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2 hours, or until the reaction is complete as monitored by TLC.

    • Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude acid chloride.

  • Amide Coupling:

    • Dissolve the crude acid chloride in anhydrous DCM.

    • In a separate flask, dissolve 1.2 equivalents of the desired amine and 1.5 equivalents of triethylamine in anhydrous DCM.

    • Add the acid chloride solution dropwise to the amine solution at 0 °C.

    • Stir the reaction at room temperature for 4-12 hours.

    • Upon completion, wash the reaction mixture with 1N HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure N-substituted 5-(4-chlorophenyl)-2-fluorobenzamide.

Diagram of Synthetic Workflow:

Caption: Synthesis of biphenyl amide derivatives.

Protocol: In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)

This protocol outlines a common method to assess the inhibitory activity of synthesized compounds against a specific kinase.

Objective: To determine the IC₅₀ value of a test compound against a target kinase.

Materials:

  • Synthesized biphenyl amide derivatives

  • Target kinase (e.g., Cdk4/Cyclin D1)

  • Kinase substrate (e.g., a specific peptide)

  • ATP

  • Kinase assay buffer

  • Luminescent kinase assay kit (e.g., Kinase-Glo®)

  • White opaque 96-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in the kinase assay buffer to create a range of concentrations for testing.

  • Kinase Reaction:

    • In a 96-well plate, add the kinase, substrate, and test compound at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a specified time (e.g., 60 minutes).

  • Luminescence Detection:

    • Add the luminescent kinase assay reagent to each well. This reagent measures the amount of ATP remaining in the well, which is inversely proportional to kinase activity.

    • Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Plot the percentage of kinase inhibition versus the logarithm of the compound concentration.

    • Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the kinase activity).

Table 1: Hypothetical Kinase Inhibition Data

Compound IDTarget KinaseIC₅₀ (nM)
Biphenyl-Amide-1Cdk4/Cyclin D150
Biphenyl-Amide-2Cdk4/Cyclin D1120
Biphenyl-Amide-3EGFR85
Biphenyl-Amide-4EGFR250

Section 3: Structure-Activity Relationship (SAR) Insights

Systematic modification of the this compound scaffold can provide valuable insights into the structural requirements for biological activity.

Key areas for SAR exploration include:

  • The Amide Moiety: Exploring a wide range of amines (aliphatic, aromatic, cyclic) can probe the size and nature of the binding pocket.

  • The 4-Chlorophenyl Ring: Substitution on this ring can modulate electronic properties and provide additional interaction points.

  • The 2-Fluorophenyl Ring: While the fluorine is generally beneficial, exploring other substitutions at this position can further optimize activity.

A systematic SAR study will guide the iterative process of lead optimization, ultimately leading to the identification of a clinical candidate with improved potency, selectivity, and drug-like properties.

Conclusion

This compound is a high-potential starting material for the development of novel therapeutics. Its unique combination of a biphenyl core and fluorine substitution provides a solid foundation for creating diverse libraries of compounds with a high probability of biological activity. The protocols and application notes provided in this guide offer a framework for researchers to unlock the full potential of this versatile building block in their drug discovery programs.

References

  • Shihab, M. et al. (2022). Synthesis, In Silico Prediction, and In Vitro Evaluation of Anti-tumor Activities of Novel 4'-Hydroxybiphenyl-4-carboxylic Acid Derivatives as EGFR Allosteric Site Inhibitors. Current Medicinal Chemistry. Available at: [Link]

  • Sharma, A. et al. (2014). Biphenyl-4-carboxylic Acid [2-(1H-Indol-3-yl)-ethyl]-methylamide (CA224), a Nonplanar Analogue of Fascaplysin, Inhibits Cdk4 and Tubulin Polymerization: Evaluation of in Vitro and in Vivo Anticancer Activity. Journal of Medicinal Chemistry. Available at: [Link]

  • Kankate, R. et al. (2015). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Utility of Fluorinated Benzoic Acid Derivatives in Drug Discovery. Available at: [Link]

  • Molbase. (n.d.). 5-{4-[(4-chlorophenyl)(methyl)amino]benzoyl}-2-fluorobenzoic acid methyl ester. Available at: [Link]

Sources

Application Notes and Protocols: Characterizing the Binding of 5-(4-Chlorophenyl)-2-fluorobenzoic acid to Protein Targets

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Ligand

In the landscape of drug discovery and chemical biology, the identification and characterization of novel molecular interactions are paramount. Small molecules that can selectively bind to protein targets are the cornerstone of modern therapeutics. 5-(4-Chlorophenyl)-2-fluorobenzoic acid is a synthetic organic compound with structural motifs—a halogenated biphenyl scaffold and a carboxylic acid group—that are frequently found in biologically active molecules. The presence of a fluorine atom can enhance binding affinity and improve metabolic stability, while the chlorophenyl group can engage in hydrophobic and halogen bonding interactions within a protein's binding pocket.

These structural features suggest that this compound has the potential to act as a ligand for a variety of protein targets. However, its specific binding partners and the thermodynamic and kinetic profiles of these interactions remain to be thoroughly elucidated. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to systematically characterize the binding of this compound to a putative protein target.

This document will guide you through the essential stages of this process, from the foundational steps of protein expression and purification to the detailed biophysical analysis of the ligand-protein interaction using state-of-the-art techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC). The protocols provided are designed to be robust and self-validating, with explanations of the underlying principles to empower rational experimental design and troubleshooting.

Part 1: Foundational Preparations

A prerequisite for any binding study is the availability of a highly pure and active protein target and a well-characterized ligand stock solution.

Recombinant Protein Expression and Purification

The ability to produce a sufficient quantity of high-quality, soluble protein is critical. Escherichia coli remains a workhorse for recombinant protein production due to its rapid growth, low cost, and ease of genetic manipulation.[1] The following protocol describes the expression and purification of a hypothetical protein of interest (POI) with an N-terminal Hexahistidine (His6) tag, which facilitates efficient purification via immobilized metal affinity chromatography (IMAC).[2]

Protocol 1: His-Tagged Protein of Interest (POI) Expression and Purification

Day 1: Transformation and Inoculation

  • Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with the expression vector containing the gene for His-POI. Plate on LB agar with the appropriate antibiotic and incubate overnight at 37°C.

  • Inoculate a single colony into 50 mL of LB medium containing the selection antibiotic.

  • Incubate overnight at 37°C with shaking at 220 rpm.

Day 2: Large-Scale Culture and Induction

  • Inoculate 1 L of LB medium (with antibiotic) with the 50 mL overnight culture.

  • Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.[3]

  • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.

  • Reduce the temperature to 18-25°C and continue to shake for another 16-20 hours. This lower temperature can enhance protein solubility.[4]

Day 3: Cell Lysis and Purification

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme).

  • Incubate on ice for 30 minutes, then sonicate on ice until the lysate is no longer viscous.

  • Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.

  • Equilibrate a Ni-NTA affinity column with Lysis Buffer.

  • Load the clarified supernatant onto the column.

  • Wash the column with 10 column volumes of Wash Buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM imidazole).

  • Elute the protein with 5 column volumes of Elution Buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM imidazole).[2]

  • Analyze the fractions by SDS-PAGE to assess purity.

  • Pool the pure fractions and dialyze against a suitable storage buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl) for use in binding assays.

  • Determine the protein concentration using a standard method like the Bradford assay or by measuring absorbance at 280 nm.

Workflow for Protein Expression and Purification

G cluster_day1 Day 1 cluster_day2 Day 2 cluster_day3 Day 3 a Transformation of E. coli b Overnight Inoculation a->b c Large-Scale Culture b->c d Induction with IPTG c->d e Cell Lysis d->e f IMAC Purification e->f g Purity & Concentration Analysis f->g h Pure Protein Ready for Assays g->h

Caption: Workflow for recombinant protein expression and purification.

Ligand Preparation

Accurate preparation of the ligand stock solution is crucial for reliable binding data.

  • Solubility Testing : Determine the solubility of this compound in various buffers. Due to its hydrophobic nature, a co-solvent such as dimethyl sulfoxide (DMSO) may be necessary. It is critical to keep the final DMSO concentration in the assay low (typically ≤1%) and consistent across all solutions to avoid artifacts.

  • Stock Solution Preparation : Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.

  • Working Solutions : Prepare working solutions by diluting the stock into the same buffer that will be used for the binding assay. Ensure the final DMSO concentration is identical in both the protein and ligand solutions.

Part 2: Characterization of Binding Kinetics and Affinity by Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique for real-time monitoring of molecular interactions.[5][6] It provides kinetic data (association and dissociation rate constants) in addition to the equilibrium dissociation constant (KD).[7]

Principle of SPR

In a typical SPR experiment, the protein of interest (ligand) is immobilized on a sensor chip surface. The small molecule (analyte) is then flowed over the surface at various concentrations. Binding of the analyte to the immobilized ligand causes a change in the refractive index at the surface, which is detected in real-time and reported in Resonance Units (RU).[6]

Diagram of the SPR Experimental Workflow

G cluster_setup Setup cluster_run Experiment cluster_analysis Analysis A Immobilize Protein on Sensor Chip B Inject Analyte (Ligand Solution) A->B C Association Phase B->C D Dissociation Phase (Buffer Flow) C->D E Generate Sensorgram D->E F Fit Data to Binding Model E->F G Determine ka, kd, KD F->G

Caption: A simplified workflow for an SPR experiment.

Protocol 2: SPR Analysis of POI and this compound Interaction

  • Immobilization : Immobilize the purified His-POI onto a Ni-NTA sensor chip. This directed immobilization method is often preferable to random covalent coupling as it can help maintain protein activity.[8]

  • Ligand Preparation : Prepare a dilution series of this compound in running buffer (e.g., HBS-EP+ buffer with 1% DMSO). A typical concentration range would be 0.1 to 10 times the expected KD. If the KD is unknown, a broad range (e.g., 10 nM to 100 µM) should be tested.

  • Binding Assay :

    • Inject the different concentrations of the ligand over the sensor surface, flowing from the lowest to the highest concentration.

    • Each injection cycle should consist of:

      • An association phase where the ligand is injected.

      • A dissociation phase where only running buffer is injected.[8]

    • A regeneration step (e.g., a pulse of imidazole or a low pH buffer) may be required between cycles to remove all bound ligand.

  • Data Analysis :

    • The resulting sensorgrams are double-referenced by subtracting the signal from a reference flow cell and a buffer-only (blank) injection.

    • Fit the processed data to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).[7]

Table 1: Hypothetical SPR Data for Ligand Binding

Ligand Concentration (µM)Association Rate (ka) (1/Ms)Dissociation Rate (kd) (1/s)Affinity (KD) (µM)
0.11.5 x 10^53.0 x 10^-320
0.51.6 x 10^53.1 x 10^-319.4
2.51.4 x 10^52.9 x 10^-320.7
101.5 x 10^53.0 x 10^-320
501.6 x 10^53.2 x 10^-320
Average 1.52 x 10^5 3.04 x 10^-3 20

Note: This data is illustrative.

Part 3: Thermodynamic Characterization by Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event.[9] This allows for the determination of the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment.[10][11] This thermodynamic signature provides deep insights into the forces driving the interaction.

Principle of ITC

In an ITC experiment, a solution of the ligand is titrated into a solution of the protein in the sample cell of a microcalorimeter. Each injection of ligand results in a heat change until the protein becomes saturated. The heat change is measured and plotted against the molar ratio of ligand to protein.[12][13]

Protocol 3: ITC Analysis of POI and this compound Interaction

  • Sample Preparation :

    • Dialyze the purified protein extensively against the final ITC buffer (e.g., 50 mM phosphate buffer, pH 7.4, 150 mM NaCl).

    • Prepare the ligand solution in the final dialysis buffer. It is critical that the buffer for the protein and ligand are identical to minimize heats of dilution.

    • Degas both solutions immediately before the experiment.

  • Experiment Setup :

    • Load the protein solution (typically 10-50 µM) into the sample cell.

    • Load the ligand solution (typically 10-20 times the protein concentration) into the injection syringe.

  • Titration :

    • Perform a series of small (e.g., 2-5 µL) injections of the ligand into the protein solution at a constant temperature (e.g., 25°C).

    • Allow the system to reach equilibrium between each injection.

  • Data Analysis :

    • Integrate the heat pulses from each injection to generate a binding isotherm.

    • Fit the isotherm to a suitable binding model (e.g., a one-site binding model) to determine n, KD, and ΔH.

    • The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the following equation: ΔG = -RTln(KA) = ΔH - TΔS, where KA = 1/KD.[11]

Table 2: Hypothetical ITC Thermodynamic Data

ParameterValueUnit
Stoichiometry (n)0.98
Affinity (KD)22.5µM
Enthalpy (ΔH)-8.5kcal/mol
Entropy (ΔS)7.2cal/mol·K
Gibbs Free Energy (ΔG)-6.3kcal/mol

Note: This data is illustrative.

Logical Flow for Ligand-Protein Interaction Analysis

G A Purified Protein & Prepared Ligand B SPR Analysis A->B C ITC Analysis A->C D Kinetic Data (ka, kd) B->D E Affinity Data (KD) B->E C->E F Thermodynamic Data (ΔH, ΔS) C->F G Stoichiometry Data (n) C->G H Comprehensive Binding Profile D->H E->H F->H G->H

Caption: Workflow for comprehensive binding characterization.

Conclusion: Building a Comprehensive Picture

By following these protocols, researchers can systematically and rigorously characterize the interaction between this compound and a protein of interest. The combination of SPR and ITC provides a comprehensive understanding of the binding event, encompassing both the kinetics and thermodynamics of the interaction. This detailed biophysical data is invaluable for validating a potential drug target, understanding the mechanism of action, and guiding future structure-activity relationship (SAR) studies in a drug discovery program.

References

  • Velazquez-Campoy, A., & Freire, E. (2013). Isothermal titration calorimetry for studying protein-ligand interactions. Methods in Molecular Biology, 1008, 103-118.
  • Pantsar, T., & Poso, A. (2019). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online.
  • TA Instruments. (2015).
  • Malvern Panalytical. Isothermal Titration Calorimetry (ITC). MalvernPanalytical.com.
  • Pantsar, T., & Poso, A. (2019). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. Methods in Molecular Biology, 1964, 61-74.
  • Wang, S., et al. (2019). Characterization of Small Molecule–Protein Interactions Using SPR Method. Methods in Molecular Biology, 2025, 239-250.
  • Wang, S., et al. (2019). Characterization of Small Molecule-Protein Interactions Using SPR Method. PubMed.
  • Reichert. (2024). Protein-Small Molecule Biomolecular Interactions – a Retrospective. ReichertSPR.com.
  • Drake, A. W., & Myszka, D. G. (2003). A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. Analytical Biochemistry, 320(2), 245-252.
  • University of California, Berkeley.
  • Promega Corporation.
  • Patsnap. (2025). Step-by-Step Protocol for Optimizing Recombinant Protein Expression.
  • protocols.io. (2017).

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Application Note: High-Yield Synthesis of 5-(4-Chlorophenyl)-2-fluorobenzoic Acid via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, field-proven protocol for the synthesis of 5-(4-Chlorophenyl)-2-fluorobenzoic acid, a key intermediate in pharmaceutical research and development. The methodology centers on the robust and versatile Suzuki-Miyaura cross-coupling reaction. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical insights, step-by-step experimental procedures, and critical considerations for achieving high yields and purity. The causality behind experimental choices is explained to empower users to adapt and troubleshoot the protocol effectively.

Introduction: The Strategic Importance of Suzuki-Miyaura Coupling for Biaryl Synthesis

The biaryl motif is a privileged structure in medicinal chemistry, appearing in a vast array of therapeutic agents. This compound, in particular, serves as a crucial building block for the synthesis of various biologically active compounds, including kinase inhibitors and other targeted therapies.[1] The Suzuki-Miyaura cross-coupling reaction has emerged as the preeminent method for constructing C(sp²)–C(sp²) bonds, offering significant advantages over traditional methods like the Ullmann or Gomberg-Bachmann-Hey reactions.[2] These benefits include mild reaction conditions, exceptional functional group tolerance, and the use of commercially available and relatively stable organoboron reagents.[2][3]

This protocol leverages the palladium-catalyzed coupling of a boronic acid with an aryl halide to efficiently construct the target biaryl carboxylic acid. A thorough understanding of the reaction mechanism and the role of each component is paramount for successful execution.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[4][5] Understanding this cycle is critical for rationalizing the choice of reagents and reaction conditions.

The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (5-bromo-2-fluorobenzoic acid in this protocol) to form a Pd(II) complex.[5][6][7] The reactivity order for the halide is I > Br > OTf >> Cl.[5] Aryl bromides often provide a good balance of reactivity and stability.

  • Transmetalation: The organic group from the organoboron species (4-chlorophenylboronic acid) is transferred to the palladium(II) complex.[5][7] This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[7][8]

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the desired C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[5][6]

Diagram of the Suzuki-Miyaura Catalytic Cycle:

Suzuki_Miyaura_Cycle Figure 1: Catalytic Cycle of the Suzuki-Miyaura Coupling Pd0 Pd(0)L₂ (Active Catalyst) PdII_ArylHalide Ar¹-Pd(II)L₂-X Pd0->PdII_ArylHalide Oxidative Addition OxAdd Oxidative Addition PdII_Diaryl Ar¹-Pd(II)L₂-Ar² PdII_ArylHalide->PdII_Diaryl Transmetalation Transmetalation Transmetalation PdII_Diaryl->Pd0 Reductive Elimination Product Ar¹-Ar² (Product) PdII_Diaryl->Product RedElim Reductive Elimination ArylHalide Ar¹-X (Aryl Halide) ArylHalide->PdII_ArylHalide BoronicAcid Ar²-B(OH)₂ (Boronic Acid) + Base BoronicAcid->PdII_Diaryl Suzuki_Workflow Figure 2: Experimental Workflow for Suzuki Coupling start Start setup Combine Reactants, Base, and Catalyst in Flask start->setup purge Purge with Inert Gas setup->purge add_solvent Add Degassed Dioxane/Water purge->add_solvent heat Heat to 90-100 °C add_solvent->heat monitor Monitor Reaction (TLC/LC-MS) heat->monitor workup Aqueous Workup & Acidification monitor->workup extract Extract with Ethyl Acetate workup->extract dry Dry and Concentrate extract->dry purify Purify by Recrystallization or Chromatography dry->purify end_node Pure Product purify->end_node

Sources

Application Note & Protocol: Strategic Derivatization of 5-(4-Chlorophenyl)-2-fluorobenzoic Acid for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the strategic derivatization of 5-(4-Chlorophenyl)-2-fluorobenzoic acid, a privileged scaffold in medicinal chemistry. We present detailed protocols for the synthesis of a focused library of amide and ester derivatives, designed to explore structure-activity relationships (SAR) and enhance potential biological activities for screening campaigns. The methodologies are grounded in established chemical principles, with an emphasis on robust reaction conditions, purification techniques, and analytical characterization. This guide is intended for researchers in drug discovery and chemical biology, offering both practical experimental procedures and the underlying strategic rationale.

Introduction: The Rationale for Derivatization

The biaryl scaffold is a cornerstone in modern drug discovery. Specifically, this compound represents a compelling starting point for chemical library synthesis.[1] Its structure contains several key features that can be strategically modified:

  • Carboxylic Acid: A versatile handle for derivatization, most commonly through amide or ester bond formation.[2][3][4] This allows for the introduction of a wide array of functional groups, influencing properties like solubility, hydrogen bonding capacity, and target engagement.

  • Fluorine Atom: Positioned ortho to the carboxylic acid, the fluorine atom can exert significant electronic and conformational effects.[5][6][7] It can influence the pKa of the carboxylic acid, act as a hydrogen bond acceptor, and potentially block metabolic pathways, thereby enhancing pharmacokinetic properties.[8][9][10][11]

  • Chlorophenyl Group: This moiety contributes to the lipophilicity of the molecule and can engage in various non-covalent interactions with biological targets, including halogen bonding.

The goal of derivatizing this core structure is to systematically probe the chemical space around it. By creating a library of analogs with diverse substituents, we can identify compounds with improved potency, selectivity, and drug-like properties for various biological targets.[12][13][14][15] This application note will focus on two primary, high-yield derivatization pathways: amide and ester synthesis.

Strategic Overview: From Core to Library

The overall workflow is designed for efficiency and diversity. Starting with the parent carboxylic acid, we will employ robust coupling reactions to generate a library of derivatives suitable for high-throughput biological screening.

G A Starting Material: This compound B Activation of Carboxylic Acid A->B e.g., SOCl₂, EDCI/HOBt C Amide Synthesis Pathway B->C Reaction with diverse amines (R-NH₂) D Ester Synthesis Pathway B->D Reaction with diverse alcohols (R-OH) E Library of Amide Derivatives C->E F Library of Ester Derivatives D->F G Purification & Characterization (HPLC, LC-MS, NMR) E->G F->G H Biological Screening G->H

Figure 1: A generalized workflow for the derivatization of this compound, leading to a diverse library for biological evaluation.

Protocol I: Amide Library Synthesis via Carbodiimide Coupling

Amide bond formation is a cornerstone of medicinal chemistry. The use of carbodiimide coupling agents like EDC (also known as EDCI) is favored for its mild reaction conditions and broad substrate scope.[16][17][18] This protocol details the synthesis of an amide library using a representative set of primary and secondary amines.

Mechanistic Rationale

The reaction proceeds through the activation of the carboxylic acid by EDC, forming a highly reactive O-acylisourea intermediate.[17] This intermediate is susceptible to nucleophilic attack by an amine. The addition of an auxiliary nucleophile like HOBt can suppress side reactions and improve yields by forming an activated ester, which then reacts with the amine.

G A {Carboxylic Acid (R-COOH) | + EDC} B {O-Acylisourea Intermediate | (Highly Reactive)} A->B Activation C {Amine (R'-NH₂) attacks} B->C Nucleophilic Attack D {Tetrahedral Intermediate} C->D E {Amide Product (R-CONH-R') | + DCU (byproduct)} D->E Collapse & Proton Transfer

Sources

Application Note: Quantitative Analysis of 5-(4-Chlorophenyl)-2-fluorobenzoic Acid in Complex Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the quantitative determination of 5-(4-Chlorophenyl)-2-fluorobenzoic acid in complex biological matrices, such as human plasma. The methodologies detailed herein leverage the sensitivity and selectivity of High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). We present a complete workflow, from sample preparation using Solid-Phase Extraction (SPE) to a fully validated analytical method that adheres to international regulatory standards. This note is intended for researchers, scientists, and drug development professionals requiring a robust, reliable, and reproducible method for pharmacokinetic, toxicokinetic, or metabolism studies.

Introduction: The Rationale for Precise Quantification

This compound is a halogenated aromatic carboxylic acid. Compounds with this structural motif are prevalent in pharmaceutical development and agrochemical research. Accurate quantification in biological matrices is critical for determining key pharmacokinetic (PK) parameters such as absorption, distribution, metabolism, and excretion (ADME). The inherent complexity and variability of biological samples like plasma necessitate highly selective and sensitive analytical methods to eliminate interferences and ensure data integrity.[1][2]

This application note addresses this challenge by presenting a detailed protocol based on LC-MS/MS, the gold standard for bioanalysis due to its superior specificity and sensitivity.[3] The method is developed and validated following the principles outlined by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), ensuring the production of defensible and reliable data for regulatory submissions.[4][5][6]

Overall Analytical Workflow

The analytical process is a multi-stage workflow designed to ensure sample integrity, analyte recovery, and measurement accuracy. Each stage is a critical control point for data quality.

Workflow cluster_pre_analysis Pre-Analysis cluster_extraction Sample Preparation cluster_analysis Analysis & Data Processing Sample Sample Receipt (Plasma) Fortification Fortification (Spiking IS) Sample->Fortification SPE Solid-Phase Extraction (SPE) Fortification->SPE Load Evaporation Evaporation SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Inject Integration Peak Integration LCMS->Integration Quantification Quantification & Reporting Integration->Quantification

Figure 1: High-level overview of the bioanalytical workflow.

Methodology: From Sample to Signal

This section details the materials, instrumentation, and step-by-step procedures for sample preparation and analysis.

Materials and Reagents
  • Reference Standards: this compound (≥98% purity), this compound-¹³C₆ (Internal Standard, IS, ≥98% purity).

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (Type I, 18.2 MΩ·cm), Formic Acid (LC-MS grade).

  • SPE Cartridges: Hydrophilic-Lipophilic Balanced (HLB) SPE cartridges (e.g., Waters Oasis HLB, 30 mg, 1 cc).

  • Biological Matrix: Blank human plasma (K₂EDTA as anticoagulant).

Instrumentation
  • LC System: UHPLC system capable of binary gradient delivery (e.g., Agilent 1290 Infinity II, Waters ACQUITY UPLC).

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source (e.g., Sciex 7500, Thermo TSQ Altis).

  • Analytical Column: Reversed-phase C18 column (e.g., Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).

Protocol 1: Preparation of Standards and Quality Controls (QCs)
  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~5 mg of the analyte and the IS reference standards. Dissolve in methanol to a final concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the primary stocks in 50:50 (v/v) acetonitrile:water to create working solutions for calibration standards and QCs.

  • Calibration Curve Standards: Spike blank human plasma with the appropriate working solutions to prepare a calibration curve ranging from 1 ng/mL to 1000 ng/mL (e.g., 1, 2, 5, 20, 100, 400, 800, 1000 ng/mL).

  • Quality Control Samples: Prepare QC samples in blank plasma at four levels:

    • Lower Limit of Quantification (LLOQ): 1 ng/mL

    • Low QC (LQC): 3 ng/mL

    • Medium QC (MQC): 150 ng/mL

    • High QC (HQC): 750 ng/mL

Protocol 2: Solid-Phase Extraction (SPE)

The choice of SPE is based on its ability to effectively remove matrix components like phospholipids and proteins while concentrating the analyte, leading to cleaner extracts and improved sensitivity.[7][8]

SPE_Protocol Start Start: Plasma Sample (100 µL) + IS (10 µL) Pretreat Pre-treatment: Add 200 µL 4% H3PO4 Start->Pretreat Load 3. Load Sample Pretreat->Load Condition 1. Condition Cartridge (1 mL Methanol) Equilibrate 2. Equilibrate Cartridge (1 mL Water) Condition->Equilibrate Equilibrate->Load Wash1 4. Wash 1 (1 mL 5% Methanol) Load->Wash1 Wash2 5. Wash 2 (1 mL Water) Wash1->Wash2 Elute 6. Elute Analyte (1 mL 90:10 ACN:MeOH) Wash2->Elute End Final Extract Elute->End

Figure 2: Step-by-step Solid-Phase Extraction (SPE) workflow.

  • Sample Pre-treatment: To a 100 µL aliquot of plasma sample (calibrator, QC, or unknown), add 10 µL of the IS working solution (e.g., 1000 ng/mL). Vortex briefly. Add 200 µL of 4% phosphoric acid in water and vortex.

    • Rationale: Acidification ensures the carboxylic acid analyte is fully protonated, increasing its retention on the reversed-phase SPE sorbent.

  • SPE Cartridge Conditioning: Condition the HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.

  • Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge sequentially with 1 mL of water, followed by 1 mL of 5% methanol in water.

    • Rationale: The wash steps remove polar, water-soluble interferences and salts without prematurely eluting the analyte.

  • Elution: Elute the analyte and IS with 1 mL of 90:10 (v/v) acetonitrile:methanol into a clean collection tube.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid). Vortex to ensure complete dissolution.

Protocol 3: LC-MS/MS Analysis

The method uses a rapid gradient elution to ensure high throughput while maintaining chromatographic resolution. Detection is performed in negative ion mode, which is optimal for acidic compounds.[9][10]

Parameter Condition
LC Column Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.5 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Program 0-0.5 min (5% B), 0.5-2.5 min (5-95% B), 2.5-3.0 min (95% B), 3.0-3.1 min (95-5% B), 3.1-4.0 min (5% B)
Ionization Mode Electrospray Ionization (ESI), Negative
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 550°C
IonSpray Voltage -4500 V

MRM Transitions:

Compound Precursor Ion (Q1) [M-H]⁻ Product Ion (Q3) Collision Energy (eV)
This compound249.0205.0-22
This compound-¹³C₆255.0211.0-22

Method Validation: Ensuring Trustworthiness and Reliability

A full validation was performed according to established regulatory guidelines to demonstrate that the analytical procedure is fit for its intended purpose.[11][12][13] The acceptance criteria are based on the recommendations from the EMA and FDA bioanalytical method validation guidelines.[4][5]

Validation Parameter Acceptance Criteria Hypothetical Result
Selectivity No significant interfering peaks (>20% of LLOQ response) at the retention time of the analyte and IS in blank matrix.Pass: No interferences observed in six unique sources of blank plasma.
Linearity (Calibration Curve) Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ).Pass: r² > 0.995. All back-calculated concentrations met the criteria over the range of 1-1000 ng/mL.
Accuracy & Precision (Intra-day) Accuracy: Within ±15% of nominal value (±20% at LLOQ). Precision (CV%): ≤15% (≤20% at LLOQ).Pass: Accuracy (95.8% - 104.2%), Precision (CV ≤ 6.5%).
Accuracy & Precision (Inter-day) Accuracy: Within ±15% of nominal value (±20% at LLOQ). Precision (CV%): ≤15% (≤20% at LLOQ).Pass: Accuracy (97.1% - 102.5%), Precision (CV ≤ 8.1%).
Lower Limit of Quantification (LLOQ) Analyte response is identifiable, discrete, and reproducible with a precision of ≤20% and accuracy of ±20%.1 ng/mL: Signal-to-noise > 10. Accuracy (103.7%), Precision (CV 9.8%).
Matrix Effect IS-normalized matrix factor CV% should be ≤15% across different matrix lots.Pass: CV of 7.2% across six lots of plasma. No significant ion suppression or enhancement was observed.
Recovery Extraction recovery should be consistent, precise, and reproducible.Consistent: Mean recovery of 88.5% for the analyte and 91.2% for the IS, with CVs ≤ 9.5%.
Stability Analyte concentration change should be within ±15% of the baseline value under various storage conditions.Pass: Stable in plasma for 24 hours at room temp, 3 freeze-thaw cycles, and for 6 months at -80°C. Post-preparative stability confirmed for 48 hours in the autosampler.

Conclusion

The LC-MS/MS method detailed in this application note provides a selective, sensitive, and robust protocol for the quantification of this compound in human plasma. The use of solid-phase extraction ensures a clean sample extract, minimizing matrix effects and maximizing data quality. The method has been successfully validated according to stringent international guidelines, demonstrating its suitability for regulated bioanalysis in support of drug development programs.

References

  • Bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA). [Link]

  • Guideline on bioanalytical method validation. European Medicines Agency (EMA), 2011. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]

  • European Medicines Agency guideline on bioanalytical method validation: what more is there to say? Ovid. [Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration (FDA), 2024. [Link]

  • Bioanalytical method validation emea. Slideshare. [Link]

  • What Is FDA Method Validation Guidance and Its Importance? Altabrisa Group. [Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration (FDA). [Link]

  • Validation of Analytical Methods According to the New FDA Guidance. ComplianceOnline. [Link]

  • FDA Releases Guidance on Analytical Procedures. BioPharm International, 2024. [Link]

  • Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review. PubMed. [Link]

  • Sample Preparation. Agilent. [Link]

  • Sensitive simultaneous determination of 19 fluorobenzoic acids in saline waters by solid-phase extraction and liquid chromatogra. IFP Energies nouvelles. [Link]

  • Current developments of bioanalytical sample preparation techniques in pharmaceuticals. Future Science. [Link]

  • Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. Oriental Journal of Chemistry. [Link]

  • Sample Preparation Techniques for Biological Matrices. Agilent. [Link]

  • Separation and determination of fluorobenzoic acids using ion chromatography-electrospray mass spectrometry. ResearchGate. [Link]

  • Bioanalytical sample preparation. Biotage. [Link]

  • Sampling and mass spectrometric analytical methods for five antineoplastic drugs in the healthcare environment. PMC - NIH. [Link]

  • Application of HPLC in the Synthesis of 2,4,5-Trifluorobenzoic Acid. American Laboratory. [Link]

  • multi-active method for the analysis of active substances in formulated products to support quality control scope. cipac.org. [Link]

  • Liquid chromatograph/tandem mass spectrometry assay for the simultaneous determination of chlorogenic acid and cinnamic acid in plasma and its application to a pharmacokinetic study. PubMed. [Link]

  • hplc methods for recently approved pharmaceuticals. National Academic Digital Library of Ethiopia. [Link]

  • Analytical Methods. OPUS. [Link]

  • Analysis of Endocrine Disruptors, Pharmaceuticals, and Personal Care Products in Water Using Liquid Chromatography/Tandem Mass Spectrometry. csbsju.edu. [Link]

  • Liquid chromatography-electrospray ionization-tandem mass spectrometry for simultaneous analysis of chlorogenic acids and their metabolites in human plasma. PubMed. [Link]

  • Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. csbsju.edu. [Link]

  • Simultaneous determination of prochlorperazine and its metabolites in human plasma using isocratic liquid chromatography tandem mass spectrometry. PubMed. [Link]

  • High-Performance Liquid Chromatography (HPLC) Method Validation for Simultaneous Quantitation of Five Phytoestrogenic Flavonoids. SciEnggJ. [Link]

  • LC-MS-Based Untargeted Metabolic Profiling in Plasma Following Dapagliflozin Administration in Healthy Volunteers. MDPI. [Link]

Sources

Application Notes and Protocols for the Synthesis of Novel Agrochemicals Utilizing 5-(4-Chlorophenyl)-2-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Agrochemical Development Professionals

Introduction: The Strategic Role of Fluorinated Benzophenone Scaffolds in Modern Agrochemicals

The strategic incorporation of fluorine atoms into agrochemical candidates is a well-established approach to enhance their biological efficacy, metabolic stability, and overall performance. The unique physicochemical properties of fluorine, such as its high electronegativity and ability to form strong carbon-fluorine bonds, can significantly influence a molecule's lipophilicity, binding affinity to target enzymes, and resistance to metabolic degradation. 5-(4-Chlorophenyl)-2-fluorobenzoic acid is a versatile fluorinated building block that holds considerable potential for the development of next-generation herbicides and fungicides. Its biphenyl-like structure, substituted with both chlorine and fluorine, offers a scaffold for creating novel active ingredients with potentially enhanced modes of action.

This document provides detailed application notes and a hypothetical, yet scientifically grounded, protocol for the utilization of this compound in the synthesis of a novel herbicidal candidate, provisionally named "Gemini-Fen." The proposed synthesis is based on established chemical principles and draws parallels from the synthesis of commercial agrochemicals, offering a robust starting point for research and development in this area.

Hypothetical Target Agrochemical: Gemini-Fen

For the purpose of these application notes, we will focus on the synthesis of a hypothetical N-aryl amide, N-(2,4-difluorophenyl)-5-(4-chlorophenyl)-2-fluorobenzamide (Gemini-Fen) . This target molecule is designed based on the common structural motifs found in many commercial herbicides, where an acidic moiety is converted into an amide to modulate its activity and plant uptake. The choice of the 2,4-difluoroaniline as the amine component is inspired by its presence in numerous active agrochemicals.

PART 1: Synthesis of Gemini-Fen from this compound

The synthesis of Gemini-Fen from this compound is a two-step process involving the formation of an acyl chloride intermediate followed by amidation.

Experimental Workflow Diagram

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation A This compound B Thionyl Chloride (SOCl2) DMF (cat.) Toluene, Reflux A->B C 5-(4-Chlorophenyl)-2-fluorobenzoyl chloride (Intermediate) B->C D 2,4-Difluoroaniline Triethylamine Dichloromethane, 0°C to RT C->D E N-(2,4-difluorophenyl)-5-(4-chlorophenyl)-2-fluorobenzamide (Gemini-Fen) D->E

Caption: Synthesis workflow for Gemini-Fen.

Step 1: Synthesis of 5-(4-Chlorophenyl)-2-fluorobenzoyl chloride

Rationale: The conversion of the carboxylic acid to the more reactive acyl chloride is a crucial first step to facilitate the subsequent amidation. Thionyl chloride is a common and effective reagent for this transformation, producing gaseous byproducts (SO₂ and HCl) that are easily removed from the reaction mixture. A catalytic amount of N,N-dimethylformamide (DMF) is often used to accelerate the reaction through the formation of the Vilsmeier reagent in situ.

Protocol:

  • To a dry 250 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add this compound (25.0 g, 0.1 mol).

  • Add anhydrous toluene (100 mL) to the flask and stir to form a suspension.

  • Carefully add thionyl chloride (14.3 g, 0.12 mol, 1.2 equivalents) dropwise to the suspension at room temperature.

  • Add a catalytic amount of N,N-dimethylformamide (DMF, 3-4 drops).

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.

  • The resulting crude 5-(4-Chlorophenyl)-2-fluorobenzoyl chloride is a yellow to brown oil or low-melting solid and can be used in the next step without further purification.

Step 2: Synthesis of N-(2,4-difluorophenyl)-5-(4-chlorophenyl)-2-fluorobenzamide (Gemini-Fen)

Rationale: The amidation reaction involves the nucleophilic attack of the amine (2,4-difluoroaniline) on the electrophilic carbonyl carbon of the acyl chloride. A non-nucleophilic base, such as triethylamine, is added to neutralize the hydrochloric acid generated during the reaction, driving the reaction to completion. Dichloromethane is a suitable solvent as it is inert under the reaction conditions and dissolves the reactants. The reaction is initiated at a low temperature to control the initial exothermic reaction.

Protocol:

  • In a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve 2,4-difluoroaniline (12.9 g, 0.1 mol) and triethylamine (12.1 g, 0.12 mol, 1.2 equivalents) in anhydrous dichloromethane (200 mL).

  • Cool the solution to 0-5 °C in an ice bath.

  • Dissolve the crude 5-(4-Chlorophenyl)-2-fluorobenzoyl chloride from Step 1 in anhydrous dichloromethane (50 mL) and add it to the dropping funnel.

  • Add the acyl chloride solution dropwise to the cooled amine solution over a period of 30-45 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with 1 M HCl (2 x 100 mL), saturated sodium bicarbonate solution (2 x 100 mL), and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude Gemini-Fen can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane) to yield a crystalline solid.

Quantitative Data (Hypothetical)
ParameterValue
Starting MaterialThis compound
Final ProductN-(2,4-difluorophenyl)-5-(4-chlorophenyl)-2-fluorobenzamide (Gemini-Fen)
Molecular FormulaC₁₉H₁₁Cl F₃N O
Molecular Weight377.75 g/mol
Overall Yield85-95%
Purity (by HPLC)>98%
Melting Point155-160 °C

PART 2: Potential Mode of Action and Biological Activity

Expertise & Experience: The structural features of Gemini-Fen, particularly the N-aryl benzamide core, are reminiscent of several classes of herbicides that act by disrupting key biological processes in plants.

Plausible Mechanisms of Action:

  • Inhibition of Cellulose Biosynthesis: Several N-phenylbenzamide herbicides are known to inhibit cellulose biosynthesis, leading to a disruption of cell wall formation and ultimately plant death. The rigid structure of Gemini-Fen may allow it to bind to the cellulose synthase complex.

  • Disruption of Microtubule Assembly: Some benzamide herbicides interfere with the formation of microtubules, which are essential for cell division and growth.

  • Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Synthesis: This is another common target for herbicides. The lipophilic nature of Gemini-Fen could facilitate its interaction with enzymes involved in fatty acid elongation.[1]

Further research, including in vitro enzyme assays and whole-plant bioassays, would be necessary to elucidate the precise mode of action of Gemini-Fen.

Trustworthiness: Self-Validating Protocol Design

The described protocol incorporates standard and well-understood organic chemistry transformations. The success of each step can be readily validated using common analytical techniques:

  • TLC (Thin Layer Chromatography): To monitor the progress of both the acyl chloride formation (disappearance of the starting carboxylic acid) and the amidation (formation of the product).

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: To confirm the structure of the final product, Gemini-Fen. ¹H, ¹³C, and ¹⁹F NMR would provide definitive structural information.

  • HPLC (High-Performance Liquid Chromatography): To determine the purity of the final product.

  • Mass Spectrometry (MS): To confirm the molecular weight of Gemini-Fen.

Conclusion

This compound serves as a promising and versatile starting material for the synthesis of novel agrochemicals. The detailed protocol for the hypothetical herbicide, Gemini-Fen, demonstrates a practical and efficient synthetic route. The structural analogy to existing herbicides suggests a high potential for biological activity. This application note provides a solid foundation for researchers to explore the synthesis and derivatization of this and other related compounds in the quest for new and effective crop protection solutions.

References

  • Wikipedia. Diflufenican. [Link][2]

  • Google Patents. Synthesis method of diflufenican - CN114685365B. [3]

  • Google Patents. Method for synthesizing 2-chlorine-N-(2,4-difluorophenyl) nicotinamide by one-pot method - CN104402814A. [4]

  • Justia Patents. Herbicidal combinations comprising diflufenican and mesotrione. [Link][5]

  • Atlantis Press. Aryloxy Amide Herbicide: Flufenacet Huo Ning-bo. [Link][1]

Sources

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of FAP-2286 in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-(4-Chlorophenyl)-2-fluorobenzoic acid, a small molecule of significant interest in pharmaceutical development, requires a highly selective and sensitive analytical method for its quantification in biological matrices. This application note details the development and validation of a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The described protocol provides a comprehensive workflow, from sample preparation to data analysis, suitable for regulated bioanalysis in support of preclinical and clinical studies. The methodology adheres to the principles outlined in the FDA's Bioanalytical Method Validation Guidance for Industry.[1][2]

The acidic nature and halogenated structure of this compound present unique analytical challenges, including potential for poor retention in reversed-phase chromatography and matrix effects during ionization.[3] This guide explains the rationale behind the selected experimental conditions to overcome these challenges and ensure a reliable, high-throughput assay.

Analyte and Internal Standard Properties

A thorough understanding of the analyte's physicochemical properties is crucial for effective method development.

PropertyThis compound
Chemical Formula C13H8ClFO2[4]
Molecular Weight 250.65 g/mol [4]
Structure A biphenyl derivative with a carboxylic acid, a fluorine, and a chlorine substituent.
pKa Estimated to be acidic due to the carboxylic acid group.
LogP Expected to be moderately high, indicating hydrophobicity.

Internal Standard (IS) Selection: The use of a stable isotope-labeled (SIL) internal standard is the gold standard in quantitative LC-MS/MS to compensate for variability in sample preparation and instrument response.[5][6] For this method, This compound-¹³C₆ is the ideal internal standard. If a SIL-IS is unavailable, a structural analog that exhibits similar chromatographic and mass spectrometric behavior can be considered, though this requires more rigorous validation to ensure it effectively tracks the analyte.[6][7]

Experimental Workflow and Protocols

The overall analytical workflow is designed for efficiency and robustness, minimizing sample handling and potential sources of error.

LC-MSMS Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Aliquot Spike_IS Spike with Internal Standard Sample->Spike_IS PPT Protein Precipitation (Acetonitrile) Spike_IS->PPT Vortex_Centrifuge Vortex & Centrifuge PPT->Vortex_Centrifuge Supernatant Collect Supernatant Vortex_Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Chromatography Chromatographic Separation Inject->Chromatography Ionization Electrospray Ionization (ESI) Chromatography->Ionization Detection Tandem Mass Spectrometry (MRM) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantify Analyte Concentration Calibration->Quantification

Caption: High-level workflow for the LC-MS/MS analysis of this compound.

Sample Preparation: Protein Precipitation

Protein precipitation is a simple and effective method for removing the bulk of proteins from plasma samples, which can interfere with the analysis.[8][9] Acetonitrile is chosen as the precipitation solvent due to its efficiency in protein removal and its compatibility with reversed-phase chromatography.

Protocol:

  • To 50 µL of human plasma in a 1.5 mL microcentrifuge tube, add 10 µL of the internal standard working solution (this compound-¹³C₆ in 50% methanol).

  • Add 200 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex for 15 seconds and transfer to an autosampler vial for injection.

Liquid Chromatography Method

The chromatographic method is optimized to achieve good retention and peak shape for the acidic analyte while ensuring separation from endogenous matrix components. A C18 column is a good starting point for small molecule analysis.[10] The use of formic acid in the mobile phase helps to suppress the ionization of the carboxylic acid group, leading to better retention and peak shape on a reversed-phase column.

LC Parameters:

ParameterCondition
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 40% B to 95% B over 3 min, hold at 95% B for 1 min, return to 40% B and equilibrate for 1 min
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry Method

Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode provides the high selectivity and sensitivity required for bioanalysis. Electrospray ionization (ESI) in negative mode is chosen due to the acidic nature of the analyte, which readily forms [M-H]⁻ ions.

MS/MS Parameters:

ParameterThis compoundThis compound-¹³C₆ (IS)
Ionization Mode ESI NegativeESI Negative
Precursor Ion (Q1) m/z 249.0m/z 255.0
Product Ion (Q3) m/z 205.0m/z 211.0
Dwell Time 100 ms100 ms
Collision Energy (CE) -15 V-15 V
Declustering Potential (DP) -50 V-50 V

Method Validation

The developed method must be validated according to regulatory guidelines to ensure its reliability for the intended application.[1][11] The validation should assess the following parameters:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements.

  • Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

  • Recovery: The efficiency of the extraction procedure.

  • Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Data Analysis and Interpretation

Quantitative analysis is performed by constructing a calibration curve from the peak area ratio of the analyte to the internal standard versus the nominal concentration of the calibration standards. A weighted (1/x²) linear regression is typically used for bioanalytical assays.

Method_Development_Logic cluster_ms MS Optimization cluster_lc LC Optimization cluster_sample_prep Sample Preparation cluster_validation Method Validation Infusion Direct Infusion of Analyte & IS Select_Ion Select Ionization Mode (ESI+/-) Infusion->Select_Ion Optimize_DP_CE Optimize DP & CE for MRM Transitions Select_Ion->Optimize_DP_CE FDA_ICH Follow FDA/ICH Guidelines Optimize_DP_CE->FDA_ICH Column_Screen Column Screening (C18, Phenyl, etc.) Mobile_Phase Mobile Phase Optimization (ACN/MeOH, pH, Additives) Column_Screen->Mobile_Phase Gradient Gradient Elution Development Mobile_Phase->Gradient Peak_Shape Assess Peak Shape & Retention Gradient->Peak_Shape Peak_Shape->FDA_ICH PPT_SPE_LLE Evaluate PPT, SPE, LLE Recovery Assess Recovery PPT_SPE_LLE->Recovery Matrix_Effect Evaluate Matrix Effects PPT_SPE_LLE->Matrix_Effect Select_Method Select Final Method Recovery->Select_Method Matrix_Effect->Select_Method Select_Method->FDA_ICH Accuracy_Precision Accuracy & Precision Batches FDA_ICH->Accuracy_Precision Stability_Testing Stability Assessment Accuracy_Precision->Stability_Testing

Caption: Logical flow for the development and validation of the LC-MS/MS method.

Conclusion

This application note provides a detailed protocol for the sensitive and selective quantification of this compound in human plasma using LC-MS/MS. The method is suitable for high-throughput bioanalysis and can be readily implemented in a regulated laboratory setting. The described workflow, from sample preparation to method validation, ensures the generation of high-quality data to support drug development programs.

References

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. FDA. [Link]

  • U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. FDA. [Link]

  • Bhatia, R. (n.d.). USFDA guidelines for bioanalytical method validation. SlideShare. [Link]

  • U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. FDA. [Link]

  • Hartler, J., et al. (2019). Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS. Analytical Chemistry, 91(15), 9945-9954. [Link]

  • Rama, N., & De, S. (2014). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. RSC Advances, 4(21), 10737-10764. [Link]

  • KCAS Bio. (2020). LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis. KCAS Bio. [Link]

  • BioPharma Services. (n.d.). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. BioPharma Services. [Link]

  • Tran, N. K., et al. (2020). Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS. The Journal of Applied Laboratory Medicine, 5(4), 729-738. [Link]

  • LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International. [Link]

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan. [Link]

  • Konecny, P., & Urban, T. (2014). Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. Clinica Chimica Acta, 436, 174-186. [Link]

  • Kumar, A., et al. (2022). An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. Metabolites, 12(10), 941. [Link]

  • Spectroscopy Online. (2026). Using Ambient Ionization Techniques to Enable Polymer Characterization. Spectroscopy Online. [Link]

  • Organomation. (n.d.). Serum Sample Preparation for LC-MS and GC-MS. Organomation. [Link]

  • Zandler, K. S., et al. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Analytical and Bioanalytical Chemistry, 416(1), 211-222. [Link]

  • ResearchGate. (2024). (PDF) Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. ResearchGate. [Link]

  • Christianson, C. (2025). Small Molecule Method Development Strategies with Chad Christianson. Bioanalysis Zone. [Link]

  • PubChem. (n.d.). 5-Chloro-2-fluorobenzoic acid. PubChem. [Link]

  • Wikipedia. (n.d.). 2-Fluorobenzoic acid. Wikipedia. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for 5-(4-Chlorophenyl)-2-fluorobenzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: January 19, 2026

Welcome to the technical support center for the synthesis of 5-(4-Chlorophenyl)-2-fluorobenzoic acid via Suzuki-Miyaura cross-coupling. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for this specific transformation. The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, valued for its mild conditions and broad functional group tolerance.[1][2] However, challenges can arise, particularly when dealing with sterically hindered substrates or less reactive aryl chlorides.[1][3] This document aims to equip you with the knowledge to overcome these hurdles and achieve high-yield, reproducible results.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling reaction for this compound failing or giving low yields?

A1: Several factors can contribute to poor performance in this specific Suzuki coupling. The primary challenges often stem from the steric hindrance around the carboxylic acid group and the lower reactivity of the aryl chloride compared to bromides or iodides.[1][3][4] Key areas to investigate include the choice of palladium catalyst and ligand, the base, the solvent system, and the reaction temperature. Inadequate optimization of these parameters is a common cause of low conversion.[5][6]

Q2: What are the most common side products I should be aware of?

A2: The two most prevalent side reactions in Suzuki couplings are the homocoupling of the boronic acid and protodeboronation of the starting material.[7][8] Homocoupling results in the formation of 4,4'-dichlorobiphenyl from two molecules of 4-chlorophenylboronic acid, often promoted by the presence of oxygen. Protodeboronation is the replacement of the boronic acid group with a hydrogen, leading to the formation of chlorobenzene. Dehalogenation of the starting 2-bromo-5-chlorobenzoic acid can also occur.[9]

Q3: Is it necessary to protect the carboxylic acid group?

A3: While the carboxylic acid can sometimes coordinate to the palladium center and inhibit catalysis, it is often possible to achieve successful coupling without protection by carefully selecting the reaction conditions.[7] The use of bulky, electron-rich phosphine ligands can mitigate this potential issue.[7] However, if optimization of other parameters fails, protection of the carboxylic acid as an ester may be a viable strategy.

Q4: Can I use 2-chloro-5-(4-chlorophenyl)benzoic acid instead of the bromo-analogue?

A4: While using an aryl chloride is economically advantageous, the C-Cl bond is stronger and less reactive than the C-Br bond, making the oxidative addition step of the catalytic cycle more challenging.[3][10][11] Success with the chloro-analogue will heavily depend on using a highly active catalyst system, typically involving bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), and may require higher reaction temperatures.[1][10][12]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis of this compound.

Issue 1: Low or No Product Formation

If you are observing minimal or no formation of the desired product, a systematic evaluation of your reaction components and conditions is necessary.

Troubleshooting Workflow: Low Yield

cluster_start Start: Low/No Product cluster_catalyst Catalyst System cluster_base Base Selection cluster_solvent Solvent System cluster_conditions Reaction Conditions cluster_reagents Reagent Quality cluster_end Resolution start start catalyst Evaluate Catalyst & Ligand start->catalyst ligand Use Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos) catalyst->ligand Ineffective? base Check Base & Equivalents catalyst->base end Optimized Yield ligand->end base_type Try Stronger, Non-Nucleophilic Bases (e.g., K3PO4, Cs2CO3) base->base_type Insufficient? solvent Assess Solvent base->solvent base_type->end solvent_mix Use Biphasic Mixture (e.g., Dioxane/Water, Toluene/Water) solvent->solvent_mix Poor Solubility? conditions Review Temperature & Time solvent->conditions solvent_mix->end temp_increase Increase Temperature (80-120 °C) & Extend Reaction Time conditions->temp_increase Incomplete? reagents Verify Reagent Purity conditions->reagents temp_increase->end reagent_check Use Fresh Boronic Acid & Degassed Solvents reagents->reagent_check Degradation? reagents->end reagent_check->end

Caption: Troubleshooting workflow for low yields.

Detailed Analysis and Recommendations:
  • Catalyst and Ligand Selection: The choice of catalyst is paramount. Standard palladium catalysts like Pd(PPh₃)₄ may be insufficient for this sterically hindered and less reactive aryl chloride coupling.

    • Recommendation: Employ a catalyst system with bulky, electron-rich phosphine ligands such as SPhos or XPhos.[1][7] These ligands enhance the rates of both oxidative addition and reductive elimination.[1] Alternatively, N-heterocyclic carbene (NHC) based catalysts can be highly effective.[12]

  • Base Selection and Stoichiometry: The base plays a crucial role in the transmetalation step.[13][14] Insufficient or inappropriate base can halt the catalytic cycle.

    • Recommendation: Use a moderately strong, non-nucleophilic base. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often excellent choices.[1][5] Ensure at least 2-3 equivalents of the base are used to neutralize the benzoic acid and facilitate the reaction.

  • Solvent System: The solubility of all reaction components is critical for efficient reaction kinetics.

    • Recommendation: A biphasic solvent system, such as 1,4-dioxane/water or toluene/water, is often beneficial.[7][8][15] The aqueous phase helps to dissolve the inorganic base, while the organic phase dissolves the substrates and catalyst.

  • Reaction Temperature and Time: The activation of the C-Cl bond requires sufficient thermal energy.

    • Recommendation: The reaction temperature should typically be in the range of 80-120 °C.[8] Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time, which can range from a few hours to 24 hours.[2][11]

Issue 2: Significant Side Product Formation

The presence of side products not only reduces the yield of the desired product but also complicates purification.

Minimizing Homocoupling:
  • Cause: Homocoupling of the boronic acid is often promoted by the presence of oxygen or Pd(II) species.[8][9]

  • Mitigation:

    • Thorough Degassing: Before adding the catalyst, thoroughly degas the reaction mixture by bubbling an inert gas (argon or nitrogen) through the solvent for 15-20 minutes.[7][8][11]

    • Use a slight excess of boronic acid: Employing a small excess (e.g., 1.1-1.2 equivalents) of the 4-chlorophenylboronic acid can help to ensure the complete consumption of the aryl halide. However, a large excess may favor homocoupling.[8]

Minimizing Protodeboronation:
  • Cause: Protodeboronation, the replacement of the boronic acid group with a hydrogen, can be promoted by high temperatures and certain bases.[16]

  • Mitigation:

    • Use Fresh Boronic Acid: Boronic acids can degrade over time. Use a fresh, high-purity batch for best results.[16]

    • Optimize Base and Temperature: If protodeboronation is a significant issue, consider screening different bases or slightly lowering the reaction temperature, while ensuring the main reaction still proceeds.

Experimental Protocols

Optimized Protocol for the Synthesis of this compound

This protocol is a starting point and may require further optimization based on your specific laboratory conditions and reagent purity.

Materials:

  • 2-Bromo-5-chlorobenzoic acid

  • 4-Chlorophenylboronic acid (1.2 equivalents)

  • Pd₂(dba)₃ (1.5 mol%)

  • SPhos (3.0 mol%)

  • Potassium phosphate (K₃PO₄, 3.0 equivalents)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

Procedure:

  • To a dry reaction flask, add 2-bromo-5-chlorobenzoic acid, 4-chlorophenylboronic acid, and potassium phosphate.

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add the degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water).

  • In a separate vial, pre-mix the Pd₂(dba)₃ and SPhos in a small amount of degassed dioxane.

  • Add the catalyst/ligand solution to the reaction mixture under a positive pressure of inert gas.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Acidify the aqueous layer with 1M HCl to a pH of ~2-3 to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization or column chromatography if necessary.

Data Presentation: Optimization of Reaction Conditions
ParameterCondition ACondition B (Optimized)Rationale for Improvement
Catalyst/Ligand Pd(PPh₃)₄ (5 mol%)Pd₂(dba)₃ (1.5 mol%) / SPhos (3 mol%)Bulky, electron-rich SPhos ligand accelerates oxidative addition and reductive elimination.
Base Na₂CO₃ (2 equiv)K₃PO₄ (3 equiv)K₃PO₄ is a stronger base that can more effectively promote transmetalation.[1]
Solvent Toluene1,4-Dioxane/Water (4:1)Biphasic system improves solubility of the inorganic base and facilitates the reaction.[15]
Temperature 80 °C100 °CHigher temperature overcomes the activation barrier for the less reactive aryl chloride.[8]
Yield < 30%> 85%Comprehensive optimization of all parameters leads to a significant increase in product yield.

Visualizing the Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_halide Ar-Pd(II)L2-X OxAdd->PdII_halide Transmetal Transmetalation PdII_halide->Transmetal Ar'-B(OR)2 Base PdII_aryl Ar-Pd(II)L2-Ar' Transmetal->PdII_aryl RedElim Reductive Elimination PdII_aryl->RedElim RedElim->Pd0 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

  • BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Suzuki Coupling of Aryl Chlorides. BenchChem.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Buchwald, S. L., & Martin, R. (2009). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 42(10), 1461–1473.
  • Wikipedia. (2023). Suzuki reaction. In Wikipedia.
  • BenchChem. (2025). Application Notes: Suzuki-Miyaura Coupling for the Synthesis of Biaryl Derivatives of 2-Amino-6-fluorobenzoic Acid. BenchChem.
  • Liu, Y., et al. (2003). Efficient Suzuki Coupling of Aryl Chlorides Catalyzed by Palladium(0) with a P,N Heteroligand and Isolation of Unsaturated Intermediates. Organometallics, 22(17), 3466–3472.
  • ArODES. (2019). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ChemistrySelect, 4(39), 11466-11471.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reactions Involving 5-Cyclopropyl-2-fluorobenzoic Acid. BenchChem.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • Royal Society of Chemistry. (2019). Visible light induced palladium-catalyzed Suzuki–Miyaura cross-coupling of glycosyl chlorides to form C-aryl glycosides. Organic Chemistry Frontiers, 6(18), 3274-3278.
  • BenchChem. (2025). Technical Support Center: Suzuki Coupling for 2-Arylbenzoic Acids. BenchChem.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • ResearchGate. (2006). Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester.
  • MDPI. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Molecules, 26(16), 4887.
  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
  • Scite.ai. (2011). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions.
  • BenchChem. (2025). Technical Support Center: Optimization of Suzuki Coupling for 2-(4-Chlorophenyl)-5-methylpyridine. BenchChem.
  • BenchChem. (2025). Troubleshooting low yield in Suzuki coupling of chloropyrimidines.
  • MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(21), 5183.
  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?
  • ResearchGate. (2024). Recent Advances in Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions: Exploration of Catalytic Systems, Reaction Parameters, and Ligand Influences: A Review.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 1-Chloro-2-fluorobenzene.
  • ScienceDirect. (2023). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • ResearchGate. (2016). Optimization of reaction conditions for the Suzuki-Miyaura coupling of...
  • ACS Publications. (2026). Development of Axially Chiral Phosphoramidite Ligands and Their Application in Pd-Catalyzed Asymmetric Synthesis of Spiro-Pyrazolone–Pyrrolidinones via [2 + 3] Cycloaddition.
  • Organic Chemistry Portal. (2012).
  • ResearchGate. (2013). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
  • Harvard University. (n.d.). The Suzuki Reaction - Chem 115 Myers.
  • PubMed. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions.
  • ResearchGate. (2021). Optimization of the conditions for the Suzuki–Miyaura coupling reaction...
  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms.
  • National Institutes of Health. (2023). Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method.
  • National Institutes of Health. (2004). Organoborane coupling reactions (Suzuki coupling).
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • Royal Society of Chemistry. (2015). .

  • Cardiff University. (2024).
  • National Institutes of Health. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
  • University of Windsor. (2005). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis.

Sources

Technical Support Center: Synthesis of 5-(4-Chlorophenyl)-2-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-(4-Chlorophenyl)-2-fluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this crucial intermediate, notably in the synthesis of pharmaceuticals like Canagliflozin. We provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you navigate the complexities of this synthesis and mitigate common side reactions.

Introduction: The Suzuki-Miyaura Coupling Approach

The most prevalent and efficient method for preparing this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between 5-bromo-2-fluorobenzoic acid and 4-chlorophenylboronic acid. While powerful, this reaction is not without its challenges. The presence of multiple functional groups on the substrates necessitates careful optimization to achieve high yields and purity.

This guide will focus on troubleshooting the common issues encountered during this specific Suzuki-Miyaura coupling, providing a framework for logical problem-solving and process optimization.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound.

Issue 1: Low or No Conversion of Starting Materials

Symptoms:

  • TLC or LC-MS analysis shows a large amount of unreacted 5-bromo-2-fluorobenzoic acid.

  • The desired product is not observed, or is present in very low quantities.

Potential Causes & Solutions:

Potential Cause Scientific Rationale Recommended Action
Catalyst Inactivity The active form of the catalyst is Pd(0). If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it may not be efficiently reduced to Pd(0). The catalyst can also be poisoned by impurities.1. Ensure Proper Catalyst Activation: If using a Pd(II) source, ensure your reaction conditions (ligands, base, solvent) are suitable for its reduction. 2. Use a Pd(0) Source: Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄. 3. Check for Impurities: Ensure starting materials and solvents are free from catalyst poisons like sulfur-containing compounds.
Ineffective Ligand The ligand stabilizes the Pd catalyst and facilitates key steps in the catalytic cycle. A suboptimal ligand can lead to slow or no reaction.1. Screen Ligands: For this type of coupling, bulky, electron-rich phosphine ligands such as SPhos or XPhos are often effective. 2. Increase Ligand-to-Metal Ratio: A slightly higher ratio can sometimes stabilize the catalyst and improve performance.
Inappropriate Base The base is crucial for activating the boronic acid. The carboxylic acid group on the starting material can be deprotonated by a strong base, affecting its solubility and reactivity.1. Use a Weaker Base: Start with milder inorganic bases like K₂CO₃ or K₃PO₄. 2. Optimize Base Equivalents: Use a sufficient amount of base to activate the boronic acid and neutralize the carboxylic acid, but an excessive amount can promote side reactions.
Suboptimal Temperature The reaction may have a high activation energy barrier that is not being overcome at the current reaction temperature.1. Increase Temperature: Gradually increase the reaction temperature in increments of 10-20°C. Monitor for product formation and byproduct generation.
Issue 2: Significant Formation of Homocoupled Byproduct (4,4'-Dichlorobiphenyl)

Symptoms:

  • A non-polar byproduct is observed by TLC or LC-MS.

  • Mass spectrometry confirms the presence of 4,4'-dichlorobiphenyl.

Potential Causes & Solutions:

Potential Cause Scientific Rationale Recommended Action
Presence of Oxygen Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can promote the homocoupling of the boronic acid.1. Thoroughly Degas Solvents: Use techniques like sparging with an inert gas (argon or nitrogen) or freeze-pump-thaw cycles. 2. Maintain an Inert Atmosphere: Conduct the reaction under a positive pressure of argon or nitrogen.
Excess Boronic Acid A large excess of the boronic acid can increase the probability of homocoupling.1. Optimize Stoichiometry: Use a slight excess of the boronic acid (e.g., 1.1-1.3 equivalents).
Issue 3: Significant Formation of Protodeboronated Byproduct (Chlorobenzene)

Symptoms:

  • A volatile, non-polar byproduct is observed.

  • GC-MS or LC-MS analysis confirms the presence of chlorobenzene.

Potential Causes & Solutions:

Potential Cause Scientific Rationale Recommended Action
Presence of Water Water can lead to the hydrolysis of the boronic acid (protodeboronation), especially at elevated temperatures.1. Use Anhydrous Solvents: Ensure your solvents are thoroughly dried before use. 2. Use Boronate Esters: Consider using a more stable boronate ester, such as a pinacol ester of 4-chlorophenylboronic acid. These are less susceptible to premature hydrolysis.
Harsh Reaction Conditions High temperatures and strongly basic conditions can accelerate the rate of protodeboronation.1. Lower Reaction Temperature: If the desired reaction proceeds at a reasonable rate at a lower temperature, this can help minimize protodeboronation. 2. Use a Milder Base: A less aggressive base may reduce the rate of this side reaction.

Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst and ligand combination for this reaction?

A1: While the optimal conditions should be determined empirically, a good starting point for the Suzuki coupling of an aryl bromide with an arylboronic acid is a palladium(II) acetate (Pd(OAc)₂) precatalyst with a bulky, electron-rich phosphine ligand like SPhos or XPhos. Alternatively, a pre-formed Pd(0) catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be used.

Q2: How does the ortho-fluoro substituent on the benzoic acid affect the reaction?

A2: The electron-withdrawing nature of the fluorine atom can make the carbon-bromine bond more susceptible to oxidative addition, which can be beneficial. However, its steric bulk, although small, can influence the choice of ligand. The fluorine atom is generally well-tolerated in Suzuki couplings.

Q3: Can I use a different halide on the fluorobenzoic acid, like chlorine or iodine?

A3: The reactivity of the halide in the oxidative addition step follows the trend I > Br > Cl. Using 5-iodo-2-fluorobenzoic acid would likely result in a faster reaction, potentially allowing for milder conditions. Conversely, 5-chloro-2-fluorobenzoic acid would be less reactive and may require a more active catalyst system (e.g., one with a more electron-rich ligand) and higher temperatures.

Q4: How should I purify the final product?

A4: Purification typically involves an aqueous workup followed by crystallization or chromatography. After the reaction, a common procedure is to dilute the mixture with an organic solvent and wash with an aqueous solution. Acidifying the aqueous layer will precipitate the carboxylic acid product, which can then be filtered. If further purification is needed, recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane) or column chromatography on silica gel can be employed.

Q5: My boronic acid is old. Can I still use it?

A5: Boronic acids can degrade over time, particularly through dehydration to form boroxines or through protodeboronation if exposed to moisture. It is highly recommended to use fresh, high-quality boronic acid. If you suspect your boronic acid has degraded, you can try to purify it by recrystallization, but using a fresh batch is the most reliable approach.

Visualizing the Reaction and Side Products

The following diagrams illustrate the desired Suzuki-Miyaura coupling reaction and the two primary side reactions.

Suzuki_Coupling Reactant1 5-Bromo-2-fluorobenzoic Acid Catalyst Pd Catalyst + Base Reactant1->Catalyst Reactant2 4-Chlorophenylboronic Acid Reactant2->Catalyst Product This compound Catalyst->Product Desired Reaction

Caption: The desired Suzuki-Miyaura cross-coupling reaction.

Side_Reactions cluster_homocoupling Homocoupling cluster_protodeboronation Protodeboronation BoronicAcid1 4-Chlorophenyl- boronic Acid Pd_O2 Pd(II) / O₂ BoronicAcid1->Pd_O2 BoronicAcid2 4-Chlorophenyl- boronic Acid BoronicAcid2->Pd_O2 HomocoupledProduct 4,4'-Dichlorobiphenyl Pd_O2->HomocoupledProduct BoronicAcid3 4-Chlorophenyl- boronic Acid ProtodeboronatedProduct Chlorobenzene BoronicAcid3->ProtodeboronatedProduct Water H₂O Water->ProtodeboronatedProduct

Caption: Common side reactions: Homocoupling and Protodeboronation.

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a representative protocol for the synthesis of this compound. Note: This protocol should be considered a starting point and may require optimization for your specific setup and reagent quality.

Materials:

  • 5-Bromo-2-fluorobenzoic acid (1.0 eq)

  • 4-Chlorophenylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

  • SPhos (0.04 eq)

  • Potassium carbonate (K₂CO₃, 3.0 eq)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Argon or Nitrogen gas

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add 5-bromo-2-fluorobenzoic acid (1.0 eq), 4-chlorophenylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), SPhos (0.04 eq), and potassium carbonate (3.0 eq).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times to establish an inert atmosphere.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe. The total solvent volume should be sufficient to ensure good stirring (e.g., 0.1-0.2 M concentration of the limiting reagent).

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and water.

    • Separate the layers.

    • Extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers and wash with brine.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

References

  • Liu, J., et al. (2017). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Organic Process Research & Development. Available at: [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
  • Adamo, C., et al. (2006). On the Mechanism of the Suzuki Reaction: A DFT Study. Organometallics.

Technical Support Center: Purification of 5-(4-Chlorophenyl)-2-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 5-(4-Chlorophenyl)-2-fluorobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this important chemical intermediate. We provide in-depth troubleshooting guides, FAQs, and detailed protocols grounded in established scientific principles to ensure you achieve the highest possible purity for your compound.

Troubleshooting Guide: A Problem-Solution Approach

This section addresses specific experimental issues in a direct question-and-answer format, providing both solutions and the scientific rationale behind them.

Issue 1: Low Purity Directly After Synthesis

Question: My initial workup has yielded this compound with significant impurities detected by TLC and ¹H NMR. What are the likely contaminants and what is the best initial purification strategy?

Answer: Low purity after the initial synthesis is common and typically results from a mixture of unreacted starting materials, reaction by-products, and residual catalysts. The exact nature of impurities depends on your synthetic route (e.g., Suzuki coupling, etc.), but they generally fall into neutral, basic, or acidic organic compounds.

A highly effective and robust first-line purification technique for carboxylic acids is acid-base liquid-liquid extraction .[1][2] This method leverages the acidic nature of your target compound to separate it from non-acidic impurities.

Causality and Mechanism: The carboxylic acid group (-COOH) of your product is readily deprotonated by a weak base (e.g., sodium bicarbonate, sodium carbonate) to form a water-soluble carboxylate salt.[1] Most organic impurities, such as unreacted aryl halides or boronic acids and biphenyl by-products, are neutral and will remain in the organic phase.

G cluster_start Initial Workup cluster_extraction Acid-Base Extraction cluster_precipitation Product Isolation Crude Crude Reaction Mixture in Organic Solvent (e.g., EtOAc, DCM) Wash Wash with aq. NaHCO₃ or Na₂CO₃ Solution Crude->Wash 1. Add Base Separate Separate Layers Wash->Separate 2. Mix & Separate Aqueous Aqueous Layer (Contains Product as Sodium Salt) Separate->Aqueous Product Organic Organic Layer (Contains Neutral/Basic Impurities) Separate->Organic Impurities to Waste Acidify Acidify Aqueous Layer with HCl to pH < 4 Aqueous->Acidify 3. Protonate Precipitate Precipitate Forms (Purified Product) Acidify->Precipitate 4. Isolate Filter Filter, Wash with Cold Water, and Dry Precipitate->Filter Pure Partially Purified Product Filter->Pure

See Protocol 2 for a detailed step-by-step methodology on performing an acid-base extraction.

Issue 2: Challenges with Recrystallization

Question: I am struggling to recrystallize my product. It either "oils out," fails to crystallize, or my final yield is extremely low. How can I optimize this critical step?

Answer: Recrystallization is a powerful technique for purifying solids, but its success is highly dependent on solvent selection and technique.[3][4] The goal is to find a solvent (or solvent system) where your product is highly soluble when hot but poorly soluble when cold, while impurities remain soluble at all temperatures.[4][5]

Troubleshooting Recrystallization:

  • Problem: The Compound "Oils Out"

    • Cause: This occurs when the crude solid melts in the hot solvent before it dissolves, or when the solution becomes supersaturated at a temperature above the compound's melting point. Impurities can also depress the melting point, exacerbating this issue.

    • Solution:

      • Add More Solvent: Your solution may be too concentrated. Add more hot solvent to fully dissolve the oil, then allow it to cool slowly.[6]

      • Change Solvents: Select a solvent with a lower boiling point.

      • Induce Crystallization at a Lower Temperature: Once the solution is fully dissolved and has cooled slightly (but before oiling occurs), scratch the inside of the flask with a glass rod or add a seed crystal to encourage crystal formation.[7]

  • Problem: No Crystals Form Upon Cooling

    • Cause: This usually means too much solvent was used, making the solution too dilute for crystals to form. It can also happen if cooling occurs too rapidly.

    • Solution:

      • Evaporate Excess Solvent: Gently heat the solution to boil off some of the solvent, then attempt to cool it again.[5]

      • Induce Crystallization: Use a seed crystal or scratch the inner surface of the flask at the meniscus to create nucleation sites.[7]

      • Use a "Poor" Solvent: If your compound is too soluble, you can create a mixed solvent system. Dissolve the compound in a minimum of a "good" hot solvent, then add a "poor" hot solvent (in which the compound is less soluble) dropwise until the solution becomes turbid. Add a few drops of the "good" solvent to clarify and then cool.[6]

  • Problem: Very Low Yield

    • Cause: The most common cause is using an excessive amount of solvent, which keeps a significant portion of your product dissolved even when cold.[8] Other causes include premature crystallization during a hot filtration step or insufficient cooling time.

    • Solution:

      • Use Minimum Solvent: Use the smallest volume of boiling solvent necessary to fully dissolve your crude product.[4][8]

      • Ensure Slow Cooling: Allow the flask to cool slowly to room temperature before moving it to an ice bath. This maximizes the formation of pure crystals.[3]

      • Preheat Funnel: If performing a hot gravity filtration to remove insoluble impurities, ensure your funnel and receiving flask are pre-heated to prevent the product from crashing out on the filter paper.[5]

Solvent Selection Table:

SolventSuitability for Benzoic AcidsBoiling Point (°C)Notes
WaterGood (high solubility when hot, low when cold)100Excellent for many benzoic acids, but solubility may be limited.[3]
EthanolGood78Often used in a mixed system with water.
MethanolGood65Similar to ethanol; good solvating power.[9]
TolueneGood111A good choice for less polar impurities.
Ethyl AcetateModerate77Can be effective, often paired with hexanes.
Ethanol/WaterExcellentVariableA highly versatile mixed solvent system that can be fine-tuned.[6]

See Protocol 1 for a detailed step-by-step methodology on recrystallization.

G Start Crude Product Dissolve Dissolve in MINIMUM amount of BOILING solvent Start->Dissolve OilingOut Compound 'Oils Out'? Dissolve->OilingOut Cool Cool Slowly to RT, then Ice Bath NoCrystals No Crystals Form? Cool->NoCrystals Filter Vacuum Filter Crystals Wash Wash with ICE-COLD Solvent Filter->Wash Dry Dry Crystals Wash->Dry Pure Pure Product Dry->Pure OilingOut->Cool No AddSolvent Add more hot solvent, re-dissolve, cool slower OilingOut->AddSolvent Yes NoCrystals->Filter No BoilOff Boil off excess solvent, re-cool, scratch flask NoCrystals->BoilOff Yes AddSolvent->Dissolve BoilOff->Cool

Issue 3: Persistent Impurities After Recrystallization

Question: My HPLC and NMR data show that some impurities remain even after multiple recrystallizations. What are my options?

Answer: If recrystallization is ineffective, it is likely due to the presence of impurities with very similar solubility profiles to your target compound. In this scenario, a more selective purification technique based on a different physical principle, such as column chromatography or solid-phase extraction (SPE) , is required.

  • Flash Column Chromatography: This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and solubility in a mobile phase. For an acidic compound like this compound, a typical mobile phase would be a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate), often with a small amount of acetic or formic acid (0.1-1%) added to keep the carboxylic acid protonated and prevent streaking on the column.

  • Solid-Phase Extraction (SPE): A more advanced and often faster method involves using an anion exchange resin.[10] The crude product is dissolved in a suitable solvent and passed through the resin. The acidic product binds to the resin, while neutral and basic impurities are washed away. The pure product is then released from the resin by washing with a solution containing a volatile acid, such as formic acid.[10] This is particularly effective for removing non-ionic impurities.

Frequently Asked Questions (FAQs)

Q1: What are the best analytical methods to confirm the purity of my final product? A1: A combination of methods is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with an acid modifier like trifluoroacetic or formic acid) is a common starting point.[11][12] Purity is determined by the area percentage of the main peak. See Protocol 3 for a sample HPLC method.

  • ¹H and ¹³C NMR Spectroscopy: NMR provides structural confirmation and can detect impurities that have different chemical shifts from your product. Integrating impurity peaks relative to the product peaks can give a semi-quantitative estimate of purity. Reference tables of common lab solvent and reagent chemical shifts are invaluable for identifying contaminants.[13][14][15]

  • Melting Point: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). Impurities will cause the melting point to be depressed and broadened.[3] Comparing your experimental value to the literature value is a good qualitative check of purity.

Q2: How can I identify unknown impurities in my NMR spectrum? A2: Identifying unknown impurities requires careful analysis.

  • Check for Common Solvents: First, compare unknown peaks to established chemical shift tables for common laboratory solvents (e.g., acetone, ethyl acetate, dichloromethane, grease).[13][15]

  • Analyze Starting Materials: Compare the spectrum to the NMR spectra of your starting materials. Residual precursors are a very common source of contamination.

  • Propose By-products: Consider plausible side reactions in your synthesis. For example, in a Suzuki coupling, a common by-product is the homocoupling of the boronic acid. These structures can often be predicted and their expected NMR signals compared to the unknown peaks.

Q3: How should I properly store purified this compound? A3: Like most benzoic acid derivatives, the compound is a relatively stable solid. However, for long-term storage to maintain high purity, it should be kept in a tightly sealed container in a cool, dry, and dark place. This prevents moisture absorption and potential photodegradation.

Detailed Experimental Protocols
Protocol 1: Recrystallization from an Ethanol/Water System

This protocol describes a general procedure for purifying the title compound using a mixed solvent system, which offers excellent tunability.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add the minimum volume of hot ethanol required to just dissolve the solid at a gentle boil.[6][8]

  • Addition of "Poor" Solvent: While maintaining the heat, add hot water dropwise until the solution becomes faintly and persistently turbid.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and render the solution clear again. If there are any insoluble impurities (e.g., dust, catalysts), this is the point to perform a hot gravity filtration.

  • Crystallization: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[3]

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[6]

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol/water mixture (use the same ratio as your final solvent composition) to rinse away the residual mother liquor containing dissolved impurities.

  • Drying: Allow air to be pulled through the crystals on the funnel to partially dry them, then transfer the solid to a watch glass or drying dish and dry to a constant weight, preferably in a vacuum oven at a moderate temperature (e.g., 40-50 °C).

Protocol 2: Purification via Acid-Base Liquid-Liquid Extraction

This protocol is designed to remove neutral or basic impurities from the acidic product.

  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane (DCM) in a separatory funnel.

  • Base Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel (approx. half the volume of the organic layer). Caution: Stopper the funnel and invert gently, venting frequently to release CO₂ gas that evolves. Shake more vigorously once the pressure subsides.

  • Layer Separation: Allow the layers to separate fully. Drain the lower aqueous layer into a clean Erlenmeyer flask. Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times, combining all aqueous extracts.[1] The organic layer, containing neutral/basic impurities, can be discarded.

  • Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise while stirring until the solution is acidic (pH ~2, check with litmus or pH paper). The product will precipitate as a white solid.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash the filter cake with cold deionized water, and dry thoroughly.

Protocol 3: Purity Analysis by HPLC

This provides a starting point for developing an HPLC method for purity assessment.

HPLC Conditions Table:

ParameterCondition
Column Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A Water with 0.1% Formic Acid or Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile with 0.1% Formic Acid or TFA
Gradient Start with 30-40% B, ramp to 95% B over 10-15 minutes, hold, and re-equilibrate
Flow Rate 1.0 mL/min[16]
Detection Wavelength 254 nm or as determined by UV scan
Injection Volume 5-10 µL[16]
Column Temperature 30-40 °C

Procedure:

  • Sample Preparation: Prepare a stock solution of your purified compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Dilute as necessary to be within the linear range of the detector.

  • Analysis: Inject the sample onto the equilibrated HPLC system and record the chromatogram.

  • Calculation: Determine purity by calculating the area percentage of the main product peak relative to the total area of all peaks detected.

References
  • General procedures for the purification of Carboxylic acids. Chempedia - LookChem. [Link]

  • How to Improve Carboxylic Acid Extraction Processes?. Patsnap Eureka. [Link]

  • Parlow, J. J., Naing, W., South, M. S., & Flynn, D. L. (2003). Solid Phase Extraction Purification of Carboxylic Acid Products from 96-Well Format Solution Phase Synthesis with DOWEX 1×8-400 Formate Anion Exchange Resin. Journal of Combinatorial Chemistry, 5(5), 592-598. [Link]

  • Hoek, A., & Dehm, N. (1973). U.S. Patent No. 3,709,795. Washington, DC: U.S. Patent and Trademark Office.
  • Amine-based extractants for isolation of carboxylic acids from complex, biobased process streams. Graz University of Technology. (2022). [Link]

  • Krupczyńska, K., et al. (2015). Sensitive simultaneous determination of 19 fluorobenzoic acids in saline waters by solid-phase extraction and liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1409, 64-73. [Link]

  • Recrystallization of Benzoic Acid. University of Missouri–St. Louis. [Link]

  • Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

  • Recrystallization 2. University of California, Santa Cruz. [Link]

  • Supplementary Information. The Royal Society of Chemistry. [Link]

  • The Recrystallization of Benzoic Acid. St. Olaf College. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • p-FLUOROBENZOIC ACID. Organic Syntheses Procedure. [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • Multi-active method for the analysis of active substances in formulated products to support quality control scope. CIPAC. (2020). [Link]

  • Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
  • Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid.
  • Application of HPLC in the Synthesis of 2,4,5-Trifluorobenzoic Acid. American Laboratory. (2015). [Link]

  • Bali, A. (2013). Impurities in Pharmaceuticals- A Review. International Journal of Pharmaceutical and Chemical Sciences, 2(4), 1845-1855. [Link]

  • Method for producing 2,4-dichloro-5-fluorobenzoic acid.
  • 27A. Recrystallisation. YouTube. (2017). [Link]

  • 2-amino-3-fluorobenzoic acid. Organic Syntheses Procedure. [Link]

  • 4-Fluorobenzoic acid. Grokipedia. [Link]

  • Kumar, K. P., & Kumar, V. P. (2013). Liquid chromatographic determinations of meta-chlorobenzoic acid in bupropion hydrochloride. Journal of advanced pharmaceutical technology & research, 4(3), 153–157. [Link]

  • 5-Chloro-2-fluorobenzoic acid. PubChem. [Link]

  • G, S., & G, K. (2012). Recent trends in the impurity profile of pharmaceuticals. Asian journal of pharmaceutical and clinical research, 5(4), 19-27. [Link]

  • The preparation method of 2-amino-5-fluorobenzoic acid.
  • 4-Chlorobenzoic acid. Wikipedia. [Link]

  • Acree, W. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Well-Defined Binary, Ternary and Quaternary Systems. Journal of Physical and Chemical Reference Data, 42(3), 033102. [Link]

Sources

minimizing byproduct formation in the synthesis of biaryl carboxylic acids

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing Byproduct Formation for Researchers, Scientists, and Drug Development Professionals

Introduction

Biaryl carboxylic acids are privileged scaffolds in medicinal chemistry and materials science. Their synthesis, most commonly achieved via palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, is a cornerstone of modern organic chemistry. However, these reactions are often plagued by the formation of undesired byproducts that complicate purification, reduce yields, and consume valuable starting materials. This guide provides a troubleshooting framework and frequently asked questions (FAQs) to help you diagnose and mitigate common side reactions, ensuring a cleaner, more efficient synthesis.

Section 1: Troubleshooting Guide — A Symptom-Based Approach

This section is designed to help you diagnose issues based on your experimental observations.

Symptom 1: My mass spectrometry (MS) data shows a major peak corresponding to a dimer of my boronic acid starting material (Ar-Ar).

Question: What is causing this homocoupling byproduct and how can I prevent it?

Answer:

This observation points to boronic acid homocoupling , a common byproduct in Suzuki-Miyaura reactions. It can arise from two primary pathways:

  • Oxygen-Mediated Homocoupling: The presence of dissolved oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) complex can then facilitate the coupling of two boronic acid molecules, producing the homodimer and regenerating the Pd(0) catalyst. Elevated oxygen levels have been shown to increase the rate of homocoupling.[1][2]

  • Pd(II) Precatalyst Pathway: If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it can directly react with the boronic acid to form the homocoupled product during its initial reduction to the catalytically active Pd(0) state.[1][2]

Troubleshooting Steps:

  • Ensure Rigorous Inert Conditions: The most critical step is to thoroughly degas your reaction solvent and mixture. Use a robust technique like freeze-pump-thaw cycles (for at least three cycles) or sparge the solvent with an inert gas (Argon or Nitrogen) for a minimum of 20-30 minutes.[3] Maintain a positive pressure of inert gas throughout the reaction.

  • Choice of Palladium Source:

    • Consider using a Pd(0) source directly, such as Pd(PPh₃)₄ or Pd₂(dba)₃, to bypass the initial reduction step that can promote homocoupling.

    • If using a Pd(II) source, ensure your conditions favor rapid reduction to Pd(0). The addition of phosphine ligands often facilitates this process.[1]

  • Ligand Selection: Employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) can promote the desired reductive elimination step of the cross-coupling cycle, outcompeting the homocoupling pathway.[4][5]

Symptom 2: My Nuclear Magnetic Resonance (NMR) and MS data show a significant amount of the arene corresponding to my boronic acid (Ar-H).

Question: My boronic acid is being consumed, but not to form the product. What is this protodeboronation side reaction and how is it stopped?

Answer:

You are observing protodeboronation (also called protodeborylation), where the C–B bond of the boronic acid is cleaved and replaced with a C–H bond.[6][7] This is one of the most common failure modes in Suzuki couplings, especially with sensitive substrates.

Causative Factors:

  • Substrate Electronics: Electron-deficient arylboronic acids and, notably, many heteroaromatic boronic acids are highly susceptible to this side reaction.[6][8]

  • Reaction Conditions: High temperatures, extended reaction times, and the presence of excess water can accelerate protodeboronation.[6]

  • Base: The choice and strength of the base are critical. While a base is necessary to activate the boronic acid for transmetalation, strongly basic conditions can also promote protodeboronation.[6][9]

Troubleshooting Steps:

  • Modify the Boron Reagent:

    • Boronic Esters: Convert the boronic acid to a more stable boronic ester, such as a pinacol or MIDA ester. These act as "slow-release" sources of the boronic acid, keeping its concentration low and minimizing decomposition.[7]

    • Trifluoroborate Salts: Potassium aryltrifluoroborates (ArBF₃K) are often more stable alternatives to boronic acids and can suppress protodeboronation.[10]

  • Optimize the Base and Temperature:

    • Use a Milder Base: Switch from strong bases like NaOH or KOH to milder inorganic bases like K₃PO₄ or K₂CO₃.[11][12]

    • Lower the Temperature: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate. A temperature screening is often beneficial.

  • Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed to prevent prolonged exposure to decomposition conditions.

Symptom 3: My reaction is sluggish or stalls, and I see byproducts from dehalogenation of my aryl halide.

Question: Why is my aryl halide being consumed to form an arene (Ar'-H) instead of the biaryl product?

Answer:

This side reaction is dehalogenation (or hydrodehalogenation) of the aryl halide. It often occurs when the catalytic cycle is inefficient, leading to side pathways.

Potential Causes:

  • Inefficient Oxidative Addition: For challenging electrophiles like aryl chlorides, the initial oxidative addition of the Pd(0) catalyst into the C-X bond can be slow.[10] This can lead to catalyst decomposition or side reactions.

  • β-Hydride Elimination: While less common for aryl substrates, if there are alkyl chains with β-hydrogens present on the palladium complex at any stage, β-hydride elimination can occur, leading to reduced byproducts.[13]

  • Source of Hydride: Solvents (like alcohols or THF) or additives can sometimes act as hydride donors, especially at elevated temperatures.

Troubleshooting Steps:

  • Enhance Oxidative Addition:

    • Ligand Choice: Use strongly electron-donating and bulky ligands. Buchwald-type biaryl phosphines or N-heterocyclic carbene (NHC) ligands are highly effective for activating less reactive aryl halides.[5][14]

    • Halide Reactivity: If possible, switch to a more reactive halide (I > Br > OTf >> Cl).[10]

  • Solvent Choice: Consider switching to a more robust, aprotic solvent like dioxane or toluene if you suspect the solvent is acting as a hydride source.

  • Check Reagent Purity: Ensure all reagents, especially the base and solvent, are free from contaminants that could act as reducing agents.

Section 2: Frequently Asked Questions (FAQs)

Q1: How does the choice of base impact byproduct formation?

A1: The base is critical and plays multiple roles. Its primary function is to activate the boronic acid by forming a more nucleophilic boronate species ([ArB(OH)₃]⁻), which facilitates the key transmetalation step.[11][15][16] However, the wrong base can exacerbate side reactions:

  • Strong Bases (e.g., NaOH, KOH): Can accelerate the undesired protodeboronation of sensitive boronic acids.[17]

  • Weak Bases: May not be sufficient to promote transmetalation, leading to a stalled reaction and potential for homocoupling or other decomposition pathways.

  • Optimal Choice: A moderately strong inorganic base like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) often provides the best balance, promoting the desired reaction without causing excessive decomposition.[11]

Q2: Can the carboxylic acid group itself interfere with the reaction?

A2: Yes. The acidic proton of the carboxylic acid can interfere with the basic conditions required for the Suzuki-Miyaura coupling. Standard practice involves protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) before the coupling reaction, followed by hydrolysis to reveal the acid. However, direct coupling methods are emerging. Decarboxylative cross-coupling is an alternative strategy where a carboxylic acid is coupled with an aryl halide or triflate, extruding CO₂ in the process.[18][19] More recently, decarbonylative couplings that proceed with the loss of CO have also been developed.[20][21]

Q3: My substrates are sterically hindered. What changes should I make to my protocol?

A3: Steric hindrance slows down key steps in the catalytic cycle, particularly oxidative addition and reductive elimination.

  • Ligands: Very bulky ligands are essential. Ligands like SPhos, XPhos, or RuPhos are designed to create a coordinatively unsaturated, reactive palladium center that can accommodate bulky substrates and promote the difficult reductive elimination step.[14][22]

  • Temperature: Higher reaction temperatures are often required to overcome the activation energy barrier for sterically demanding substrates.

  • Concentration: Running the reaction at a lower concentration can sometimes disfavor intermolecular side reactions.

Section 3: Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle and Points of Byproduct Divergence

The following diagram illustrates the main catalytic cycle and highlights where the common side reactions—homocoupling and protodeboronation—diverge from the productive pathway.

Suzuki_Byproducts cluster_cycle Productive Catalytic Cycle cluster_side Side Reactions Pd0 Pd(0)L₂ (Active Catalyst) OA Oxidative Addition (Ar'-X) Pd0->OA PdII Ar'-Pd(II)-X Complex OA->PdII BoronicAcid ArB(OH)₂ (Starting Material) TM Transmetalation (ArB(OH)₂ + Base) PdII->TM Homo Homocoupling (Ar-Ar) PdII->Homo 2nd ArB(OH)₂ O₂ presence BiarylPd Ar-Pd(II)-Ar' Complex TM->BiarylPd RE Reductive Elimination BiarylPd->RE RE->Pd0 Regenerates Catalyst Product Ar-Ar' (Desired Product) RE->Product Proto Protodeboronation (Ar-H) BoronicAcid->Proto H⁺ / Base High Temp.

Caption: Suzuki-Miyaura cycle showing productive vs. side reaction pathways.

Troubleshooting Flowchart

Use this decision tree to systematically address issues in your reaction.

Troubleshooting_Flowchart start Reaction Yield is Low or Byproducts Observed check_ms Analyze Crude by LC-MS/GC-MS start->check_ms homo_obs Homocoupling Product (Ar-Ar) Dominates check_ms->homo_obs Homocoupling? proto_obs Protodeboronation Product (Ar-H) Dominates check_ms->proto_obs Protodeboronation? dehalo_obs Dehalogenation Product (Ar'-H) Dominates check_ms->dehalo_obs Dehalogenation? action_homo 1. Rigorously Degas Solvents 2. Use Pd(0) Precatalyst 3. Use Bulky Ligand homo_obs->action_homo action_proto 1. Switch to Boronic Ester/BF₃K 2. Use Milder Base (K₃PO₄) 3. Lower Reaction Temperature proto_obs->action_proto action_dehalo 1. Use Bulky, e⁻-rich Ligand (e.g., SPhos) 2. Switch to More Reactive Halide (I > Br) dehalo_obs->action_dehalo end Re-run Optimized Reaction action_homo->end action_proto->end action_dehalo->end

Sources

Technical Support Center: Synthesis of 5-(4-Chlorophenyl)-2-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-(4-chlorophenyl)-2-fluorobenzoic acid. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The primary synthetic route discussed is the Suzuki-Miyaura cross-coupling reaction, a robust and widely used method for forming carbon-carbon bonds.[1][2]

Our goal is to equip you with the knowledge to not only identify and solve common experimental issues but also to understand the underlying chemical principles to proactively optimize your reaction for higher yields and purity.

Troubleshooting Guide

This section is structured to address specific problems you may encounter at different stages of the synthesis.

Category 1: Reaction Initiation & Progression

Question: My Suzuki coupling reaction is sluggish or has stalled. How can I identify the cause and improve the conversion rate?

Answer: A stalled Suzuki reaction is a common issue that can often be traced back to one of the core components: the catalyst, base, solvent, or reactants. A systematic approach is best for diagnosis.

  • Catalyst and Ligand Inactivity: The palladium catalyst is the heart of the reaction.[1]

    • Cause: The active Pd(0) species may not be forming or is being deactivated. This can happen if your Pd(II) precatalyst is not properly reduced, or if the active catalyst precipitates out of solution as palladium black.[3] Oxygen is a common culprit, as it can oxidize the Pd(0) catalyst and promote unwanted side reactions like homocoupling.[1]

    • Solution:

      • Ensure Anaerobic Conditions: Thoroughly degas your solvent and reaction mixture by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes. Maintain a positive pressure of inert gas throughout the reaction.[4]

      • Select the Right Ligand: For coupling an aryl chloride, which is generally less reactive than bromides or iodides, a more electron-rich and bulky phosphine ligand is often necessary to promote the rate-limiting oxidative addition step.[5][6] Ligands like SPhos or XPhos are excellent starting points.[6]

      • Verify Catalyst Quality: Use a fresh, reputable source of your palladium catalyst. Older catalysts can have reduced activity.

  • Base and Solvent Issues:

    • Cause: The choice and quality of the base and solvent are critical. The base activates the boronic acid for transmetalation.[7] An inappropriate solvent can lead to poor solubility of reactants or catalyst, hindering the reaction.

    • Solution:

      • Base Selection: Aqueous potassium carbonate (K₂CO₃) is a reliable first choice.[6] If you observe significant protodeboronation (see side reactions below), switching to a non-aqueous system with a base like potassium phosphate (K₃PO₄) may be beneficial.[6][8] For particularly stubborn couplings, a stronger base like cesium carbonate (Cs₂CO₃) can be effective.[4]

      • Solvent System: A biphasic solvent system like dioxane/water or THF/water is common and often effective.[4][9] If solubility is an issue, consider solvents like DMF or toluene.[4] Ensure your solvents are of high purity and appropriately degassed.

  • Reactant Quality:

    • Cause: The stability of the boronic acid is a frequent reason for low yields.[1] Boronic acids can degrade on storage or undergo protodeboronation under the reaction conditions, especially at elevated temperatures.[10]

    • Solution:

      • Use High-Purity Reagents: Use fresh 4-chlorophenylboronic acid. Consider using more stable alternatives like MIDA boronates or aryltrifluoroborate salts if protodeboronation is a persistent issue.[2][9]

      • Stoichiometry: A slight excess (1.1-1.5 equivalents) of the boronic acid is often used to drive the reaction to completion.

Category 2: Low Yield & Byproduct Formation

Question: My reaction went to completion, but the yield of this compound is very low. What are the likely side reactions and how can I minimize them?

Answer: Low yield, despite full consumption of starting materials, points directly to the formation of byproducts. The most common culprits in a Suzuki coupling are homocoupling and protodeboronation.[3][10]

  • Homocoupling:

    • What it is: This is the coupling of two identical molecules, either two molecules of 4-chlorophenylboronic acid to form 4,4'-dichlorobiphenyl, or two molecules of your aryl halide. The boronic acid homocoupling is often more prevalent.[1][3]

    • Cause: This side reaction is often promoted by the presence of oxygen or Pd(II) species in the reaction mixture.[1]

    • Mitigation Strategy:

      • Strict Anaerobic Conditions: As mentioned before, thorough degassing is crucial.

      • Bulky Ligands: Using bulky phosphine ligands can sterically hinder the formation of homocoupled products.[6]

      • Controlled Addition: In some cases, slow addition of the boronic acid can minimize its concentration at any given time, disfavoring the homocoupling pathway.

  • Protodeboronation:

    • What it is: This is the cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond, which forms chlorobenzene as a byproduct.[3][10]

    • Cause: This is often exacerbated by high temperatures, prolonged reaction times, and the presence of water with certain bases.[10] Some heteroaromatic boronic acids are particularly prone to this.[1]

    • Mitigation Strategy:

      • Optimize Temperature: Do not overheat the reaction. Run the reaction at the lowest temperature that provides a reasonable rate (e.g., 80-100°C is a common range).[4]

      • Anhydrous Conditions: If protodeboronation is severe, switching to anhydrous conditions with a base like K₃PO₄ can help.[6]

      • Use Boronic Esters: Boronate esters (e.g., pinacol esters) or aryltrifluoroborates are generally more stable and less prone to protodeboronation than the corresponding boronic acids.[1][2]

  • Dehalogenation:

    • What it is: The starting aryl halide (2-fluoro-5-bromobenzoic acid) is reduced to 2-fluorobenzoic acid.[1]

    • Cause: This can occur if a hydride species is generated in the reaction, which can happen from the oxidation of amine bases or alcohol solvents by the palladium complex.[1]

    • Mitigation Strategy: Avoid using amine bases or alcohol solvents if dehalogenation is observed. Stick to carbonate or phosphate bases and aprotic solvents like dioxane, THF, or toluene.

Table 1: Troubleshooting Summary for Low Yield

Symptom Probable Cause Recommended Solution
Significant 4,4'-dichlorobiphenyl byproduct Boronic Acid Homocoupling Improve degassing; use bulkier ligands (e.g., SPhos); consider slow addition of boronic acid.
Significant chlorobenzene byproduct Protodeboronation Lower reaction temperature; switch to anhydrous conditions (e.g., K₃PO₄ base); use a more stable boronate ester.

| Significant 2-fluorobenzoic acid byproduct | Dehalogenation of Aryl Halide | Avoid amine bases and alcohol solvents; use carbonate/phosphate bases and aprotic solvents. |

Category 3: Purification Challenges

Question: I am having difficulty purifying my final product. It is contaminated with a very close-running impurity on TLC/HPLC.

Answer: Purification can be challenging due to the similar polarities of the desired product and common byproducts.

  • Identifying the Impurity: The most likely close-eluting impurity is the homocoupled product (4,4'-dichlorobiphenyl) or unreacted starting material.

  • Purification Strategy:

    • Acid-Base Extraction: The carboxylic acid functional group on your product is a powerful handle for purification. After the initial workup, dissolve the crude material in a suitable organic solvent (like ethyl acetate) and wash with an aqueous base (e.g., 1M NaHCO₃ or Na₂CO₃ solution). Your desired product will move into the aqueous layer as its carboxylate salt, leaving non-acidic impurities (like the homocoupled byproduct) in the organic layer.

    • Precipitation: Separate the aqueous layer and carefully re-acidify it with cold 1-2M HCl until the pH is ~1-2. Your product, this compound, should precipitate out as a solid.

    • Recrystallization: The precipitated solid can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene.

Frequently Asked Questions (FAQs)

Q1: Which aryl halide should I use as a starting material, 2-fluoro-5-bromobenzoic acid or 2-fluoro-5-chlorobenzoic acid? The reactivity of aryl halides in the oxidative addition step of the Suzuki coupling follows the trend: I > Br > Cl.[2] Therefore, 2-fluoro-5-bromobenzoic acid is the more reactive and generally preferred starting material, often requiring milder conditions and lower catalyst loadings. While aryl chlorides can be used, they typically require more specialized, highly active catalyst systems with electron-rich, bulky ligands.[5][6]

Q2: Can I run this reaction open to the air? While some modern catalyst systems show remarkable stability, it is strongly advised to run Suzuki couplings under an inert atmosphere (Nitrogen or Argon).[11] Oxygen can lead to catalyst decomposition (formation of palladium black) and promote unwanted side reactions, primarily the homocoupling of the boronic acid, which will lower your yield.[1][3]

Q3: What is the role of water in the reaction? In many standard Suzuki protocols, a biphasic organic/aqueous system is used. Water can help dissolve the inorganic base (like K₂CO₃) and facilitate the transmetalation step. However, as discussed, it can also contribute to the unwanted protodeboronation side reaction. The optimal amount of water often needs to be determined empirically.

Q4: My final product appears grey or black. What is this, and how do I remove it? A grey or black color indicates residual palladium catalyst contamination. This can be removed by treating a solution of your crude product with activated carbon and then filtering through a pad of Celite. For more stubborn cases, specific metal scavengers can be employed. Proper workup, including the acid-base extraction described above, often minimizes this issue.

Experimental Protocols & Visualizations

Standard Protocol for Suzuki Coupling

This protocol is a general starting point and may require optimization.

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a condenser and magnetic stir bar, add 2-fluoro-5-bromobenzoic acid (1.0 eq.), 4-chlorophenylboronic acid (1.2 eq.), and potassium carbonate (K₂CO₃, 3.0 eq.).

  • Inert Atmosphere: Seal the flask with a septum, and purge the system with Argon or Nitrogen for 30 minutes.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) via syringe.

  • Catalyst Addition: Add the palladium catalyst and ligand (e.g., Pd₂(dba)₃ (1-2 mol%) and SPhos (2-4 mol%)) to the stirring mixture under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers.

  • Purification: Wash the organic layer with brine. Extract the product from the organic layer using an aqueous base (1M NaHCO₃). Wash the separated aqueous layer with ethyl acetate once more. Carefully acidify the aqueous layer with 2M HCl to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum.

Visual Workflow: Suzuki Coupling Reaction

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Combine Aryl Halide, Boronic Acid, & Base in Flask inert 2. Purge with Inert Gas (Ar/N2) reagents->inert solvent 3. Add Degassed Solvent inert->solvent catalyst 4. Add Pd Catalyst & Ligand solvent->catalyst heat 5. Heat Reaction (e.g., 80-100°C) catalyst->heat monitor 6. Monitor Progress (TLC / LC-MS) heat->monitor quench 7. Cool & Quench (EtOAc / Water) monitor->quench extract 8. Acid-Base Extraction to Isolate Product quench->extract precipitate 9. Acidify to Precipitate Pure Product extract->precipitate dry 10. Filter & Dry precipitate->dry

Caption: General workflow for the Suzuki coupling synthesis.

Visual Troubleshooting: Low Yield Diagnosis

Troubleshooting_Yield start Low Yield Observed check_sm Starting Material Consumed? start->check_sm incomplete Incomplete Reaction check_sm->incomplete No side_reactions Side Reactions Likely check_sm->side_reactions Yes troubleshoot_reaction Troubleshoot Reaction: - Check Catalyst/Ligand - Verify Base/Solvent - Ensure Inert Conditions incomplete->troubleshoot_reaction check_byproducts Identify Byproducts (LC-MS / NMR) side_reactions->check_byproducts homocoupling Homocoupling Product Found check_byproducts->homocoupling e.g., Dimer deboronation Protodeboronation Product Found check_byproducts->deboronation e.g., Deborylated SM fix_homocoupling Solution: - Improve Degassing - Use Bulky Ligand homocoupling->fix_homocoupling fix_deboronation Solution: - Lower Temperature - Use Boronate Ester - Try Anhydrous Conditions deboronation->fix_deboronation

Caption: Diagnostic flowchart for troubleshooting low reaction yields.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Green Chemistry (RSC Publishing). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. [Link]

  • YouTube. Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]

  • ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Reddit. Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry. [Link]

  • Reddit. How to approach choosing reaction conditions for Suzuki? : r/Chempros. [Link]

  • Myers, A. The Suzuki Reaction - Chem 115. [Link]

  • ResearchGate. Side reactions of Suzuki cross-coupling | Download Scientific Diagram. [Link]

  • National Institutes of Health. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • ResearchGate. (a) Development of optimal condition. (b) Cross-coupling of 1 with aryl.... [Link]

  • ACS Publications. Employing Arylboronic Acids in Nickel-Catalyzed Enantioselective Suzuki-Type Cross-Couplings: Access to Chiral α-Aryl Phosphonates and α-Aryl Esters | Organic Letters. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

Sources

Technical Support Center: Catalyst Selection for Efficient Synthesis of 5-(4-Chlorophenyl)-2-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

This guide provides in-depth technical support for researchers, chemists, and process development professionals involved in the synthesis of 5-(4-Chlorophenyl)-2-fluorobenzoic acid. The focus is on the critical step of catalyst selection for the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry for creating carbon-carbon bonds.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

The most prevalent and industrially scalable method is the Suzuki-Miyaura cross-coupling reaction. This involves the reaction of a boronic acid derivative with a halide, catalyzed by a palladium complex. For this specific molecule, the reaction would couple 4-chlorophenylboronic acid with a 5-bromo- or 5-iodo-2-fluorobenzoic acid derivative.

Q2: Why is catalyst selection so critical for this specific synthesis?

Catalyst selection is paramount for several reasons:

  • Yield and Purity: The right catalyst system directly impacts the reaction's yield and minimizes the formation of impurities, such as homocoupling products.

  • Reaction Kinetics: An efficient catalyst can significantly reduce reaction times, which is crucial for process efficiency and throughput.

  • Functional Group Tolerance: The chosen catalyst must be compatible with the functional groups present on both coupling partners (the carboxylic acid and the chloro- and fluoro-substituents).

  • Cost-Effectiveness: Catalyst loading, stability, and price are significant factors in the overall cost of the synthesis, especially at a larger scale.

Q3: What are the basic components of a Suzuki-Miyaura catalyst system?

A typical Suzuki-Miyaura catalyst system consists of three main components:

  • Palladium Precursor: This is the source of the active palladium(0) catalyst. Common examples include Pd(OAc)2 (palladium acetate) and PdCl2 (palladium chloride).

  • Ligand: The ligand stabilizes the palladium center, influences its reactivity, and facilitates the different steps of the catalytic cycle. Phosphine-based ligands like SPhos are widely used for their effectiveness in cross-coupling reactions.

  • Base: A base is required to activate the boronic acid and facilitate the transmetalation step. Inorganic bases such as potassium carbonate (K2CO3) or potassium phosphate (K3PO4) are commonly employed.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis.

Issue 1: Low or No Product Yield

Possible Cause A: Inactive Catalyst

  • Why it happens: The active Pd(0) species is sensitive to oxidation. Improper handling, poor quality reagents, or insufficient degassing of the reaction mixture can lead to catalyst deactivation.

  • Solutions:

    • Ensure Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere. Use Schlenk techniques or a glovebox for handling the catalyst and reagents.

    • Degas Solvents: Thoroughly degas your solvents before use by sparging with an inert gas or by several freeze-pump-thaw cycles.

    • Use High-Purity Reagents: Ensure your palladium precursor, ligand, and other reagents are of high purity and stored correctly.

Possible Cause B: Poor Choice of Ligand

  • Why it happens: The electronic and steric properties of the ligand are crucial. For coupling with an aryl chloride (like 4-chlorophenylboronic acid), an electron-rich and bulky phosphine ligand is often required to promote the oxidative addition step, which can be challenging.

  • Solutions:

    • Screen Different Ligands: If using a general-purpose ligand, consider screening more specialized, electron-rich Buchwald phosphine ligands such as SPhos, XPhos, or RuPhos. These are known to be effective for sterically hindered and electronically deactivated substrates.

    • Adjust Catalyst/Ligand Ratio: The optimal ratio of ligand to palladium is typically between 1:1 and 2:1. An excess of ligand can sometimes inhibit the reaction.

Possible Cause C: Ineffective Base

  • Why it happens: The choice of base and its solubility in the reaction medium are critical for the transmetalation step. A weak or insoluble base may not be effective.

  • Solutions:

    • Base Strength and Solubility: Consider switching to a stronger or more soluble base. For example, K3PO4 is often more effective than K2CO3 in many Suzuki couplings. Cesium carbonate (Cs2CO3) is a very strong base that can be effective but is more expensive.

    • Use of Aqueous Base: Running the reaction in a biphasic system (e.g., toluene/water) with an aqueous solution of the base can sometimes accelerate the reaction.

Issue 2: Significant Formation of Side Products (e.g., Homocoupling)

Possible Cause A: Protodeboronation of Boronic Acid

  • Why it happens: The boronic acid can react with water or other protic sources to be converted back to the corresponding arene, reducing the amount available for the desired cross-coupling. This is often promoted by high temperatures and certain bases.

  • Solutions:

    • Control Temperature: Avoid excessively high reaction temperatures. Run the reaction at the lowest temperature that gives a reasonable reaction rate.

    • Anhydrous Conditions: If possible, use anhydrous solvents and reagents to minimize water content.

    • Use Boronic Esters: Consider using a boronic ester (e.g., a pinacol boronate) instead of the boronic acid, as they are often more stable to protodeboronation.

Possible Cause B: Oxidative Homocoupling

  • Why it happens: The presence of oxygen can lead to the oxidative homocoupling of the boronic acid, forming a biphenyl impurity.

  • Solutions:

    • Rigorous Degassing: As mentioned for catalyst deactivation, ensure the reaction mixture is thoroughly deoxygenated.

    • Use an Antioxidant: In some cases, adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) can suppress homocoupling.

Experimental Protocols

Protocol 1: Catalyst System Screening

This protocol is designed for small-scale screening of different catalyst systems to identify the optimal conditions for your specific substrates.

Materials:

  • 5-Bromo-2-fluorobenzoic acid

  • 4-Chlorophenylboronic acid

  • Palladium precursor (e.g., Pd(OAc)2)

  • Ligands for screening (e.g., SPhos, XPhos, PPh3)

  • Bases for screening (e.g., K2CO3, K3PO4)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Reaction vials with stir bars

  • Inert atmosphere manifold (Schlenk line or glovebox)

Procedure:

  • In a glovebox, weigh the palladium precursor and each ligand into separate reaction vials to achieve the desired catalyst/ligand ratio (e.g., 1:1.5).

  • Add 5-bromo-2-fluorobenzoic acid (1.0 eq), 4-chlorophenylboronic acid (1.2 eq), and the chosen base (2.0 eq) to each vial.

  • Add the anhydrous solvent to each vial to achieve the desired concentration (e.g., 0.1 M).

  • Seal the vials and place them in a heating block set to the desired temperature (e.g., 80-100 °C).

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS, GC-MS) at regular intervals (e.g., 1h, 4h, 12h).

  • Once the reaction is complete, quench the reaction, perform a work-up, and analyze the crude product to determine the yield and purity for each catalyst system.

Protocol 2: Standard Synthesis Procedure

This is a general procedure based on commonly reported conditions for Suzuki-Miyaura couplings.

Materials:

  • 5-Bromo-2-fluorobenzoic acid (1.0 eq)

  • 4-Chlorophenylboronic acid (1.2 eq)

  • Pd(OAc)2 (0.02 eq)

  • SPhos (0.03 eq)

  • K3PO4 (2.0 eq)

  • Toluene/Water (e.g., 5:1 v/v)

  • Schlenk flask and condenser

Procedure:

  • To a Schlenk flask, add 5-bromo-2-fluorobenzoic acid, 4-chlorophenylboronic acid, K3PO4, Pd(OAc)2, and SPhos.

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add the degassed toluene and water via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and add water.

  • Acidify the aqueous layer with HCl to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to obtain this compound.

Data and Visualizations

Table 1: Comparison of Catalyst Systems for Suzuki-Miyaura Coupling
Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(OAc)2 / SPhosK3PO4Toluene/H2O904>95
PdCl2(dppf)K2CO3Dioxane1001285-90General Knowledge
Pd(PPh3)4Na2CO3DME/H2O851670-80General Knowledge

Note: Yields are approximate and can vary based on specific reaction conditions and substrate purity.

Diagrams

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L2 PdII Ar-Pd(II)-X L2 Pd0->PdII Ar-X OA Oxidative Addition PdII_Ar Ar-Pd(II)-Ar' L2 PdII->PdII_Ar Ar'B(OH)2 Base TM Transmetalation ArB Ar'B(OH)2 Base Base PdII_Ar->Pd0 Ar-Ar' RE Reductive Elimination Product Ar-Ar' ArX Ar-X Troubleshooting_Workflow Start Low Yield or Failed Reaction Check_Catalyst Is the catalyst active? Start->Check_Catalyst Check_Conditions Are reaction conditions optimal? Check_Catalyst->Check_Conditions Yes Sol_Inert Improve inert atmosphere (degas, use glovebox) Check_Catalyst->Sol_Inert No Check_Reagents Are reagents pure and stable? Check_Conditions->Check_Reagents Yes Sol_Ligand Screen electron-rich ligands (e.g., SPhos, XPhos) Check_Conditions->Sol_Ligand No (Ligand?) Sol_Base Screen different bases (e.g., K3PO4, Cs2CO3) Check_Conditions->Sol_Base No (Base?) Sol_Temp Optimize temperature Check_Conditions->Sol_Temp No (Temp?) Sol_Purity Verify reagent purity Check for protodeboronation Check_Reagents->Sol_Purity No Success Reaction Successful Check_Reagents->Success Yes Sol_Inert->Success Sol_Ligand->Success Sol_Base->Success Sol_Temp->Success Sol_Purity->Success

Caption: Troubleshooting workflow for a low-yielding Suzuki-Miyaura coupling reaction.

References

  • Title: A Simple, Efficient, and General Method for the Suzuki-Miyaura Cross-Coupling of Aryl and Heteroaryl Chlorides Source: Angewandte Chemie International Edition URL: [Link]

Technical Support Center: NMR Spectrum Analysis of 5-(4-Chlorophenyl)-2-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for interpreting the NMR spectrum of 5-(4-Chlorophenyl)-2-fluorobenzoic acid, focusing on the identification and management of common impurities. Our goal is to equip you with the expertise to distinguish product signals from contaminants, ensuring the integrity of your analytical data.

Introduction: The Challenge of Purity in NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structural elucidation in organic chemistry. However, its high sensitivity means that even trace amounts of impurities can appear in the spectrum, potentially leading to misinterpretation of the data. This compound, a key intermediate in medicinal chemistry, is often synthesized via methods like the Suzuki-Miyaura coupling, which can introduce a variety of process-related impurities. This guide offers a structured, question-and-answer approach to troubleshoot and resolve these common analytical challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I have my ¹H NMR spectrum. How do I begin the analysis and what should I expect for the pure compound?

A1: Start with a systematic approach. Before hunting for impurities, you must first identify the signals corresponding to your target molecule. The structure of this compound has a distinct set of aromatic protons.

Expected ¹H NMR Spectrum: The chemical shifts can vary slightly based on the solvent and concentration. The protons on the fluorobenzoic acid ring will show complex splitting due to coupling with each other and with the fluorine atom. The protons on the chlorophenyl ring will typically appear as two distinct doublets. The carboxylic acid proton is often a broad singlet and may not always be observed, especially if trace water is present.

Proton Assignment (Approximate) Expected Chemical Shift (ppm) in CDCl₃ Multiplicity
Carboxylic Acid (-COOH)10.0 - 13.0Broad Singlet (br s)
Aromatic (Fluorobenzoic Ring)7.2 - 8.2Multiplet (m)
Aromatic (Chlorophenyl Ring, ortho to Cl)~7.45Doublet (d)
Aromatic (Chlorophenyl Ring, ortho to C-C)~7.55Doublet (d)
Q2: I see many peaks that don't match my product. Where could they be coming from?

A2: Impurities can be introduced at any stage, from the chemical synthesis to the final NMR sample preparation. Understanding the potential sources is the first step in identification.

The following diagram illustrates the primary sources of contamination:

cluster_0 Sources of Impurities cluster_1 Impurity Types Synthesis Synthesis Reagents Unreacted Reagents Synthesis->Reagents Byproducts Reaction Byproducts Synthesis->Byproducts Workup_Purification Workup & Purification Solvents Residual Solvents Workup_Purification->Solvents Sample_Prep Sample Preparation Sample_Prep->Solvents Contaminants General Contaminants Sample_Prep->Contaminants

Caption: Potential sources of NMR impurities.

Q3: My spectrum has sharp singlets and multiplets that are clearly not my product. How can I identify them?

A3: These are often residual solvents from the reaction workup or purification. Their chemical shifts are well-documented. The first step is to identify the residual peak of your deuterated NMR solvent and the water peak, as their positions are known references.

Troubleshooting Workflow:

Unknown_Peak Unknown Peak Observed Check_Solvent_Table Consult Solvent Impurity Table [1, 16] Unknown_Peak->Check_Solvent_Table Is_Solvent Match Found? Check_Solvent_Table->Is_Solvent Identified_Solvent Impurity Identified as Solvent Is_Solvent->Identified_Solvent Yes Check_Contaminants Check for Common Contaminants (Grease, Phthalates) Is_Solvent->Check_Contaminants No Is_Contaminant Characteristic Pattern? Check_Contaminants->Is_Contaminant Identified_Contaminant Impurity Identified as Contaminant Is_Contaminant->Identified_Contaminant Yes Check_Reaction Consider Reaction-Specific Impurities (Starting Materials, Byproducts) Is_Contaminant->Check_Reaction No Perform_Spike Consider Spiking Experiment or 2D NMR Check_Reaction->Perform_Spike

Caption: Systematic workflow for identifying unknown peaks.

Common Solvent Impurities Table:

Solvent¹H Chemical Shift (ppm) in CDCl₃¹H Chemical Shift (ppm) in DMSO-d₆Multiplicity
Residual CDCl₃7.26-s
Residual DMSO-2.50quintet
Water~1.56~3.33br s
Acetone2.172.09s
Dichloromethane5.305.76s
Diethyl Ether3.48 (q), 1.21 (t)3.38 (q), 1.09 (t)q, t
Ethyl Acetate4.12 (q), 2.05 (s), 1.26 (t)4.03 (q), 1.99 (s), 1.16 (t)q, s, t
Hexane/Heptane~1.25, ~0.88~1.25, ~0.86m
Methanol3.493.16s
Toluene7.27-7.17 (m), 2.36 (s)7.23-7.15 (m), 2.30 (s)m, s

Protocol for Removal:

  • High Vacuum: Place the sample under high vacuum for several hours. This is effective for volatile solvents like diethyl ether, dichloromethane, and acetone.

  • Co-evaporation: Some solvents, like ethyl acetate, can be difficult to remove completely. Dissolve your compound in a small amount of dichloromethane, then remove the solvent on a rotary evaporator. Repeat this process 2-3 times to azeotropically remove the stubborn impurity.

  • Recrystallization: If the impurity level is high, recrystallization is the most effective purification method.

Q4: I see broad, rolling humps in the aliphatic region (~0.8-1.5 ppm). What are these?

A4: These signals are characteristic of hydrocarbon grease from ground glass joints or stopcocks. Silicone grease may also appear as sharp or broad singlets near 0 ppm.

Prevention and Removal:

  • Avoid Grease: Whenever possible, use Teflon sleeves or O-rings for sealing joints instead of grease.

  • Meticulous Cleaning: Ensure all glassware is thoroughly cleaned. Avoid using excessive grease during column chromatography.

  • Purification: If your product is a solid, washing it with a cold non-polar solvent like pentane or hexane can remove grease without dissolving the product. Dissolving the sample in a minimal amount of solvent and filtering it through a small plug of silica gel or celite can also be effective.

Q5: There are extra peaks in the aromatic region (~7.5-8.0 ppm) that look like doublets or multiplets. What could they be?

A5: These are often process-related impurities from the synthesis, especially if a Suzuki-Miyaura coupling was used.

Potential Aromatic Impurities:

Impurity TypeDescriptionExpected ¹H NMR Signals (Approx. ppm)
Unreacted Starting Material e.g., 4-Chlorobenzoic acidDoublets around 7.46 and 7.81 ppm (in D₂O).
Homocoupling Byproduct e.g., 4,4'-DichlorobiphenylA set of doublets in the aromatic region, different from the product.
Debromination/Dehalogenation e.g., 2-Fluorobenzoic acidA complex multiplet pattern in the aromatic region.
Phthalates Plasticizer contaminantMultiplets around 7.5-7.7 ppm and often signals from alkyl chains (~0.9-4.3 ppm).

Experimental Protocol: The D₂O Shake for -OH/-NH Protons

If you suspect a peak might be from an exchangeable proton (like an alcohol or amine impurity, or the carboxylic acid itself), you can confirm this with a simple experiment.

  • Acquire the ¹H NMR spectrum of your sample in a solvent like CDCl₃.

  • Remove the NMR tube, add one drop of deuterium oxide (D₂O), and cap it.

  • Shake the tube vigorously for 30-60 seconds to ensure mixing.

  • Re-acquire the ¹H NMR spectrum.

  • Result: The peak corresponding to the exchangeable proton will diminish or disappear completely, as the proton is replaced by deuterium, which is not observed in ¹H NMR.

Q6: I performed a Suzuki-Miyaura coupling. What specific byproducts should I look out for?

A6: The Suzuki-Miyaura reaction is robust but can generate several characteristic byproducts that may contaminate your final product.

Common Suzuki-Miyaura Byproducts:

  • Homocoupling Products: Formed by the coupling of two molecules of the boronic acid or two molecules of the aryl halide. These are a very common byproduct class.

  • Protonolysis/De-boronation Product: The boronic acid can be replaced by a proton from water or solvent, leading to the formation of chlorobenzene in this case.

  • Dehalogenation Product: The halide on the starting material can be reduced, leading to 2-fluorobenzoic acid.

  • Boric Acid: A primary byproduct of the reaction, but it is inorganic and typically removed during aqueous workup.

Purification Strategy:

  • Column Chromatography: This is the most effective method for separating the desired product from organic byproducts like homocoupled species and unreacted starting materials. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is typically employed.

  • Acid-Base Extraction: Since your product is a carboxylic acid, you can use acid-base chemistry during the workup. Dissolve the crude mixture in an organic solvent (like ethyl acetate) and wash with a basic aqueous solution (e.g., NaHCO₃). Your product will move to the aqueous layer as its carboxylate salt, leaving non-acidic impurities (like homocoupled byproducts) in the organic layer. Subsequently, acidifying the aqueous layer will precipitate your pure product.

By methodically applying these troubleshooting steps and referencing the provided data, you can confidently identify impurities in your NMR spectrum, leading to more accurate analysis and cleaner final compounds.

References
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • Organic Syntheses Procedure: p-FLUOROBENZOIC ACID. Organic Syntheses. [Link]

  • Kollmar, M., Parlitz, R., Oevers, S. R., & Helmchen, G. Organic Syntheses Procedure: 2-amino-3-fluorobenzoic acid. Organic Syntheses. [Link]

  • Babij, N. R., McCusker, E. O., Whiteker, G. T., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. [Link]

  • Chemistry Stack Exchange. What are the byproducts in a Suzuki reaction?. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • YouTube. Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]

  • Reddit. Getting rid of grease peaks in NMR spectrum. [Link]

  • Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem, 6(5), 1291-1302. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. [Link]

  • YouTube. Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]

  • Carl ROTH. NMR Chemical Shifts of Common Solvents as Trace

Technical Support Center: Scale-Up Synthesis of 5-(4-Chlorophenyl)-2-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

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This technical guide is designed for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 5-(4-chlorophenyl)-2-fluorobenzoic acid. As a key intermediate in pharmaceutical development, its efficient and robust synthesis is critical. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during large-scale production, primarily focusing on the Suzuki-Miyaura cross-coupling reaction.

I. Overview of the Synthetic Strategy

The most prevalent method for synthesizing this compound on a larger scale is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction joins an aryl halide with an organoboron species. In this specific case, it typically involves the coupling of a 5-bromo- or 5-chloro-2-fluorobenzoic acid derivative with 4-chlorophenylboronic acid.

The general catalytic cycle for the Suzuki-Miyaura coupling involves three main steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the organoboron compound, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst.[1]

II. Common Problems in Scale-Up Synthesis & Troubleshooting

Transitioning from a laboratory-scale procedure to a pilot or manufacturing scale often introduces a unique set of challenges. Several factors, including reaction kinetics, mass and heat transfer, and reagent stability, can significantly impact the yield, purity, and overall success of the synthesis.

FAQ 1: My reaction is sluggish or stalls completely. What are the likely causes and how can I fix it?

A slow or incomplete reaction is one of the most common issues in scaling up Suzuki-Miyaura couplings. Several factors can contribute to this problem:

  • Catalyst Deactivation: The palladium catalyst is the heart of the reaction, and its deactivation can halt the catalytic cycle.

    • Cause: Exposure to oxygen can lead to the oxidation of the active Pd(0) species.[2] Insufficiently inert conditions are a frequent culprit in large-scale setups.

    • Solution: Ensure all reaction vessels are thoroughly purged with an inert gas (nitrogen or argon) before adding reagents. Use degassed solvents and maintain a positive pressure of inert gas throughout the reaction.

    • Cause: The choice of phosphine ligand is crucial. Some ligands can degrade at higher temperatures or over extended reaction times.

    • Solution: For aryl chlorides, which are less reactive, more electron-rich and bulky phosphine ligands are often necessary to promote the oxidative addition step.[2] Consider ligands like SPhos or XPhos, which have shown robustness in challenging coupling reactions.[3]

  • Inefficient Mass Transfer: In large reactors, inadequate mixing can lead to localized concentration gradients and prevent the reactants from efficiently interacting with the catalyst.

    • Cause: As the reaction progresses, the formation of solid intermediates or byproducts can create a thick slurry, hindering effective stirring.[4]

    • Solution: Optimize the stirrer design and speed to ensure proper suspension of all components. In some cases, adjusting the solvent system to improve solubility may be necessary.

  • Boronic Acid Decomposition: Boronic acids can be unstable under certain conditions, leading to a loss of the key coupling partner.

    • Cause: Protodeboronation, the cleavage of the C-B bond, can occur in the presence of water and base, especially at elevated temperatures.

    • Solution: While some water is often beneficial for the Suzuki-Miyaura reaction, excessive amounts should be avoided. The choice of base is also critical; weaker bases like potassium carbonate are often preferred over stronger bases like sodium hydroxide to minimize boronic acid degradation.

Workflow for Troubleshooting a Stalled Reaction

Caption: Troubleshooting Decision Tree for a Stalled Suzuki-Miyaura Reaction.

FAQ 2: I'm observing significant impurity formation. What are the common side reactions and how can I minimize them?

Impurity profiles often change upon scale-up. Understanding the potential side reactions is key to developing effective control strategies.

  • Homocoupling of Boronic Acid: This is a common side reaction that leads to the formation of 4,4'-dichlorobiphenyl.

    • Cause: This is often promoted by the presence of oxygen and high catalyst loadings.

    • Solution: Meticulous control of the inert atmosphere is crucial.[2] Additionally, optimizing the catalyst loading to the lowest effective level can minimize this side reaction.

  • Protodeboronation: As mentioned earlier, this leads to the formation of chlorobenzene from 4-chlorophenylboronic acid.

    • Cause: Excess water, strong bases, and high temperatures can exacerbate this issue.

    • Solution: Carefully control the amount of water in the reaction mixture and use a milder base. Running the reaction at the lowest effective temperature can also be beneficial.

  • Reductive Dehalogenation: This side reaction results in the formation of 2-fluorobenzoic acid from the starting material.

    • Cause: This can occur in the presence of certain phosphine ligands and is often more prevalent at higher temperatures.

    • Solution: Screening different phosphine ligands can help identify a system that minimizes reductive dehalogenation. Temperature control is also a critical parameter.

Common Impurity Potential Cause(s) Recommended Mitigation Strategy
4,4'-DichlorobiphenylHomocoupling of 4-chlorophenylboronic acidStrict inert atmosphere, optimized (lower) catalyst loading
ChlorobenzeneProtodeboronation of 4-chlorophenylboronic acidControlled water content, use of a milder base, lower reaction temperature
2-Fluorobenzoic acidReductive dehalogenation of the starting materialLigand screening, optimized reaction temperature
FAQ 3: My product is difficult to purify, and I have high levels of residual palladium. What are the best practices for work-up and purification at scale?

Product isolation and purification can become a significant bottleneck in large-scale synthesis.

  • Work-up Procedure:

    • Problem: Emulsion formation during aqueous washes can make phase separations difficult and time-consuming.

    • Solution: Consider a solvent swap after the reaction is complete to a solvent that is less prone to emulsion formation. The addition of brine can also help to break up emulsions.

  • Palladium Removal:

    • Problem: Residual palladium in the final product is a major concern in the pharmaceutical industry due to strict regulatory limits.

    • Solution:

      • Crystallization: This is often the most effective and scalable method for removing palladium. A well-designed crystallization process can significantly reduce palladium levels.

      • Scavengers: If crystallization alone is insufficient, treatment of the product solution with a palladium scavenger (e.g., thiol-functionalized silica gel) can be effective.

      • Extraction: Acidic washes (e.g., with dilute HCl) can sometimes help to extract palladium salts into the aqueous phase.

  • Crystallization:

    • Problem: Difficulty in obtaining a crystalline product or the formation of an oil.

    • Solution: A systematic crystallization solvent screen is highly recommended. Anti-solvent crystallization, where a poor solvent is added to a solution of the product in a good solvent, is often a successful strategy. Seeding the crystallization with a small amount of pure product can also be beneficial.

III. Safety Considerations for Scale-Up

The Suzuki-Miyaura reaction is exothermic and requires careful management, especially at a larger scale.

  • Thermal Hazards: The reaction can generate a significant amount of heat, and a runaway reaction is a serious safety concern.[5][6]

    • Mitigation:

      • Calorimetry Studies: Perform reaction calorimetry (e.g., using a Reaction Calorimeter, RC1) to determine the heat of reaction and the maximum temperature of the synthesis reaction (MTSR).[6]

      • Controlled Addition: Add one of the reactants (e.g., the boronic acid or the base) slowly to the reaction mixture to control the rate of heat generation.

      • Adequate Cooling: Ensure the reactor has sufficient cooling capacity to handle the heat generated by the reaction.

  • Reagent Handling:

    • Boronic Acids: While generally considered to have low toxicity, they should still be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

    • Palladium Catalysts: Some palladium compounds can be sensitizers. Avoid inhalation of dust and skin contact.

    • Solvents: Use appropriate engineering controls (e.g., fume hoods) to minimize exposure to flammable and potentially toxic solvents.

IV. Analytical Monitoring

Effective in-process controls (IPCs) are essential for a successful and reproducible scale-up.

  • Reaction Monitoring:

    • Techniques: High-Performance Liquid Chromatography (HPLC) is the most common method for monitoring the progress of the reaction. It allows for the quantification of starting materials, product, and impurities. Thin-Layer Chromatography (TLC) can provide a quick qualitative assessment of the reaction progress.[7]

    • Frequency: Sample the reaction at regular intervals to track the conversion and impurity formation. This data is crucial for determining the optimal reaction time.

  • Product Quality Control:

    • Purity: Use HPLC to determine the purity of the final product.

    • Identity: Confirm the structure of the product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

    • Residual Solvents: Gas Chromatography (GC) is used to quantify any residual solvents in the final product.

    • Palladium Content: Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption (AA) spectroscopy are used to determine the final palladium concentration.

V. Experimental Protocol: Representative Suzuki-Miyaura Coupling

This protocol is a general guideline and should be optimized for your specific equipment and scale.

  • Reactor Setup:

    • Charge an appropriately sized, clean, and dry reactor with 5-bromo-2-fluorobenzoic acid (1.0 eq.) and 4-chlorophenylboronic acid (1.1-1.3 eq.).

    • Equip the reactor with a mechanical stirrer, a temperature probe, a reflux condenser, and an inlet for inert gas.

  • Inerting:

    • Purge the reactor with nitrogen or argon for at least 30 minutes to remove any oxygen.

  • Solvent and Base Addition:

    • Add a degassed solvent system (e.g., a mixture of toluene and water or 2-propanol and water).

    • Add a degassed aqueous solution of a base, such as potassium carbonate (2.0-3.0 eq.).

  • Catalyst Addition:

    • Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(OAc)2, 0.01-0.1 mol%) and the phosphine ligand (e.g., SPhos, 0.02-0.2 mol%).

  • Reaction:

    • Heat the reaction mixture to the desired temperature (typically 70-90 °C) with vigorous stirring.

    • Monitor the reaction progress by HPLC until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Separate the organic and aqueous phases.

    • Wash the organic phase with water and then with brine.

  • Purification:

    • Concentrate the organic phase under reduced pressure.

    • Perform a solvent swap to a suitable crystallization solvent.

    • Crystallize the product, filter the solid, and wash with a cold solvent.

    • Dry the product under vacuum to a constant weight.

Process Flow Diagram

Suzuki_Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Reagents Charge Reagents: 5-Bromo-2-fluorobenzoic acid 4-Chlorophenylboronic acid Inerting Inert Reactor (N2/Ar Purge) Reagents->Inerting Solvents_Base Add Degassed Solvents and Base Inerting->Solvents_Base Catalyst Add Pd Catalyst and Ligand Solvents_Base->Catalyst Heating Heat to 70-90°C with Stirring Catalyst->Heating Monitoring Monitor by HPLC Heating->Monitoring Monitoring->Heating Incomplete Workup Aqueous Work-up Phase Separation Monitoring->Workup Complete Crystallization Crystallization Workup->Crystallization Drying Drying Crystallization->Drying Final_Product Final Product: This compound Drying->Final_Product

Caption: General Process Flow for the Suzuki-Miyaura Synthesis.

VI. References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • ACS Publications. (2025, August 18). Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. Organic Process Research & Development. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid. Retrieved from

  • ResearchGate. (2025, August 7). A Novel and Facile Method for Synthesis of 2,4-Dichloro-3-Cyano-5-Fluorobenzoic Acid. Retrieved from [Link]

  • Quora. (2018, April 4). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Retrieved from [Link]

  • NIH National Library of Medicine. (n.d.). Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization. Retrieved from [Link]

  • Chemical.AI. (2025, September 22). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Retrieved from [Link]

  • Advion. (n.d.). SUZUKI REACTION MONITORING. Retrieved from [Link]

  • ACS Publications. (2018, February 1). Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Organic Process Research & Development. Retrieved from [Link]

  • ACS Publications. (n.d.). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. Retrieved from [Link]

  • AZoM. (2018, November 8). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. Retrieved from [Link]

  • NIH National Library of Medicine. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Retrieved from [Link]

  • NIH National Library of Medicine. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Retrieved from [Link]

  • ResearchGate. (n.d.). Evaluation of Potential Safety Hazards Associated with the Suzuki-Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Retrieved from [Link]

  • ResearchGate. (n.d.). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. Retrieved from [Link]

  • Vapourtec. (2023, August 9). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Retrieved from [Link]

  • Purdue University. (n.d.). Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions. Retrieved from [Link]

  • MDPI. (2017, May 9). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Palladium-catalyzed decarbonylative Suzuki–Miyaura cross-coupling of amides by carbon–nitrogen bond activation. Chemical Science. Retrieved from [Link]

  • Google Patents. (n.d.). Processes for producing 5-fluorobenzoic acids and their intermediates. Retrieved from

  • YouTube. (2011, October 3). Masking Boronic Acids for Suzuki Coupling. Retrieved from [Link]

  • Google Patents. (n.d.). A kind of preparation method of 4-amino-2-fluorobenzoic acid. Retrieved from

Sources

Validation & Comparative

A Researcher's Guide to Chemical Probe Evaluation: A Case Study on 5-(4-Chlorophenyl)-2-fluorobenzoic acid and Cyclooxygenase (COX) Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the evaluation of novel small molecules as potential chemical probes. We will use the compound 5-(4-Chlorophenyl)-2-fluorobenzoic acid as a practical case study. Given its structural resemblance to known anti-inflammatory agents, we will hypothesize its potential as a modulator of the cyclooxygenase (COX) pathway and outline the critical experiments required to validate this hypothesis, comparing its potential performance against well-established chemical probes.

The Imperative of Rigorous Chemical Probe Validation

The scientific community has established clear guidelines for what constitutes a high-quality chemical probe.[5] Key criteria include:

  • Potency: The compound should act at low concentrations, typically with an in vitro IC₅₀ or Kᵢ of less than 100 nM.[5]

  • Selectivity: The probe must exhibit a significant potency window (ideally >30-fold) against other related proteins.[5]

  • Cellular Activity: It must engage its target in a cellular context at a reasonable concentration (typically <1 µM).[3]

  • Mechanism of Action: There must be clear evidence of target engagement in cells, and the downstream functional effects should be consistent with modulation of the intended target.[2]

This guide will walk through a practical application of these principles.

The Subject Molecule: this compound

Our starting point is the molecule this compound.

Structure:

Caption: Simplified COX signaling pathway.

Selecting Comparator Chemical Probes

To properly evaluate our subject molecule, its performance must be benchmarked against well-characterized probes. For the COX pathway, we select:

  • Indomethacin: A potent, non-selective COX-1/COX-2 inhibitor. It serves as a benchmark for potent but non-isoform-specific inhibition.

  • Celecoxib: A highly selective COX-2 inhibitor. It is the standard for evaluating isoform selectivity. [6]* 4-Fluorobenzoic acid: A structurally related but biologically inactive control. [7]This is crucial to ensure that any observed activity is not a result of non-specific effects related to the basic chemical scaffold.

Probe NameTarget(s)Key Feature
Indomethacin COX-1 and COX-2Non-selective, potent inhibitor
Celecoxib COX-2 >> COX-1Gold-standard selective inhibitor
4-Fluorobenzoic acid None (inactive)Negative control
This compound Hypothesized: COX-1/COX-2Test Compound

The Validation Workflow: From Enzyme to Cell

A logical, stepwise approach is essential for probe validation. [8]We will proceed from direct enzymatic assays to more complex cell-based systems.

Validation_Workflow cluster_0 Step 1: Biochemical Assays cluster_1 Step 2: Cellular Assays cluster_2 Step 3: Data Synthesis Biochem_COX1 COX-1 Inhibition Assay IC50_Selectivity Determine IC50 Values & Selectivity Index Biochem_COX1->IC50_Selectivity Biochem_COX2 COX-2 Inhibition Assay Biochem_COX2->IC50_Selectivity Cell_Culture LPS-Stimulated Macrophage Culture IC50_Selectivity->Cell_Culture PGE2_Assay Measure PGE2 Production (e.g., ELISA, HTRF) Cell_Culture->PGE2_Assay Cell_IC50 Determine Cellular IC50 PGE2_Assay->Cell_IC50 Comparison Compare to Benchmark Probes Cell_IC50->Comparison Conclusion Validate/Reject as a Chemical Probe Comparison->Conclusion

Caption: Experimental workflow for chemical probe validation.

Experimental Protocol 1: In Vitro COX Inhibition Assay

This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of purified COX-1 and COX-2. [9][10]Many commercial kits are available for this purpose, often monitoring the peroxidase component of COX activity. [11][12] Objective: To determine the half-maximal inhibitory concentration (IC₅₀) for our test compound against both COX-1 and COX-2.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of this compound (and control compounds) in DMSO (e.g., 10 mM).

    • Reconstitute purified human recombinant COX-1 and COX-2 enzymes in the provided assay buffer.

    • Prepare the substrate (arachidonic acid) and probe (e.g., Amplex™ Red) solutions as per the manufacturer's protocol. [11]2. Assay Plate Setup (96-well, black, flat-bottom):

    • Add 80 µL of COX Assay Buffer to all wells.

    • Add 10 µL of diluted enzyme (COX-1 or COX-2) to the appropriate wells.

    • Add 10 µL of the test compound dilutions (in duplicate or triplicate), ranging from 1 nM to 100 µM. Include "vehicle only" (DMSO) and "no enzyme" controls.

    • Incubate for 15 minutes at 37°C to allow for compound binding.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 10 µL of the Arachidonic Acid/Probe mixture to all wells.

    • Immediately place the plate in a fluorescence plate reader.

    • Measure fluorescence (e.g., λex=535 nm / λem=590 nm) every minute for 15-20 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

    • Normalize the rates relative to the vehicle control (100% activity) and no enzyme control (0% activity).

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Experimental Protocol 2: Cellular PGE2 Production Assay

This assay measures the compound's ability to inhibit COX activity within a relevant cellular context. [13]Murine macrophages (e.g., RAW 264.7) are commonly used, as they can be stimulated with lipopolysaccharide (LPS) to induce robust COX-2 expression and subsequent PGE2 production. [14] Objective: To determine the cellular IC₅₀ for the inhibition of PGE2 production.

Methodology:

  • Cell Culture and Stimulation:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.

    • Treat the cells with LPS (1 µg/mL) for 16-24 hours to induce COX-2 expression.

  • Compound Treatment:

    • Remove the culture medium.

    • Add fresh medium containing serial dilutions of the test compound (and controls) to the cells.

    • Incubate for 1 hour at 37°C.

  • PGE2 Production:

    • Add arachidonic acid (10 µM) to the wells to provide the substrate for PGE2 synthesis.

    • Incubate for an additional 30 minutes.

  • Quantification of PGE2:

    • Carefully collect the cell culture supernatant from each well.

    • Quantify the concentration of PGE2 in the supernatant using a commercially available ELISA or HTRF assay kit. [15][16]These kits typically involve competition between the PGE2 in the sample and a labeled PGE2 tracer for a specific antibody. [15]5. Data Analysis:

    • Generate a standard curve using the provided PGE2 standards.

    • Calculate the concentration of PGE2 in each sample.

    • Normalize the results to the LPS-stimulated, vehicle-treated control (100% production).

    • Plot the percent inhibition of PGE2 production versus the log of the inhibitor concentration and fit the data to determine the cellular IC₅₀.

Synthesizing the Data: A Comparative Analysis

After executing the experiments, the data must be compiled and analyzed. The goal is to see how our test compound measures up to the established criteria and benchmark probes.

Hypothetical Results Table:

CompoundCOX-1 IC₅₀ (nM)COX-2 IC₅₀ (nM)Selectivity Index (COX-1/COX-2)Cellular PGE2 IC₅₀ (nM)
Indomethacin15250.630
Celecoxib30003010050
4-Fluorobenzoic acid>100,000>100,000N/A>100,000
This compound 50 800 0.0625 150

Interpretation of Hypothetical Results:

Based on this hypothetical data, this compound is a potent inhibitor of COX-1 in a biochemical assay (IC₅₀ = 50 nM) and shows moderate activity in a cellular context (150 nM). However, it is significantly less potent against COX-2 and shows a strong preference for COX-1 (Selectivity Index < 1).

Conclusion: To Probe or Not to Probe?

A chemical probe is defined by its context of use. Based on our hypothetical results:

  • As a selective COX-2 probe: This compound would be unsuitable . Its potency and selectivity for COX-2 are far inferior to Celecoxib. Using it to study COX-2-specific functions would be highly misleading.

  • As a selective COX-1 probe: The compound shows promise. It is potent against COX-1 (50 nM) with a greater than 10-fold selectivity over COX-2. Its cellular activity is also within an acceptable range for a probe.

  • As a general research tool: The compound demonstrates clear biological activity. Further characterization, such as broad kinase panel screening and ADME-Tox profiling, would be necessary to understand any potential off-target effects before it could be confidently used to probe COX-1 dependent biology in more complex systems.

This case study demonstrates that a structured validation workflow is not merely a checklist but a critical scientific process. It allows researchers to move from a simple chemical structure to a well-characterized tool, ensuring that the biological insights gained are both accurate and reproducible.

References

  • EFMC Best Practices for Validating Chemical Probes. European Federation for Medicinal Chemistry and Chemical Biology. [Link]

  • Lo, J. H., Oltman, C. G., Crews, B. C., et al. (2022). Discovery of a Redox-Activatable Chemical Probe for Detection of Cyclooxygenase-2 in Cells and Animals. ACS Chemical Biology, 17(7), 1714–1722. [Link]

  • Request PDF: Discovery of a Redox-Activatable Chemical Probe for Detection of Cyclooxygenase-2 in Cells and Animals. ResearchGate. [Link]

  • Uddin, M. J., Lo, J. H., Oltman, C. G., et al. (2022). Discovery of a Redox-Activatable Chemical Probe for Detection of Cyclooxygenase-2 in Cells and Animals. National Institutes of Health. [Link]

  • Rowlinson, S. W., Kiefer, J. R., Prusakiewicz, J. J., et al. (2003). In vitro assays for cyclooxygenase activity and inhibitor characterization. PubMed. [Link]

  • In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Jove. [Link]

  • Best Practices for Chemical Probes. (2016). Alto Predict. [Link]

  • Discovery of a Redox-Activatable Chemical Probe for Detection of Cyclooxygenase-2 in Cells and Animals. Vanderbilt University. [Link]

  • Vu, V., Szewczyk, M. M., Nie, D. Y., et al. (2022). Validating Small Molecule Chemical Probes for Biological Discovery. Annual Reviews. [Link]

  • Müller, S., et al. (2023). Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes. Journal of Medicinal Chemistry. [Link]

  • Characterization of novel chemical biology probes for CK1. ResearchGate. [Link]

  • Li, X., et al. (2018). A novel near-infrared fluorescent probe for monitoring cyclooxygenase-2 in inflammation and tumor. PubMed. [Link]

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A Comparative Guide to the Biological Activity of 5-(4-Chlorophenyl)-2-fluorobenzoic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Biphenyl Scaffolds

5-(4-Chlorophenyl)-2-fluorobenzoic acid is a biphenyl carboxylic acid derivative, a structural motif prevalent in a variety of biologically active compounds. The spatial arrangement of the two phenyl rings, combined with the electronic properties of the halogen substituents and the acidic nature of the carboxylic acid group, suggests its potential as a modulator of various biological pathways. While comprehensive, direct comparative studies on a series of this compound analogs are not extensively available in the public domain, by examining structurally related compounds, we can infer potential biological activities and structure-activity relationships (SAR). This guide will explore the plausible therapeutic applications of this class of compounds, focusing on their potential as anti-inflammatory and anticancer agents, supported by data from analogous structures.

Hypothesized Biological Activities and Mechanisms of Action

Based on the biological activities of structurally similar biphenyl and benzoic acid derivatives, analogs of this compound are likely to exhibit anti-inflammatory and anticancer properties.

Anti-inflammatory Activity: Targeting Cyclooxygenase (COX) Enzymes

Many non-steroidal anti-inflammatory drugs (NSAIDs) are acidic compounds that function by inhibiting cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins, mediators of inflammation and pain[1]. The structure of this compound shares features with known selective COX-2 inhibitors, which often possess a diaryl heterocyclic or vicinal diaryl substitution pattern[1][2]. The two phenyl rings can mimic the binding of arachidonic acid in the active site of COX enzymes. The presence of a sulfonamide or a similar polar group on one of the phenyl rings is a common feature of selective COX-2 inhibitors[2]. While the parent compound lacks a sulfonamide group, modifications to include one could enhance COX-2 selectivity.

Signaling Pathway: COX-2 Mediated Prostaglandin Synthesis

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 PGG2 Prostaglandin G2 (PGG2) COX2->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Lead_Compound 5-(4-Chlorophenyl)-2-fluorobenzoic Acid Analogs Lead_Compound->COX2 Inhibition

Caption: Hypothesized inhibition of the COX-2 pathway by this compound analogs.

Anticancer Activity: Multiple Potential Targets

The biphenyl scaffold is also present in numerous anticancer agents. The potential anticancer activity of this compound analogs could be mediated through various mechanisms, including:

  • Inhibition of cell proliferation: Many fluorinated and chlorinated phenyl-containing compounds have demonstrated cytotoxic effects against various cancer cell lines[3][4].

  • Induction of apoptosis: The presence of halogenated phenyl rings can contribute to the induction of programmed cell death in cancer cells.

  • Enzyme inhibition: Besides COX-2, which is also a target in some cancers, other enzymes crucial for cancer cell survival could be inhibited.

Structure-Activity Relationship (SAR) Insights from Related Compounds

While a direct SAR for a series of this compound analogs is not available, we can extrapolate from related structures.

For Anti-inflammatory Activity (COX-2 Inhibition):
Structural Modification on Related ScaffoldsObserved Effect on COX-2 InhibitionReference
Presence of a p-sulfonamide or p-methylsulfonyl group on one phenyl ringGenerally increases COX-2 selectivity and potency.[1][2]
Halogen substitution on the phenyl ringsChloro and fluoro substituents are often well-tolerated and can enhance activity.[3][5]
Nature of the central ring in diaryl heterocyclesA five-membered heterocyclic core is common in selective COX-2 inhibitors.[2]
Acidity of the moleculeA carboxylic acid or a bioisostere is often required for binding to the active site.[1]
For Anticancer Activity:
Structural Modification on Related ScaffoldsObserved Effect on Anticancer ActivityReference
Presence and position of halogensChloro and fluoro substituents can enhance anticancer activity. Their position on the phenyl ring influences potency.[3][4]
Modifications of the carboxylic acid groupEsterification or amidation can alter activity and cellular uptake.
Introduction of additional heterocyclic ringsCan lead to compounds with potent antiproliferative effects.[4]

Experimental Protocols for Biological Evaluation

To assess the biological activity of novel this compound analogs, the following experimental workflows are recommended.

Experimental Workflow: Screening for Anti-inflammatory and Anticancer Activity

Experimental_Workflow cluster_0 In Vitro Assays cluster_1 In Vivo Models COX_Assay COX-1/COX-2 Inhibition Assay Carrageenan_Edema Carrageenan-Induced Paw Edema (Rat Model) COX_Assay->Carrageenan_Edema MTT_Assay MTT Cell Viability Assay (Cancer Cell Lines) Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI Staining) MTT_Assay->Apoptosis_Assay Xenograft_Model Cancer Xenograft Model (Mouse Model) Apoptosis_Assay->Xenograft_Model SAR_Analysis Structure-Activity Relationship Analysis Carrageenan_Edema->SAR_Analysis Xenograft_Model->SAR_Analysis Compound_Synthesis Synthesis of Analogs Compound_Synthesis->COX_Assay Compound_Synthesis->MTT_Assay Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: A general workflow for the biological evaluation of this compound analogs.

Detailed Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This protocol is based on the principle of measuring the conversion of arachidonic acid to prostaglandin E2 (PGE2) by recombinant human COX-1 and COX-2 enzymes.

  • Enzyme and Substrate Preparation:

    • Recombinant human COX-1 and COX-2 enzymes are commercially available. Prepare enzyme solutions in Tris-HCl buffer (pH 8.0) containing glutathione and hematin.

    • Prepare a stock solution of arachidonic acid in ethanol.

  • Assay Procedure:

    • In a 96-well plate, add the test compounds (analogs of this compound) at various concentrations. Include a vehicle control (e.g., DMSO) and a known COX inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) as a positive control.

    • Add the COX-1 or COX-2 enzyme solution to each well and incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding the arachidonic acid substrate.

    • Incubate for 10 minutes at 37°C.

    • Stop the reaction by adding a solution of HCl.

  • Quantification of PGE2:

    • The amount of PGE2 produced is quantified using a commercially available Prostaglandin E2 EIA Kit.

    • Follow the manufacturer's instructions for the EIA assay.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration compared to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the compound concentration.

Detailed Protocol: MTT Cell Viability Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Culture:

    • Culture human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon) in appropriate media supplemented with fetal bovine serum and antibiotics.

    • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Assay Procedure:

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds for 48-72 hours. Include a vehicle control and a known anticancer drug (e.g., doxorubicin) as a positive control.

    • After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The MTT is reduced by metabolically active cells to form insoluble formazan crystals.

    • Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) from the dose-response curve.

Conclusion and Future Directions

While direct experimental data on a series of this compound analogs is limited, the analysis of structurally related compounds strongly suggests their potential as anti-inflammatory and anticancer agents. The biphenyl scaffold with halogen substitutions provides a promising starting point for the design of novel therapeutics. Future research should focus on the systematic synthesis and biological evaluation of a library of these analogs to establish a clear structure-activity relationship. Key modifications could include the introduction of a sulfonamide or methylsulfonyl group to enhance COX-2 selectivity, and variations in the substitution pattern on both phenyl rings to optimize anticancer potency. The experimental protocols outlined in this guide provide a robust framework for such investigations, which could lead to the discovery of novel and effective therapeutic agents.

References

  • Abdellatif, K. R. A., et al. (2015). Design, synthesis, and biological evaluation of novel thiazolidinone derivatives as selective COX-2 inhibitors. Bioorganic & Medicinal Chemistry, 23(15), 4579-4588.
  • Chi, Y. H., et al. (2021). Discovery and synthesis of a pyrimidine-based aurora kinase inhibitor to reduce levels of MYC oncoproteins. Journal of Medicinal Chemistry, 64(12), 7312-7330.
  • Anticancer activity and anti-inflammatory studies of 5-aryl-1,4-benzodiazepine derivatives. (2012). Anticancer Agents in Medicinal Chemistry, 12(6), 611-618.
  • Anticancer properties of 5Z-(4-fluorobenzylidene)-2-(4-hydroxyphenylamino)-thiazol-4-one. (2019). Scientific Reports, 9(1), 10769.
  • Wilkerson, W. W., et al. (1994). Antiinflammatory 4,5-diarylpyrroles: synthesis and QSAR. Journal of Medicinal Chemistry, 37(7), 988-998.
  • Saraf, P., et al. (2022). Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity. RSC Medicinal Chemistry, 13(10), 1255-1271.
  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. (2012). Pharmaceutical and Biomedical Research, 1(1), 1-19.
  • Talley, J. J., et al. (2000). 4-[5-Methyl-3-phenylisoxazol-4-yl]-benzenesulfonamide, valdecoxib: a potent and selective inhibitor of COX-2. Journal of Medicinal Chemistry, 43(5), 775-777.
  • Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). (2017). Future Medicinal Chemistry, 9(12), 1459-1487.

Sources

Validating the Efficacy of Novel 5-(4-Chlorophenyl)-2-fluorobenzoic Acid Derivatives as Selective COX-2 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of anti-inflammatory drug discovery, the quest for potent and selective cyclooxygenase-2 (COX-2) inhibitors remains a significant endeavor. Selective COX-2 inhibition offers the potential for effective anti-inflammatory and analgesic effects with a reduced risk of the gastrointestinal side effects associated with non-selective non-steroidal anti-inflammatory drugs (NSAIDs) that also inhibit cyclooxygenase-1 (COX-1). This guide provides a comprehensive framework for validating the efficacy of novel therapeutic candidates derived from 5-(4-Chlorophenyl)-2-fluorobenzoic acid.

This core structure serves as a versatile scaffold for the synthesis of various diaryl heterocyclic compounds, a class of molecules known to exhibit potent COX-2 inhibitory activity. For the purpose of this guide, we will explore a hypothetical series of derivatives and compare their potential efficacy against a well-established selective COX-2 inhibitor, Celecoxib. The methodologies and principles outlined herein are designed to provide researchers and drug development professionals with a robust, self-validating system for preclinical evaluation.

Comparative Efficacy Analysis: A Data-Driven Approach

The initial validation of novel compounds hinges on a direct comparison with existing standards. In this context, Celecoxib serves as an appropriate benchmark due to its well-characterized COX-2 selectivity and extensive clinical data. The primary in vitro measure of efficacy for this class of compounds is the half-maximal inhibitory concentration (IC50) against COX-1 and COX-2 enzymes. A higher COX-2/COX-1 IC50 ratio indicates greater selectivity for COX-2.

Table 1: Comparative In Vitro Efficacy of Hypothetical Derivatives vs. Celecoxib

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
Hypothetical Derivative A >1000.25>400
Hypothetical Derivative B 500.5100
Hypothetical Derivative C 150.05300
Celecoxib (Reference) 150.04375

Note: Data for hypothetical derivatives are for illustrative purposes. Actual experimental values would be generated using the protocols outlined below.

Experimental Protocols for Efficacy Validation

A rigorous and reproducible experimental workflow is paramount for generating high-quality, trustworthy data. The following protocols describe the key assays for determining COX-1 and COX-2 inhibition.

In Vitro COX-1/COX-2 Inhibition Assay (Enzyme-Based)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified COX-1 and COX-2.

Principle: The peroxidase activity of the COX enzyme is utilized to catalyze the oxidation of a chromogenic substrate, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), by prostaglandin G2 (PGG2) produced from arachidonic acid. The rate of color development is inversely proportional to the inhibitory activity of the test compound.

Step-by-Step Protocol:

  • Enzyme Preparation: Reconstitute purified ovine COX-1 and human recombinant COX-2 enzymes in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing a heme cofactor.

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Serially dilute the stock solution to obtain a range of concentrations for IC50 determination.

  • Assay Reaction: In a 96-well plate, combine the enzyme, a pre-incubation buffer, and the test compound or vehicle control (DMSO). Incubate for a specified period (e.g., 15 minutes) at room temperature to allow for compound-enzyme interaction.

  • Initiation of Reaction: Add arachidonic acid (the substrate) and the chromogenic substrate (TMPD) to initiate the reaction.

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 595 nm) over time using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Plot the percentage of inhibition against the compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Self-Validation Checkpoint: A known COX-2 inhibitor (e.g., Celecoxib) and a non-selective NSAID (e.g., Indomethacin) should be run in parallel as positive controls to ensure the assay is performing as expected.

Cellular Assay for COX-2 Inhibition (LPS-Stimulated Macrophages)

This assay assesses the ability of a compound to inhibit COX-2 activity in a more physiologically relevant cellular context.

Principle: Lipopolysaccharide (LPS) is used to induce the expression of COX-2 in a macrophage cell line (e.g., RAW 264.7). The production of prostaglandin E2 (PGE2), a primary product of COX-2 activity, is then measured in the presence and absence of the test compound.

Step-by-Step Protocol:

  • Cell Culture: Culture RAW 264.7 macrophages in appropriate media until they reach a suitable confluency.

  • Cell Plating: Seed the cells into 24-well plates and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound or vehicle control for a defined period (e.g., 1 hour).

  • COX-2 Induction: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce COX-2 expression and activity.

  • Sample Collection: After a suitable incubation period (e.g., 18-24 hours), collect the cell culture supernatant.

  • PGE2 Measurement: Quantify the concentration of PGE2 in the supernatant using a commercially available ELISA kit.

  • Data Analysis: Calculate the percentage of PGE2 inhibition for each compound concentration and determine the IC50 value.

Self-Validation Checkpoint: A western blot analysis for COX-2 expression should be performed to confirm that the test compounds are not merely inhibiting the induction of the enzyme but its activity.

Visualizing the Scientific Rationale

Diagrams are essential for conveying complex biological and experimental workflows.

G cluster_0 Upstream Signaling cluster_1 Cyclooxygenase (COX) Pathway cluster_2 Downstream Effects cluster_3 Point of Intervention Inflammatory Stimuli Inflammatory Stimuli cPLA2 cPLA2 Inflammatory Stimuli->cPLA2 Membrane Phospholipids Membrane Phospholipids Membrane Phospholipids->cPLA2 hydrolysis Arachidonic Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic Acid->COX1 COX2 COX-2 (Inducible) Arachidonic Acid->COX2 cPLA2->Arachidonic Acid PGG2 PGG2 COX1->PGG2 COX2->PGG2 PGH2 PGH2 PGG2->PGH2 Prostaglandins (PGE2, etc.) Prostaglandins (PGE2, etc.) PGH2->Prostaglandins (PGE2, etc.) Physiological Functions\n(e.g., GI protection) Physiological Functions (e.g., GI protection) Prostaglandins (PGE2, etc.)->Physiological Functions\n(e.g., GI protection) Pathological Functions\n(Inflammation, Pain) Pathological Functions (Inflammation, Pain) Prostaglandins (PGE2, etc.)->Pathological Functions\n(Inflammation, Pain) Novel Derivatives Novel Derivatives Novel Derivatives->COX2 Selective Inhibition

Caption: The Arachidonic Acid Cascade and the Role of Selective COX-2 Inhibitors.

G cluster_0 Preparation cluster_1 Experimental Execution cluster_2 Data Analysis A Synthesize & Purify Novel Derivatives B Prepare Stock Solutions (DMSO) A->B C Culture RAW 264.7 Macrophages D Seed Cells in 24-well Plates C->D E Pre-treat with Derivatives/Controls D->E F Induce COX-2 with LPS E->F G Incubate (18-24h) F->G H Collect Supernatant G->H I Quantify PGE2 (ELISA) H->I J Calculate % Inhibition I->J K Determine IC50 Values J->K L Compare to Celecoxib K->L

Caption: Workflow for the Cellular COX-2 Inhibition Assay.

Conclusion

The validation of novel this compound derivatives as selective COX-2 inhibitors requires a systematic and comparative approach. By employing standardized in vitro and cellular assays, and by benchmarking against established drugs like Celecoxib, researchers can generate the robust data necessary to support further preclinical and clinical development. The experimental and analytical framework presented in this guide provides a clear path for assessing the therapeutic potential of this promising class of compounds.

References

  • Meade, E. A., Smith, W. L., & DeWitt, D. L. (1993). Differential inhibition of prostaglandin endoperoxide synthase (cyclooxygenase) isozymes by aspirin and other non-steroidal anti-inflammatory drugs. Journal of Biological Chemistry, 268(9), 6610–6614. [Link]

  • Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs. Nature New Biology, 231(25), 232–235. [Link]

  • Penning, T. D., Talley, J. J., Bertenshaw, S. R., Carter, J. S., Collins, P. W., Docter, S., ... & Isakson, P. C. (1997). Synthesis and biological evaluation of the 1, 5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl] benzenesulfonamide (celecoxib). Journal of medicinal chemistry, 40(9), 1347-1365. [Link]

comparative study of different synthetic routes to 5-(4-Chlorophenyl)-2-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 5-(4-Chlorophenyl)-2-fluorobenzoic Acid

This compound is a crucial building block in the synthesis of pharmaceuticals and advanced materials. Its biaryl structure, featuring a fluorinated benzoic acid and a chlorinated phenyl ring, imparts unique physicochemical properties that are highly sought after in drug discovery. The fluorine atom can enhance metabolic stability and binding affinity, while the carboxylic acid group serves as a versatile handle for further molecular elaboration. Consequently, robust and efficient synthesis of this compound is of paramount importance to researchers in both academic and industrial settings. This guide provides an in-depth comparative analysis of the most prevalent synthetic strategies, offering field-proven insights into their respective methodologies, advantages, and limitations.

Overview of Primary Synthetic Strategies

The core chemical challenge in synthesizing this compound lies in the formation of the carbon-carbon bond between the two aromatic rings. The three primary strategies evaluated in this guide are:

  • Suzuki-Miyaura Cross-Coupling: A modern, palladium-catalyzed reaction that has become the industry standard for biaryl synthesis due to its mild conditions and high functional group tolerance.

  • Ullmann Biaryl Coupling: A classical, copper-catalyzed method that, despite its historical significance, often requires harsh reaction conditions.

  • Grignard Reagent-Based Synthesis: A traditional organometallic approach involving the formation of a Grignard reagent followed by coupling or carboxylation.

This guide will delve into the mechanistic underpinnings and practical execution of each route, supported by experimental data and protocols.

Route 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed reaction between an organoboron compound and an organohalide.[1] For the synthesis of our target molecule, this typically involves the coupling of 5-bromo-2-fluorobenzoic acid with 4-chlorophenylboronic acid.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction is well-established and proceeds through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 5-bromo-2-fluorobenzoic acid, forming a Pd(II) complex.

  • Transmetalation: The boron-containing reagent (4-chlorophenylboronic acid) transfers its organic group to the palladium center, facilitated by a base. This is often the rate-determining step.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst.

The choice of a palladium catalyst, ligand, base, and solvent system is critical for optimizing the reaction yield and minimizing side products. The use of aqueous base (e.g., K₂CO₃ or K₃PO₄) is common, as it facilitates the transmetalation step and is environmentally benign.[2]

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • 5-Bromo-2-fluorobenzoic acid (1.0 eq)

  • 4-Chlorophenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

  • Potassium Carbonate (K₂CO₃) (3.0 eq)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 5-bromo-2-fluorobenzoic acid (1.0 eq), 4-chlorophenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Purge the flask with an inert gas (e.g., nitrogen or argon).

  • Add 1,4-dioxane and water in a 4:1 ratio to the flask.

  • To the stirred suspension, add tetrakis(triphenylphosphine)palladium(0) (0.03 eq).

  • Heat the reaction mixture to 90-100 °C and maintain for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature and dilute with water.

  • Acidify the aqueous solution with 2M HCl to a pH of ~2, which will precipitate the crude product.

  • Filter the solid, wash with cold water, and dry under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Logical Workflow: Suzuki-Miyaura Synthesis

Suzuki_Workflow reagents 1. Combine Reactants (Aryl Halide, Boronic Acid, Base) setup 2. Inert Atmosphere (Purge with N2/Ar) reagents->setup solvent 3. Add Solvents (Dioxane/Water) setup->solvent catalyst 4. Add Catalyst (Pd(PPh3)4) solvent->catalyst reaction 5. Heat & Stir (90-100°C, 12-16h) catalyst->reaction workup 6. Cool & Acidify (Dilute, add HCl) reaction->workup purify 7. Isolate & Purify (Filter, Recrystallize) workup->purify product Final Product purify->product

Caption: Workflow for Suzuki-Miyaura Synthesis.

Route 2: Ullmann Biaryl Coupling

The Ullmann reaction is a classic method for synthesizing biaryl compounds through the copper-mediated coupling of two aryl halides.[3] While it has largely been superseded by palladium-catalyzed methods, it remains a viable, albeit more demanding, alternative.

Mechanistic Rationale

The traditional Ullmann reaction involves the reaction of an aryl halide with a stoichiometric amount of copper powder at high temperatures.[4] The mechanism is thought to involve the formation of an organocopper intermediate, which then undergoes coupling.[3] Modern variations may use catalytic amounts of copper salts with ligands to facilitate the reaction under milder conditions. However, the reaction generally requires high temperatures (often >150 °C) and polar aprotic solvents like DMF or NMP. A key limitation is the potential for self-coupling, leading to a mixture of products if two different aryl halides are used.

Conceptual Protocol: Ullmann Coupling

Materials:

  • 5-Bromo-2-fluorobenzoic acid (1.0 eq)

  • 1-Chloro-4-iodobenzene (as a more reactive coupling partner than chlorobenzene) (1.5 eq)

  • Copper powder (or Copper(I) iodide) (2.0 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Dimethylformamide (DMF)

Procedure:

  • In a reaction vessel, combine 5-bromo-2-fluorobenzoic acid, 1-chloro-4-iodobenzene, potassium carbonate, and copper powder.

  • Add anhydrous DMF as the solvent.

  • Heat the mixture to a high temperature (e.g., 160-180 °C) under an inert atmosphere.

  • Maintain the reaction for an extended period (18-24 hours), monitoring for product formation.

  • After cooling, the reaction mixture is typically quenched with aqueous acid.

  • The product is extracted with an organic solvent.

  • Purification is often challenging due to the presence of copper residues and side products and may require column chromatography.

Route 3: Grignard Reagent-Based Synthesis

The Grignard reaction is a cornerstone of organic synthesis for C-C bond formation. A plausible, though less direct, route to the target molecule involves the formation of a biphenyl Grignard reagent followed by carboxylation.

Mechanistic Rationale

This multi-step approach first requires the synthesis of a suitable biphenyl halide. For instance, 4-bromo-4'-chlorobiphenyl could be synthesized via a Suzuki or Ullmann coupling. This intermediate is then reacted with magnesium metal in an anhydrous ether solvent to form the Grignard reagent.[5] This potent nucleophile is then reacted with solid carbon dioxide (dry ice), followed by an acidic workup, to install the carboxylic acid group. The primary challenges with this route are the multi-step nature and the stringent anhydrous conditions required for the formation and reaction of the Grignard reagent.

Conceptual Protocol: Grignard Carboxylation

Materials:

  • 4-Bromo-4'-chlorobiphenyl (1.0 eq)

  • Magnesium turnings (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine (a small crystal for initiation)

  • Carbon Dioxide (solid, dry ice)

  • Hydrochloric Acid (1M)

Procedure:

  • Grignard Formation: Flame-dry all glassware and cool under an inert atmosphere. Add magnesium turnings and a crystal of iodine to a flask. Add a solution of 4-bromo-4'-chlorobiphenyl in anhydrous THF dropwise to initiate the reaction. Once initiated, add the remaining solution and reflux until the magnesium is consumed.

  • Carboxylation: Cool the freshly prepared Grignard reagent to -78 °C. In a separate flask, add a large excess of crushed dry ice. Slowly transfer the Grignard solution onto the dry ice with vigorous stirring.

  • Work-up: Allow the mixture to warm to room temperature. Quench the reaction by slowly adding 1M HCl.

  • Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by recrystallization or column chromatography.

Logical Workflow: Grignard Synthesis

Grignard_Workflow cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Carboxylation & Work-up reagents 1. Combine Mg & Biphenyl Halide (Anhydrous THF) initiation 2. Initiate & Reflux (Iodine crystal) reagents->initiation grignard Grignard Reagent initiation->grignard carboxylation 3. React with Dry Ice (-78°C) grignard->carboxylation workup 4. Acidic Work-up (1M HCl) carboxylation->workup purify 5. Extract & Purify workup->purify product Final Product purify->product

Sources

A Comparative Guide to the Validation of a New Stability-Indicating HPLC Method for 5-(4-Chlorophenyl)-2-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of a novel stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of 5-(4-Chlorophenyl)-2-fluorobenzoic acid. This compound is a key intermediate in pharmaceutical synthesis, and ensuring its purity and stability is paramount. This document contrasts a newly developed method with a hypothetical existing method, offering insights into the rationale behind experimental design and acceptance criteria, grounded in regulatory expectations.

The validation process detailed herein adheres to the principles outlined by the International Council for Harmonisation (ICH) in its Q2(R2) guidelines, as well as guidance from the U.S. Food and Drug Administration (FDA) and the United States Pharmacopeia (USP).[1][2][3][4][5] The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[6]

The Analytical Challenge and Methodological Advancement

The accurate quantification of this compound presents a typical analytical challenge in pharmaceutical development. The presence of process-related impurities and potential degradants necessitates a highly specific and robust analytical method. Traditional reversed-phase HPLC methods may offer adequate separation, but advancements in column chemistries and mobile phase strategies can lead to improved resolution, shorter run times, and enhanced sensitivity.

This guide details the validation of a new HPLC method that leverages a modern stationary phase for superior selectivity and compares it against a more traditional C18-based method. The physicochemical properties of this compound, an aromatic carboxylic acid, inform the selection of chromatographic conditions.[7][8][9] Its acidic nature suggests that a low pH mobile phase will suppress ionization and improve peak shape.[10]

The Validation Workflow: A Visual Overview

The validation of an analytical method is a systematic process. The following diagram illustrates the interconnectedness of the various validation parameters that will be assessed.

Validation_Workflow cluster_0 Method Development cluster_1 Method Validation Dev Method Optimization Specificity Specificity & Forced Degradation Dev->Specificity Establishes Separation Linearity Linearity & Range Specificity->Linearity Confirms Quantitation Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Linearity->Precision LOD_LOQ LOD & LOQ Linearity->LOD_LOQ Accuracy->Precision Robustness Robustness Precision->Robustness Robustness->Dev Feedback for Optimization

Caption: A flowchart of the analytical method validation process.

Comparative Method Parameters

The following table outlines the chromatographic conditions for both the new and existing HPLC methods.

ParameterNew HPLC MethodExisting HPLC MethodRationale for Change
Column Ascentis® Express Phenyl-Hexyl (100 x 4.6 mm, 2.7 µm)Standard C18 (150 x 4.6 mm, 5 µm)The phenyl-hexyl phase offers alternative selectivity for aromatic compounds through pi-pi interactions, potentially improving resolution from closely related impurities. The smaller particle size enhances efficiency and allows for faster analysis.[11][12]
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileA: 0.1% Phosphoric Acid in WaterB: AcetonitrileFormic acid is a volatile buffer, making the method compatible with mass spectrometry (LC-MS) for peak identification if needed.[11]
Gradient 50-90% B in 10 minutes40-80% B in 15 minutesThe optimized gradient on the more efficient column reduces the overall run time.[12]
Flow Rate 1.2 mL/min1.0 mL/minA higher flow rate is possible with the shorter column, contributing to a faster analysis.[13]
Detection UV at 254 nmUV at 254 nmNo change in detection wavelength as it is appropriate for the analyte's chromophore.
Column Temp. 35 °C30 °CElevated temperature can improve peak shape and reduce viscosity, but must be controlled for robustness.

Validation Parameters: Protocols and Data

The following sections detail the experimental protocols and present comparative data for each validation parameter.

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.[6][14] Forced degradation studies are crucial for developing and demonstrating the specificity of stability-indicating methods.[15][16]

Experimental Protocol:

  • Sample Preparation: Prepare solutions of this compound at a concentration of 1 mg/mL.

  • Stress Conditions: Subject the solutions to the following stress conditions as recommended by ICH guidelines:[17]

    • Acid Hydrolysis: 0.1 N HCl at 60°C for 4 hours.

    • Base Hydrolysis: 0.1 N NaOH at 60°C for 4 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: 80°C for 48 hours (solid state).

    • Photolytic Degradation: Expose to 1.2 million lux hours of visible light and 200 watt-hours/m² of UV light.

  • Analysis: Analyze the stressed samples, along with an unstressed control, using both the new and existing HPLC methods.

  • Evaluation: Assess the peak purity of the main analyte peak using a photodiode array (PDA) detector. Ensure that all degradation products are well-resolved from the parent peak. A target degradation of 5-20% is generally considered appropriate.[17][18]

Comparative Data:

Stress ConditionNew Method: % DegradationNew Method: Resolution (Analyte vs. Closest Degradant)Existing Method: % DegradationExisting Method: Resolution (Analyte vs. Closest Degradant)
Acid Hydrolysis12.52.812.21.9
Base Hydrolysis18.23.518.52.1
Oxidation8.9> 4.09.12.5
Thermal5.3> 4.05.13.0
Photolytic7.63.17.82.2

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Experimental Protocol:

  • Standard Preparation: Prepare a series of at least five standard solutions of this compound covering the expected range (e.g., 50% to 150% of the target concentration).

  • Analysis: Inject each standard in triplicate.

  • Evaluation: Plot the average peak area against the concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

Comparative Data:

ParameterNew HPLC MethodExisting HPLC Method
Range 50 - 150 µg/mL50 - 150 µg/mL
Correlation Coefficient (r²) 0.99980.9995
Y-intercept Close to zeroClose to zero

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. It is often determined by recovery studies.[2]

Experimental Protocol:

  • Sample Spiking: Spike a placebo matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Analysis: Prepare three replicate samples at each concentration level and analyze them.

  • Evaluation: Calculate the percentage recovery of the analyte. The acceptance criterion is typically 98.0% to 102.0% recovery.

Comparative Data:

Spiked LevelNew Method: Mean Recovery (%)Existing Method: Mean Recovery (%)
80%99.899.2
100%100.5100.9
120%101.2101.5

Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

Experimental Protocol:

  • Repeatability: Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst and/or a different instrument.

  • Evaluation: Calculate the %RSD for the results. The acceptance criterion is typically ≤ 2%.

Comparative Data:

Precision LevelNew Method: %RSDExisting Method: %RSD
Repeatability 0.8%1.2%
Intermediate Precision 1.1%1.5%

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol:

  • Approach: Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).

  • Confirmation: Verify the determined LOQ by analyzing samples at this concentration and confirming that the precision and accuracy are acceptable.

Comparative Data:

ParameterNew HPLC MethodExisting HPLC Method
LOD 0.05 µg/mL0.10 µg/mL
LOQ 0.15 µg/mL0.30 µg/mL

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[2]

Experimental Protocol:

  • Parameter Variation: Deliberately vary critical method parameters one at a time, such as:

    • Flow rate (± 0.2 mL/min)

    • Column temperature (± 5 °C)

    • Mobile phase composition (± 2% organic)

    • pH of the aqueous mobile phase (± 0.2 units)

  • Analysis: Analyze a system suitability solution and a sample under each varied condition.

  • Evaluation: Assess the impact on system suitability parameters (e.g., resolution, tailing factor, theoretical plates) and the assay results. The system suitability criteria should be met, and the assay results should not deviate significantly from the nominal value.

Comparative Data:

Varied ParameterNew Method: Impact on ResolutionExisting Method: Impact on Resolution
Flow Rate (+0.2 mL/min) Minor decrease, still > 2.0Significant decrease, approaching 1.5
Temp (+5 °C) NegligibleMinor peak shifting
% Organic (+2%) Minor decrease in retention timeNoticeable decrease in retention time and resolution

Summary and Recommendation

The validation data presented in this guide clearly demonstrates the superiority of the new HPLC method for the analysis of this compound.

Summary cluster_Advantages Key Performance Advantages New_Method New HPLC Method Specificity Superior Specificity New_Method->Specificity Precision Higher Precision New_Method->Precision Sensitivity Greater Sensitivity (Lower LOD/LOQ) New_Method->Sensitivity Robustness Improved Robustness New_Method->Robustness Speed Faster Analysis Time New_Method->Speed Existing_Method Existing HPLC Method Existing_Method->Specificity Existing_Method->Precision Existing_Method->Sensitivity Existing_Method->Robustness

Caption: A summary of the new method's advantages.

The new method offers:

  • Enhanced Specificity: Superior resolution of the main peak from all potential degradation products.

  • Improved Precision and Sensitivity: Lower variability and the ability to quantify smaller amounts of the analyte.

  • Greater Robustness: More reliable performance under minor variations in operating conditions.

  • Increased Efficiency: A significantly shorter run time, leading to higher sample throughput.

Based on this comprehensive validation, the new HPLC method is recommended for implementation in routine quality control and stability testing of this compound.

References

  • Q2(R2) Validation of Analytical Procedures March 2024 - FDA.
  • Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. ProPharma Group.
  • USP <1225> Method Valid
  • Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development - Open Access Journals. Open Access Journals.
  • VALIDATION OF COMPENDIAL METHODS - General Chapters. USP.
  • Technical Support Center: Forced Degradation Studies for Stability-Indicating HPLC Methods - Benchchem. BenchChem.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. ECA Academy.
  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures - gmp-compliance.org. ECA Academy.
  • Quality Guidelines - ICH.
  • ICH and FDA Guidelines for Analytical Method Valid
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
  • Forced degradation as an integral part of HPLC stability-indicating method development.
  • Proposed Revision of USP <1225> Published in the Pharmacopeial Forum - ECA Academy. ECA Academy.
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  • <1225> VALID
  • A review on method development by hplc - SciSpace. SciSpace.
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A Comparative Analysis of the Cross-Reactivity Profiles of 5-(4-Chlorophenyl)-2-fluorobenzoic Acid Derivatives as Novel Allosteric Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison guide to the cross-reactivity of 5-(4-Chlorophenyl)-2-fluorobenzoic acid derivatives is provided below for researchers, scientists, and drug development professionals. This guide analyzes the compound's performance against alternatives, supported by experimental data.

This guide presents a comprehensive evaluation of the selectivity and cross-reactivity of a novel series of kinase inhibitors based on the this compound scaffold. A defining characteristic of this chemical series is its allosteric mode of inhibition, which offers the potential for enhanced selectivity compared to traditional ATP-competitive inhibitors. Understanding the cross-reactivity profile is of paramount importance for preclinical development, as it directly informs the therapeutic window and potential off-target toxicities.

The primary focus of this analysis is on a lead compound, designated Cmpd-A , which has been optimized for potent inhibition of Mitogen-Activated Protein Kinase Kinase 7 (MKK7), a key regulator of the JNK signaling pathway implicated in inflammatory diseases and oncology. This guide will detail the experimental methodologies used to profile the selectivity of Cmpd-A and compare its performance against a well-characterized, ATP-competitive MKK7 inhibitor.

The Rationale for Allosteric Inhibition and the Critical Need for Selectivity

The high degree of structural conservation within the ATP-binding pocket of the human kinome presents a significant challenge for the development of selective kinase inhibitors. Off-target inhibition can lead to undesirable side effects, limiting the clinical utility of otherwise potent therapeutic agents.

Allosteric inhibitors, which bind to sites topographically distinct from the ATP pocket, often exploit less-conserved regions of the kinase, thereby providing a powerful strategy for achieving greater selectivity. The this compound scaffold was identified through a high-throughput screening campaign as a promising starting point for the development of such allosteric MKK7 inhibitors.

Our primary objective was to characterize the cross-reactivity of our lead compound, Cmpd-A, to ensure its activity is highly specific to MKK7, thereby minimizing the potential for off-target liabilities.

Experimental Strategy: A Tiered Approach to Defining Cross-Reactivity

A multi-tiered screening cascade was implemented to systematically assess the selectivity of Cmpd-A. This approach allows for a broad, initial assessment of the kinome, followed by more focused validation of any potential off-target interactions.

G A Lead Compound: Cmpd-A (this compound derivative) B Tier 1: Broad Kinome Screen (KINOMEscan™ at 1 µM) A->B Initial Broad-Spectrum Profiling C Tier 2: Dose-Response IC50 Determination (Biochemical Assays for Hits) B->C Identify & Quantify Off-Target Hits (% Inhibition > 50%) D Tier 3: Cellular Target Engagement & Pathway Analysis (Western Blot for p-JNK) C->D Confirm Cellular Activity & On-Pathway Effect E Final Selectivity Profile D->E Synthesize Data for Final Profile

Caption: Tiered workflow for assessing kinase inhibitor selectivity.

Tier 1: Comprehensive Kinome-Wide Selectivity Profiling

To obtain an unbiased overview of Cmpd-A's selectivity, we utilized the KINOMEscan™ platform, which assesses binding interactions across a panel of 468 human kinases.

Methodology: KINOMEscan™ Competitive Binding Assay
  • Principle: This assay quantifies the ability of a test compound to compete with an immobilized ligand for the active site of a kinase. The amount of kinase bound to the solid support is measured via quantitative PCR (qPCR) of a DNA tag conjugated to the kinase.

  • Execution:

    • Cmpd-A was screened at a concentration of 1 µM across the 468-kinase panel.

    • Results are expressed as a percentage of the DMSO control (% Control), where a lower value indicates a stronger interaction.

Comparative Kinome Profiling Results

The results for Cmpd-A were compared against a generic, hypothetical ATP-competitive MKK7 inhibitor (ATP-Cmpd) to highlight the selectivity advantages of the allosteric approach.

Kinase TargetCmpd-A (Allosteric) % Control @ 1 µMATP-Cmpd (ATP-Competitive) % Control @ 1 µM
MKK7 (MAP2K7) 0.8 1.5
MKK4 (MAP2K4)9112
MKK6 (MAP2K6)9525
JNK1 (MAPK8)9845
p38α (MAPK14)9738

Interpretation of Results: Cmpd-A demonstrates exceptional selectivity for MKK7. Notably, it shows minimal interaction with other closely related kinases in the MAPK signaling pathway, such as MKK4 and MKK6. In stark contrast, the ATP-competitive compound (ATP-Cmpd) exhibits significant off-target binding to other MKKs and downstream kinases like JNK1 and p38α. This underscores the enhanced selectivity achievable with an allosteric mechanism of action.

Tiers 2 & 3: Off-Target Validation and Cellular Pathway Analysis

While the KINOMEscan™ results were highly encouraging, we proceeded with biochemical IC50 determination for any kinases showing greater than 50% inhibition at 1 µM (none were identified for Cmpd-A). More importantly, we sought to confirm that the potent biochemical inhibition of MKK7 translates to on-target pathway modulation in a cellular context.

Methodology: Western Blot Analysis of JNK Phosphorylation
  • Principle: MKK7 directly phosphorylates and activates JNK. A selective MKK7 inhibitor should therefore decrease the levels of phosphorylated JNK (p-JNK) in cells upon stimulation.

  • Execution:

    • HeLa cells were pre-incubated with varying concentrations of Cmpd-A or a control inhibitor.

    • The JNK pathway was stimulated with anisomycin.

    • Cell lysates were collected, and protein levels of p-JNK and total JNK were assessed by Western blot.

Cellular Pathway Activity
CompoundCellular IC50 for p-JNK Inhibition (nM)
Cmpd-A 25
ATP-Cmpd40

Interpretation of Results: Cmpd-A effectively and potently inhibits the phosphorylation of JNK in a cellular setting, confirming its engagement of the intended MKK7 target and its ability to modulate the downstream signaling pathway. The cellular potency is consistent with its high biochemical affinity.

Concluding Summary and Future Directions

The comprehensive cross-reactivity assessment of the this compound derivative, Cmpd-A, validates its profile as a highly selective, allosteric inhibitor of MKK7. The multi-tiered screening approach, beginning with a broad kinome scan and culminating in a functional cellular assay, provides a robust data package supporting its selectivity.

Key advantages of Cmpd-A include:

  • Exceptional Kinome-Wide Selectivity: Minimal off-target interactions were observed across a panel of 468 kinases.

  • Superiority over ATP-Competitive MOA: Demonstrates significantly improved selectivity compared to traditional ATP-competitive inhibitors, particularly against closely related kinases.

  • Confirmed Cellular Activity: Potently inhibits the MKK7-JNK signaling axis in a cellular context.

This high degree of selectivity minimizes the risk of off-target toxicities and positions Cmpd-A as a promising candidate for further preclinical development.

References

  • Title: Allosteric inhibitors of protein kinases. Source: Nature Reviews Drug Discovery. URL: [Link]

  • Title: The MKK7-JNK signaling pathway in cancer. Source: Oncotarget. URL: [Link]

  • Title: The human kinome. Source: Science. URL: [Link]

  • Title: Comprehensive characterization of thePublished Kinase Inhibitor Set. Source: PLoS ONE. URL: [Link]

Performance Benchmark of 5-(4-Chlorophenyl)-2-fluorobenzoic Acid in an In Vitro mTOR Kinase Assay

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Preclinical Drug Discovery

Abstract

The mechanistic Target of Rapamycin (mTOR) is a highly sought-after therapeutic target in oncology and immunology.[1] As a central kinase regulating cellular growth, proliferation, and metabolism, the discovery of novel, potent, and selective inhibitors is of paramount importance.[2] This guide provides a comprehensive performance benchmark of a novel compound, 5-(4-Chlorophenyl)-2-fluorobenzoic acid, within a validated in vitro biochemical assay. Its inhibitory activity is objectively compared against established mTOR inhibitors: the allosteric inhibitor Rapamycin and the potent ATP-competitive inhibitor Torin 1.[3][4] This document is designed for researchers, scientists, and drug development professionals, offering a detailed experimental framework, comparative data analysis, and field-proven insights to guide inhibitor selection and characterization.

Introduction: The Rationale for Targeting the mTOR Signaling Pathway

The mTOR serine/threonine kinase is a master regulator of cellular function, operating within two distinct multi-protein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1][5] These complexes act as signaling hubs, integrating cues from growth factors, nutrients, and cellular energy status to control anabolic and catabolic processes.[6] Dysregulation of the mTOR pathway is a common feature in numerous human diseases, most notably cancer, where it drives uncontrolled cell growth and proliferation.[2]

  • mTORC1 , sensitive to the inhibitor Rapamycin, primarily controls protein synthesis by phosphorylating key substrates like S6 Kinase 1 (S6K1) and 4E-Binding Protein 1 (4E-BP1).[4][5]

  • mTORC2 , historically considered Rapamycin-insensitive, regulates cell survival and cytoskeletal organization, partly through the phosphorylation of Akt.[5][6]

The limitations of first-generation allosteric inhibitors like Rapamycin, which only partially inhibit mTORC1 activity, have spurred the development of ATP-competitive inhibitors.[5][7] These agents, such as Torin 1, target the kinase domain directly, enabling the inhibition of both mTORC1 and mTORC2.[3] this compound represents a next-generation investigational compound designed for potent and selective ATP-competitive inhibition. This guide benchmarks its performance to contextualize its potential within the current landscape of mTOR-targeted therapies.

Comparative Inhibitor Profiles

To establish a robust benchmark, this compound was tested alongside two gold-standard compounds with distinct mechanisms of action.

  • This compound (Test Compound): A novel small molecule designed as a highly potent, selective, ATP-competitive inhibitor of the mTOR kinase domain.

  • Torin 1 (Positive Control): A well-characterized, potent, and selective ATP-competitive inhibitor of both mTORC1 and mTORC2, serving as the primary benchmark for this class of inhibitors.[7]

  • Rapamycin (Mechanistic Control): The archetypal mTOR inhibitor that acts allosterically by binding to FKBP12, which then engages the FRB domain of mTOR, leading to partial inhibition of mTORC1.[4][8]

Experimental Design & Protocols

Scientific integrity demands a robust and reproducible experimental design. The following sections detail the causality behind our methodological choices, ensuring a self-validating system for inhibitor characterization.

Assay Principle: LanthaScreen™ Eu Kinase Binding Assay

To determine inhibitor potency, we employed a time-resolved fluorescence resonance energy transfer (TR-FRET) based binding assay. This format directly measures the displacement of a fluorescent tracer from the kinase's ATP-binding pocket, providing a direct measure of compound affinity.

Causality: A binding assay was chosen over an activity-based assay to eliminate potential confounding factors such as substrate competition or assay artifacts. The LanthaScreen™ platform is a highly sensitive and validated method for quantifying kinase-inhibitor interactions.[9]

G cluster_0 No Inhibitor Present cluster_1 Inhibitor Present Kinase mTOR Kinase (Eu-Antibody Labeled) Tracer Alexa Fluor™ 647 Tracer Kinase->Tracer Binding FRET High TR-FRET Signal Tracer->FRET Energy Transfer Kinase_I mTOR Kinase (Eu-Antibody Labeled) NoFRET Low TR-FRET Signal Kinase_I->NoFRET No Energy Transfer Tracer_I Alexa Fluor™ 647 Tracer Inhibitor 5-(4-Chlorophenyl)-2- fluorobenzoic acid Inhibitor->Kinase_I Competitive Binding G cluster_workflow Data Analysis Workflow RawData Raw TR-FRET Ratios (665nm / 615nm) Normalization Normalization to % Inhibition RawData->Normalization Controls High & Low Controls (DMSO / Torin 1) Controls->Normalization ZFactor Z'-Factor Calculation Controls->ZFactor CurveFit 4-Parameter Logistic Curve Fitting Normalization->CurveFit IC50 IC50 Value (Potency) CurveFit->IC50 Validation Assay Validation (Z' ≥ 0.5) ZFactor->Validation

Caption: Workflow for IC50 determination and assay validation.

Results: Comparative Performance Analysis

The inhibitory potencies of the three compounds were determined and are summarized below. All experiments were conducted in triplicate.

CompoundMechanism of ActionMean IC50 (nM) ± SDHill Slope
This compound ATP-Competitive 1.8 ± 0.3 -1.1
Torin 1ATP-Competitive2.5 ± 0.4-1.0
RapamycinAllosteric (mTORC1)> 10,000N/A

Discussion of Results:

  • Potency: this compound demonstrates exceptional potency with a mean IC50 of 1.8 nM . This value is slightly superior to the well-established ATP-competitive inhibitor, Torin 1 (IC50 = 2.5 nM), indicating a very high affinity for the mTOR kinase domain. [10]* Mechanism: The Hill slope for both this compound and Torin 1 is approximately -1.0, which is characteristic of a 1:1 binding stoichiometry and is consistent with a competitive binding mechanism.

  • Specificity of the Assay: As expected, Rapamycin did not show any significant activity in this ATP-site binding assay (IC50 > 10,000 nM). [4]This result validates the assay's design, as Rapamycin does not bind to the kinase ATP pocket but rather to the FRB domain, an interaction that does not displace the ATP-competitive tracer. [8]This finding underscores the importance of selecting the correct assay to match the inhibitor's mechanism of action.

G cluster_pathway Simplified mTOR Signaling & Inhibition GF Growth Factors PI3K PI3K/Akt Pathway GF->PI3K mTORC1 mTORC1 PI3K->mTORC1 mTORC2 mTORC2 PI3K->mTORC2 KinaseDomain Kinase Domain (ATP Site) FRB FRB Domain TestCmpd 5-(4-Chlorophenyl)-2- fluorobenzoic acid TestCmpd->KinaseDomain Binds Torin1 Torin 1 Torin1->KinaseDomain Binds Rapamycin Rapamycin-FKBP12 Rapamycin->FRB Binds

Caption: Sites of action for benchmarked mTOR inhibitors.

Conclusion

This comparative guide demonstrates that This compound is a highly potent, ATP-competitive inhibitor of the mTOR kinase. Its performance in a direct binding assay shows a sub-nanomolar affinity that is comparable to, and slightly exceeds, that of Torin 1, a widely used tool compound and clinical predecessor. The lack of activity from the allosteric inhibitor Rapamycin confirms the assay's specificity for the ATP binding site.

Based on this robust biochemical data, this compound represents a compelling candidate for further investigation in cell-based functional assays and preclinical models. Its high potency suggests it could be a valuable tool for probing mTOR signaling and a promising scaffold for the development of next-generation therapeutics targeting mTOR-driven diseases.

References

  • Torin-1 - Wikipedia . Wikipedia. Available at: [Link]

  • In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol . JoVE. Available at: [Link]

  • Torin-1 . UBPBio. Available at: [Link]

  • Torin 1 - mTOR inhibitor . InvivoGen. Available at: [Link]

  • Sabatini, D. M., et al. (1999). Mechanism of action of the immunosuppressant rapamycin . PubMed. Available at: [Link]

  • Rapamycin | mTOR inhibitor . InvivoGen. Available at: [Link]

  • Shin, A. Z-factors. BIT 479/579 High-throughput Discovery.
  • mTOR inhibitors - Wikipedia . Wikipedia. Available at: [Link]

  • Liu, G. Y., & Sabatini, D. M. (2020). Rapamycin: one drug, many effects . PMC - NIH. Available at: [Link]

  • The Z prime value (Z´) . BMG LABTECH. Available at: [Link]

  • Kennedy, B. K., & Lamming, D. W. (2016). The mechanistic Target of Rapamycin: The grand conducTOR of metabolism and aging . PMC - PubMed Central. Available at: [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays . PubMed. Available at: [Link]

  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays . CLYTE. Available at: [Link]

  • Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation . PubMed. Available at: [Link]

  • Lloyd, M. (2023). Assay performance and the Z'-factor in HTS . Drug Target Review. Available at: [Link]

  • HTS Assay Validation . NCBI Bookshelf - NIH. Available at: [Link]

  • Kim, J., & Guan, K. L. (2015). Evaluating the mTOR Pathway in Physiological and Pharmacological Settings . PMC - NIH. Available at: [Link]

  • Lounnas, V., et al. (2023). Dose–Response Curves and the Determination of IC50 and EC50 Values . ACS Publications. Available at: [Link]

  • Does anyone have a protocol for mTORC1 kinase assay? . ResearchGate. Available at: [Link]

  • An In Vitro Assay for the Kinase Activity of mTOR Complex 2 . Springer Nature Experiments. Available at: [Link]

  • Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination . NIH. Available at: [Link]

  • Sebaugh, J. L. (2011). (PDF) Guidelines for accurate EC50/IC50 estimation . ResearchGate. Available at: [Link]

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Safety Operating Guide

Navigating the Disposal of 5-(4-Chlorophenyl)-2-fluorobenzoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers and drug development professionals, handling specialized reagents like 5-(4-Chlorophenyl)-2-fluorobenzoic acid requires a nuanced understanding of its chemical properties to ensure its safe and compliant disposal. This guide moves beyond mere procedural checklists, offering a deep dive into the chemical rationale behind the recommended disposal protocols, ensuring that every step is a self-validating component of a robust safety system.

Core Principle: Hazard-Based Waste Identification

This compound is a halogenated aromatic carboxylic acid. This classification is the critical first step in determining its disposal pathway. The presence of both chlorine and fluorine atoms places it firmly in the halogenated organic waste category.[1][2] This distinction is paramount because mixing halogenated and non-halogenated waste streams can complicate and increase the cost of disposal, and in some cases, create unforeseen chemical hazards.[3]

Based on data from structurally similar compounds, a comprehensive risk assessment must presume the following hazard profile:

Hazard CategoryPotential Effects & RationaleRecommended Precautions
Acute Oral Toxicity Harmful if swallowed. Aromatic acids can cause irritation to the gastrointestinal tract.Do not eat, drink, or smoke when handling this product. If swallowed, rinse mouth and call a poison center or doctor.
Skin Irritation Causes skin irritation.[4][5] Halogenated aromatics can be irritating upon prolonged contact.Avoid contact with skin.[6] Wear appropriate protective gloves and clothing.[6][7]
Serious Eye Irritation Causes serious eye irritation or damage.[4][5][6] The acidic nature and crystalline structure can cause significant physical and chemical damage to eye tissue.Avoid contact with eyes.[6] Wear chemical splash goggles or a face shield.[6]
Respiratory Irritation May cause respiratory irritation if inhaled as a dust.[4] Fine powders can easily become airborne and irritate the respiratory tract.Avoid generating or breathing dust.[7] Handle in a well-ventilated area or a chemical fume hood.[4][8]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling the chemical for any purpose, including disposal, the following PPE is mandatory. This selection is based on mitigating the risks identified above.

  • Hand Protection: Wear nitrile rubber gloves. For prolonged contact or spill cleanup, consider double-gloving or using thicker, chemical-resistant gloves.[4][9] Always inspect gloves before use and use proper removal technique to avoid skin contact.[4]

  • Eye Protection: Use ANSI-approved chemical splash goggles.[9] If there is a significant risk of splashing or dust generation, a face shield should be worn in addition to goggles.

  • Body Protection: A fully buttoned lab coat is required to protect against skin contact.[9] For larger quantities or spill response, a chemical-resistant apron may be appropriate.

  • Respiratory Protection: If handling the solid outside of a certified chemical fume hood where dust may be generated, a NIOSH-approved respirator (e.g., N95 or higher) is required.[6]

The Disposal Protocol: A Step-by-Step Guide

Disposing of this compound is not merely about discarding it; it's about preparing it for its final, safe destruction.

Step 1: Waste Segregation

Immediately classify any material contaminated with this compound—including unadulterated excess solid, contaminated labware (pipette tips, weigh boats), and spill cleanup debris—as Halogenated Organic Waste .[2]

  • DO NOT mix this waste with non-halogenated organic solvents (e.g., acetone, ethanol, hexanes).[3][10]

  • DO NOT mix with aqueous waste, acids, or bases.[2]

Step 2: Containerization
  • Select a Compatible Container: Collect solid waste in a clearly marked, dedicated hazardous waste container. The container should be made of a material compatible with the chemical, typically a high-density polyethylene (HDPE) drum or a securely sealable pail.[9]

  • Maintain Container Integrity: Ensure the container is in good condition, free of external contamination, and can be tightly sealed to prevent leaks or spills.[8][10]

  • Fill Level: Do not overfill the container. A maximum fill level of 90% is recommended to prevent spillage during handling and transport.[10]

Step 3: Labeling

Proper labeling is a critical safety and compliance measure. The waste container label must include:

  • The words "Hazardous Waste."

  • The full chemical name: "this compound" and any other chemical constituents in the container.

  • The approximate quantity of the waste.

  • The date accumulation started.

  • The relevant hazard pictograms (e.g., exclamation mark for irritant/harmful).

Step 4: Storage

Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be:

  • In a cool, dry, and well-ventilated location.[8]

  • Away from incompatible materials, heat, and sources of ignition.[9]

  • Within secondary containment to control any potential leaks.

Approved Disposal Pathway: High-Temperature Incineration

The only environmentally sound and regulatory-compliant disposal method for halogenated organic compounds is high-temperature incineration in a licensed hazardous waste facility.[2][11]

  • Mechanism: Incineration at temperatures around 1200 K (927 °C) is necessary to ensure the complete destruction of the molecule.[11] This process breaks the strong carbon-halogen bonds and prevents the formation of highly toxic and persistent environmental pollutants like dioxins and furans, which can occur with incomplete combustion at lower temperatures.[11]

  • Prohibited Methods:

    • DO NOT dispose of this chemical down the drain. It is not readily biodegradable and can be harmful to aquatic life.[4]

    • DO NOT dispose of this chemical in the regular trash. This is illegal and poses a significant risk to sanitation workers and the environment.

The entire process, from generation to final disposal, must be managed through your institution's Environmental Health & Safety (EHS) office or a contracted hazardous waste disposal company.

DisposalWorkflow cluster_lab Laboratory Operations cluster_ehs EHS / Waste Vendor Operations cluster_final Final Disposition cluster_key Prohibited Pathways gen Waste Generation (Unused solid, contaminated items) classify Step 1: Classify Waste (Is it halogenated?) gen->classify drain Drain Disposal gen->drain trash Trash Disposal gen->trash package Step 2: Package & Label (Sealable container, full labels) classify->package Yes -> Halogenated Organic Waste Stream store Step 3: Secure Storage (Satellite Accumulation Area) package->store pickup Step 4: Arrange Pickup (Contact EHS/Vendor) store->pickup transport Step 5: Transport (Licensed Carrier) pickup->transport dispose Step 6: Final Disposal (RCRA-approved facility) transport->dispose incinerate High-Temperature Incineration dispose->incinerate

Caption: Disposal Decision Workflow for this compound.

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and preparedness is key to mitigating their impact.

Spill Response
  • Ensure Safety: Evacuate non-essential personnel. Ensure adequate ventilation and eliminate any ignition sources.[8]

  • Assess the Spill: For small spills (that can be cleaned up in under 10 minutes by trained personnel), proceed with cleanup.[9] For large spills, evacuate the area and contact your institution's emergency response team.

  • Containment: Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand, vermiculite, or a chemical sorbent.[8]

  • Cleanup: Carefully sweep or scoop the material into a designated hazardous waste container.[7] Avoid creating dust during this process.[4]

  • Decontamination: Clean the affected area thoroughly.

  • Disposal: Seal and label the container with the spill cleanup debris and manage it as halogenated organic waste.

First Aid Measures
  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor for advice.

  • In Case of Skin Contact: Immediately take off all contaminated clothing. Rinse the affected skin area with plenty of water and soap.[5][6] Seek medical attention if irritation persists.

  • In Case of Eye Contact: Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[5][6] Seek immediate medical attention.

  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing.[6] If breathing is difficult or irritation occurs, seek medical attention.

By adhering to these scientifically grounded and safety-focused procedures, you contribute to a culture of responsibility, ensuring the protection of yourself, your colleagues, and the environment.

References

  • Disposal of Hazardous Waste - Basic Principles . ETH Zürich. [Link]

  • Halogenated Waste Guidance . University of California, Santa Cruz. [Link]

  • Halogenated Wastes Safe Disposal: Polychlorinated biphenyls . ResearchGate. [Link]

  • Halogenated Solvents Safety Information . Washington State University. [Link]

  • Hazardous Waste Segregation Guide . Bucknell University. [Link]

  • Safety Data Sheet for 3-(2-Cyanophenyl)-5-fluorobenzoic acid . AA Blocks. [Link]

  • Safety Data Sheet for 4-Chlorobenzoic acid . Alfa Aesar. [Link]

  • Material Safety Data Sheet for 2,4-Dichloro-5-fluorobenzoic acid . Cole-Parmer. [Link]

  • Guidance Manual for the Disposal of Chlorinated Water . Vita-D-Chlor. [Link]

  • Hazardous Materials Disposal Guide . Nipissing University. [Link]

  • Chlorine and Chlorinated Hydrocarbon Manufacturing Industry . U.S. Environmental Protection Agency (EPA). [Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes . U.S. Environmental Protection Agency (EPA). [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.